Asaretoclax
Beschreibung
Eigenschaften
CAS-Nummer |
2363074-01-3 |
|---|---|
Molekularformel |
C47H57F2N7O7S |
Molekulargewicht |
902.1 g/mol |
IUPAC-Name |
4-[4-[[2-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[(4-hydroxy-4-methylcyclohexyl)methylamino]-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |
InChI |
InChI=1S/C47H57F2N7O7S/c1-44(2)12-10-32(37(23-44)46-27-47(28-46,29-46)43(48)49)26-54-16-18-55(19-17-54)33-4-6-36(40(21-33)63-34-20-31-11-15-50-41(31)52-25-34)42(57)53-64(61,62)35-5-7-38(39(22-35)56(59)60)51-24-30-8-13-45(3,58)14-9-30/h4-7,11,15,20-22,25,30,43,51,58H,8-10,12-14,16-19,23-24,26-29H2,1-3H3,(H,50,52)(H,53,57) |
InChI-Schlüssel |
DREKSGOBSPWACW-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Rise and Discontinuation of Asaretoclax: A Technical Overview
New York, NY & San Diego, CA - Asaretoclax (also known as ZN-d5 and S-64315), a potent and selective B-cell lymphoma 2 (BCL-2) family protein inhibitor, has recently seen the cessation of its development by Zentalis Pharmaceuticals. This in-depth guide provides a technical overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, culminating in the decision to discontinue its advancement. This document is intended for researchers, scientists, and drug development professionals interested in the scientific journey of this investigational agent.
Discovery and Optimization
This compound was developed as a highly selective inhibitor of a key anti-apoptotic protein. The discovery process, detailed in medicinal chemistry literature for the compound identified as S64315, involved a structure-guided drug design and optimization effort. This program aimed to create a potent inhibitor with an improved selectivity profile compared to existing BCL-2 inhibitors, which were known to cause thrombocytopenia due to BCL-xL inhibition. The optimization process focused on enhancing binding affinity for the target protein while minimizing off-target effects on other BCL-2 family members.
Mechanism of Action: Inducing Apoptosis
This compound functions as a BH3 mimetic, directly targeting anti-apoptotic BCL-2 family proteins. These proteins are crucial for cell survival and are often overexpressed in cancer cells, enabling them to evade programmed cell death (apoptosis).
By binding to the BH3-binding groove of its target protein, this compound displaces pro-apoptotic proteins like BIM, which are normally sequestered. The release of these pro-apoptotic effectors triggers the activation of BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP). This event is a critical point of no return in the intrinsic apoptotic pathway, culminating in the activation of caspases and subsequent execution of cell death.
Preclinical Evaluation
The preclinical development of this compound (as S64315) demonstrated its potent and selective anti-tumor activity in various hematologic malignancy models.
Binding Affinity and Selectivity
Quantitative assessment of this compound's binding affinity for BCL-2 family proteins was a cornerstone of its preclinical evaluation. While a comprehensive public dataset is not available, literature on S64315 highlights its sub-nanomolar affinity for its primary target, Mcl-1, with significantly lower affinity for other BCL-2 family members.
| Target Protein | Binding Affinity (Ki) |
| Mcl-1 | 0.048 nM[1] |
| BCL-2 | Not specified, but significantly lower affinity[2] |
| BCL-xL | Not specified, but significantly lower affinity[2] |
| BCL-w | Not specified |
| Bfl-1/A1 | Not specified |
| Table 1: this compound (S64315) Binding Affinity |
In Vitro Anti-Tumor Activity
This compound demonstrated potent cell-killing activity across a diverse panel of human hematological tumor cell lines, including those from acute myeloid leukemia (AML), lymphoma, and multiple myeloma.[1] The anti-proliferative effects were shown to be synergistic when combined with other agents, such as the WEE1 inhibitor ZN-c3, in AML models.[3]
In Vivo Efficacy
In vivo studies using xenograft models of human hematological tumors showed that this compound, administered intravenously, induced a potent and dose-dependent apoptotic response and significant tumor growth inhibition.[1] In some models, complete tumor regression was observed at well-tolerated doses.[1]
Experimental Protocols
Caspase-Glo® 3/7 Assay for Apoptosis Detection
This luminescent assay quantitatively measures caspase-3 and -7 activities, key executioner caspases in the apoptotic pathway.
Methodology:
-
Cell Plating: Seed hematologic cancer cell lines in 96-well white-walled plates at a predetermined density and allow them to adhere or stabilize.
-
Compound Treatment: Treat cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.
-
Assay Procedure: Add the Caspase-Glo® 3/7 reagent directly to the cell culture wells. This reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) and a thermostable luciferase.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and caspase cleavage of the substrate.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
PARP Cleavage Detection by Western Blot
Cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspases is a hallmark of apoptosis.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound as described above. After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP that detects both the full-length (116 kDa) and the cleaved fragment (89 kDa).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Clinical Development and Discontinuation
This compound (ZN-d5) progressed into early-phase clinical trials for several hematologic malignancies.
Overview of Clinical Trials
-
NCT05682170: A Phase 1/2 study of this compound in combination with the WEE1 inhibitor azenosertib (B8217948) (ZN-c3) in subjects with relapsed or refractory Acute Myeloid Leukemia (AML). This trial was terminated.[4][5]
-
NCT05199337: A Phase 1/2 single-arm, open-label study of this compound for the treatment of relapsed or refractory Light Chain (AL) Amyloidosis. This trial has been completed.[6]
-
NCT05127811: A Phase 1 dose-escalation study of this compound monotherapy in Chinese subjects with Non-Hodgkin Lymphoma. This trial was terminated.
Clinical Trial Results and Discontinuation
In August 2024, Zentalis Pharmaceuticals announced the discontinuation of the development of this compound (ZN-d5). This decision followed the evaluation of data from the Phase 1 study of this compound in combination with azenosertib in patients with relapsed/refractory AML (NCT05682170).
The combination was studied in 27 patients. Of the 13 patients evaluable for efficacy, the combination demonstrated some clinical activity, particularly in patients previously treated with venetoclax. Among 6 patients who completed at least two cycles of therapy, one achieved a complete remission with incomplete hematologic recovery (CRi) and became eligible for transplant. Two patients had decreased bone marrow blast counts, two had stable blast counts, and one had an increase in blast counts. The safety profile was reported as manageable and in line with other combination therapies in this patient population.
Despite some signs of clinical activity, the company decided to halt further development of this compound.
Conclusion
This compound emerged from a rational drug design program as a potent and selective inhibitor of a key BCL-2 family protein, demonstrating promising preclinical anti-tumor activity in hematologic malignancies. Its mechanism of action, centered on the induction of apoptosis, provided a strong rationale for its clinical investigation. However, despite some early signals of clinical activity, the development of this compound was ultimately discontinued. This technical overview encapsulates the scientific journey of this compound, from its discovery and preclinical validation to its evaluation in clinical trials, providing valuable insights for the drug development community.
References
- 1. researchgate.net [researchgate.net]
- 2. Updates in the Use of BCL-2-Family Small Molecule Inhibitors for the Treatment of Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abstract 2591: Combination of the BCL-2 inhibitor ZN-d5 with the WEE1 inhibitor ZN-c3 shows additive or synergistic anti-tumor activity in acute myeloid leukemia (AML) models | Semantic Scholar [semanticscholar.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Study of the ZN-d5 and ZN-c3 in Subjects With Acute Myeloid Leukemia (AML) [clin.larvol.com]
- 6. Phase 1/2 Study of ZN-d5 for the Treatment of Relapsed or Refractory Light Chain (AL) Amyloidosis | Clinical Research Trial Listing [centerwatch.com]
Asaretoclax (ZN-d5): A Technical Overview of a Potent and Selective BCL-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asaretoclax (ZN-d5) is a novel, orally bioavailable small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1] Developed by Zentalis Pharmaceuticals, this compound was designed to offer improved selectivity for BCL-2 over other anti-apoptotic proteins of the same family, particularly BCL-xL.[1] The therapeutic rationale for developing a selective BCL-2 inhibitor lies in the protein's critical role in preventing apoptosis, or programmed cell death. Overexpression of BCL-2 is a common feature in many hematological malignancies, where it sequesters pro-apoptotic proteins and promotes cancer cell survival. By selectively inhibiting BCL-2, this compound aims to restore the natural apoptotic process in malignant cells.
This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical data. It will detail the drug's binding affinity and selectivity, its in vitro and in vivo efficacy, and the experimental protocols used to generate this data. While clinical development of this compound has been discontinued, the preclinical data offers valuable insights into its mechanism of action as a selective BCL-2 inhibitor.[2]
Core Mechanism of Action: Restoring the Intrinsic Apoptotic Pathway
The primary mechanism of action of this compound is the competitive inhibition of the BCL-2 protein.[1] In cancer cells overexpressing BCL-2, this anti-apoptotic protein binds to and sequesters pro-apoptotic "BH3-only" proteins like BIM. This prevents the activation of the downstream effector proteins BAX and BAK. This compound, acting as a BH3 mimetic, binds with high affinity to the BH3-binding groove of BCL-2, displacing BIM and other sequestered pro-apoptotic proteins.[3][4] The released BIM is then free to activate BAX and BAK, which oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[4][5] This event is a point of no return in the intrinsic apoptotic pathway, resulting in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. This, in turn, activates the caspase cascade, culminating in the execution of apoptosis and cancer cell death.[6]
Quantitative Data
Binding Affinity and Selectivity
A key feature of this compound is its high affinity for BCL-2 and its selectivity over other BCL-2 family members, particularly BCL-xL, the inhibition of which is associated with on-target platelet toxicity.[1] Preclinical data demonstrates that this compound binds to BCL-2 with a dissociation constant (Kd) of 0.29 nM.[1] Notably, its affinity for BCL-xL is significantly lower, with a Kd of 190 nM, indicating a selectivity ratio of approximately 655-fold in favor of BCL-2.[1] In comparison, the approved BCL-2 inhibitor Venetoclax (B612062) shows a Kd of 0.41 nM for BCL-2 and 28 nM for BCL-xL.[1] Furthermore, this compound demonstrates higher affinity for BCL-2 mutants (G101V, F104L, D103Y) compared to Venetoclax.[1]
| Compound | BCL-2 Affinity (Kd, nM) | BCL-xL Affinity (Kd, nM) | MCL-1 Affinity (Kd, nM) | BCL-2 WT IC50 (nM) | BCL-2 G101V IC50 (nM) | BCL-2 F104L IC50 (nM) | BCL-2 D103Y IC50 (nM) |
| This compound (ZN-d5) | 0.29 | 190 | >30,000 | 1.4 | 3.7 | 1.4 | 5.0 |
| Venetoclax | 0.41 | 28 | >30,000 | 1.3 | 7.3 | 8.4 | 18.3 |
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a range of hematological cancer cell lines.[1] The half-maximal inhibitory concentrations (IC50) were determined in cell lines representing Acute Lymphoblastic Leukemia (ALL), Mantle Cell Lymphoma (MCL), Diffuse Large B-cell Lymphoma (DLBCL), and Acute Myeloid Leukemia (AML).[1] The in vitro potency of this compound is comparable to that of Venetoclax in these cell lines.[1]
| Cell Line | Cancer Type | This compound (ZN-d5) IC50 (nM) | Venetoclax IC50 (nM) |
| RS4;11 | ALL | 5.1 | 2.9 |
| Granta-519 | MCL | 89 | 161 |
| DOHH-2 | DLBCL | 50 | 43 |
| Toledo | DLBCL | 92 | 191 |
| HL-60 | AML | 21 | 26 |
| Molm-13 | AML | 39 | 18 |
| MV4-11 | AML | 5.1 | 3.8 |
Experimental Protocols
The following section outlines the methodologies for the key experiments cited in the preclinical evaluation of this compound.
BCL-2 Family Binding Affinity Assay (BCL2scan™)
The binding affinities of this compound to BCL-2 family proteins were determined using the BCL2scan™ ligand binding assay, a competitive binding assay.[1]
Methodology:
-
A proprietary DNA-tagged BCL-2 family protein is incubated with an immobilized ligand that binds to the protein.
-
This compound is added in a dose-response manner, competing with the immobilized ligand for binding to the BCL-2 protein.
-
The amount of BCL-2 protein bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
The dissociation constant (Kd) is calculated based on the displacement of the tagged protein by this compound.
BCL-2 Mutant Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
The binding of this compound to mutant BCL-2 proteins was assessed using a homogeneous time-resolved fluorescence (HTRF) assay, which measures the displacement of a fluorescently labeled BH3 peptide (BAK).[1]
Methodology:
-
Recombinant mutant BCL-2 protein is incubated with a fluorescently labeled BAK-derived peptide.
-
This compound is added at various concentrations.
-
The binding of the peptide to the BCL-2 protein brings a donor and acceptor fluorophore into proximity, generating an HTRF signal.
-
This compound competes with the peptide for binding, leading to a decrease in the HTRF signal.
-
The IC50 value, representing the concentration of this compound that displaces 50% of the labeled peptide, is determined.
Cell Viability Assay (CellTiter-Glo®)
The in vitro anti-proliferative activity of this compound was measured using the CellTiter-Glo® Luminescent Cell Viability Assay.[1]
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to the wells, which lyses the cells and provides the substrate (luciferin) for the luciferase enzyme.
-
The amount of ATP present, which is proportional to the number of viable cells, is quantified by measuring the resulting luminescent signal.
-
IC50 values are calculated from the dose-response curves.
In Vivo Xenograft Studies
The in vivo efficacy of this compound was evaluated in various xenograft models of hematological malignancies.[1]
Methodology (Example: RS4;11 ALL Model):
-
NOD/SCID mice are subcutaneously implanted with RS4;11 human Acute Lymphoblastic Leukemia cells.[1]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.[1]
-
The treatment group receives daily oral doses of this compound for a defined period (e.g., 11 days).[1]
-
The control group receives a vehicle solution.
-
Tumor volume and animal body weight are measured regularly (e.g., twice a week) to assess efficacy and toxicity.[1]
-
At the end of the study, tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Conclusion
This compound (ZN-d5) is a potent and highly selective BCL-2 inhibitor that has demonstrated significant preclinical activity. Its mechanism of action is centered on the direct inhibition of BCL-2, leading to the restoration of the intrinsic apoptotic pathway in cancer cells. The quantitative data from binding and cell-based assays highlight its improved selectivity for BCL-2 over BCL-xL compared to Venetoclax, a feature that could potentially translate to a better safety profile. While the clinical development of this compound has been discontinued, the comprehensive preclinical dataset provides a valuable case study for the design and evaluation of next-generation BH3 mimetics in oncology drug discovery.
References
- 1. assets-global.website-files.com [assets-global.website-files.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 4. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Asaretoclax: A Technical Overview of a Selective BCL-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asaretoclax (ZN-d5) is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, an essential regulator of the intrinsic apoptotic pathway.[1][2] Developed by Zentalis Pharmaceuticals, this compound was investigated in clinical trials for various hematological malignancies, including refractory or relapsing acute myeloid leukemia and light chain (AL) amyloidosis.[2][3] However, the development of this compound has since been discontinued.[3] This document provides a technical overview of the function of a selective BCL-2 inhibitor like this compound, based on the established mechanism of this class of drugs.
The rationale behind developing selective BCL-2 inhibitors is to minimize off-target effects, such as thrombocytopenia, which can be associated with the inhibition of other anti-apoptotic proteins like BCL-xL by less selective agents.[2]
Core Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction
The BCL-2 family of proteins are crucial regulators of programmed cell death, or apoptosis.[4] This family includes both anti-apoptotic proteins (e.g., BCL-2, BCL-xL, MCL-1) and pro-apoptotic proteins (e.g., BAX, BAK, BIM, BAD, PUMA). In many cancers, the overexpression of anti-apoptotic BCL-2 proteins allows malignant cells to evade apoptosis and continue to proliferate.[4][5]
BCL-2 inhibitors, such as this compound, function as BH3 mimetics. They bind to the BH3 domain-binding groove of anti-apoptotic BCL-2 proteins, preventing them from sequestering pro-apoptotic proteins.[4][6] This frees up pro-apoptotic proteins like BAX and BAK, which can then oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and ultimately executing apoptosis.[4][6]
Quantitative Data Summary
While specific quantitative data for this compound is not publicly available, the following table illustrates how such data for a BCL-2 inhibitor would typically be presented. The values provided are for illustrative purposes only.
| Parameter | Value | Cell Line/Assay |
| IC50 (Inhibition of Cell Growth) | ||
| This compound | Value (e.g., 10 nM) | Cell Line (e.g., AML cell line) |
| Venetoclax (B612062) (comparator) | Value (e.g., 15 nM) | Cell Line (e.g., AML cell line) |
| Ki (Binding Affinity) | ||
| This compound to BCL-2 | Value (e.g., <1 nM) | Biochemical Assay |
| This compound to BCL-xL | Value (e.g., >1000 nM) | Biochemical Assay |
| Tumor Growth Inhibition (in vivo) | ||
| This compound (dose) | Value (e.g., 50% TGI) | Xenograft Model (e.g., AML) |
Signaling Pathway and Experimental Workflow
BCL-2 Signaling Pathway and Inhibition
Experimental Workflow for Evaluating a BCL-2 Inhibitor
Detailed Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of BCL-2 inhibitors.
Cell Viability Assays (IC50 Determination)
-
Principle: To determine the concentration of the inhibitor required to reduce cell viability by 50%.
-
Protocol:
-
Seed cancer cell lines (e.g., AML, ALL) in 96-well plates at a predetermined density.
-
Allow cells to adhere overnight (for adherent cells).
-
Prepare serial dilutions of this compound and a comparator compound (e.g., Venetoclax) in culture medium.
-
Treat the cells with the different concentrations of the inhibitors and include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Assess cell viability using a commercially available kit, such as one based on the reduction of a tetrazolium salt (e.g., MTT, WST-1) or ATP measurement (e.g., CellTiter-Glo®).
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value using non-linear regression.
-
BCL-2 Family Protein Binding Assays (Ki Determination)
-
Principle: To measure the binding affinity of the inhibitor to purified BCL-2 family proteins.
-
Protocol (e.g., Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):
-
Use purified, recombinant BCL-2 family proteins (e.g., BCL-2, BCL-xL, MCL-1) tagged with a donor fluorophore (e.g., Terbium).
-
Use a fluorescently labeled BH3 peptide (e.g., from BIM or BAD) as the probe (acceptor fluorophore).
-
In a microplate, incubate the tagged BCL-2 protein and the fluorescent BH3 peptide with serial dilutions of this compound.
-
Allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of BH3 peptide bound to the BCL-2 protein.
-
As this compound displaces the BH3 peptide, the FRET signal will decrease.
-
Plot the displacement data against the inhibitor concentration to determine the Ki value.
-
Apoptosis Assays
-
Principle: To confirm that cell death induced by the inhibitor is due to apoptosis.
-
Protocol (e.g., Annexin V/Propidium Iodide Staining):
-
Treat cancer cells with this compound at concentrations around the IC50 value for a defined period (e.g., 24 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
In Vivo Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Protocol:
-
Implant human cancer cells (e.g., AML cell line) subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID).
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally or via another appropriate route at different dose levels and schedules. The control group receives the vehicle.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
This compound was developed as a selective BCL-2 inhibitor with the potential to induce apoptosis in cancer cells with a favorable safety profile. While its clinical development has been discontinued, the principles of its mechanism of action are well-established within the class of BCL-2 inhibitors. The experimental protocols and workflows described herein represent the standard methodologies used to characterize such targeted therapeutic agents. This information serves as a valuable technical guide for researchers and professionals in the field of oncology drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (ZN-d5) / Zentalis Pharma [delta.larvol.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. What are Bcl-2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are Bcl-2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
Asaretoclax (ZN-d5): A Potent and Selective BCL-2 Inhibitor for Apoptosis Regulation in Hematologic Malignancies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asaretoclax (formerly ZN-d5) is a potent and selective small-molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of the intrinsic apoptotic pathway. Developed by Zentalis Pharmaceuticals, this compound was investigated for the treatment of various hematologic malignancies, including acute myeloid leukemia (AML) and non-Hodgkin lymphoma (NHL). This technical guide provides an in-depth overview of this compound's mechanism of action, its role in apoptosis regulation, and a summary of its preclinical data. While the clinical development of this compound was discontinued (B1498344) by Zentalis Pharmaceuticals, the preclinical data offers valuable insights into the therapeutic potential of highly selective BCL-2 inhibition.
Introduction to Apoptosis and the Role of BCL-2
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and the elimination of damaged or cancerous cells. The intrinsic apoptotic pathway is tightly regulated by the BCL-2 family of proteins. This family includes pro-apoptotic members (e.g., BAX, BAK, BIM, BAD, PUMA) and anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL-1). In cancer cells, the overexpression of anti-apoptotic proteins like BCL-2 sequesters pro-apoptotic proteins, preventing the activation of BAX and BAK and thereby inhibiting apoptosis. This evasion of apoptosis is a hallmark of cancer and a key mechanism of therapeutic resistance.
This compound: A Selective BCL-2 Inhibitor
This compound was designed to be a highly selective inhibitor of BCL-2. By binding to the BH3-binding groove of BCL-2, this compound displaces pro-apoptotic BH3-only proteins. These freed pro-apoptotic proteins can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately culminating in apoptosis.
Mechanism of Action
The proposed mechanism of action for this compound in regulating apoptosis is illustrated in the following signaling pathway diagram.
Quantitative Data and Preclinical Efficacy
Preclinical studies demonstrated this compound's high affinity and selectivity for BCL-2, translating to potent anti-tumor activity in various cancer cell lines and in vivo models.
Binding Affinity and Selectivity
The binding affinity of this compound for BCL-2 family proteins was determined and compared to the first-generation BCL-2 inhibitor, Venetoclax.
| Compound | BCL-2 Kd (nM) | BCL-xL Kd (nM) | MCL-1 Kd (nM) |
| This compound | 0.29 | 190 | >30,000 |
| Venetoclax | 0.41 | 28 | >30,000 |
Data from AACR poster on the discovery of ZN-d5.
In Vitro Anti-proliferative Activity
This compound demonstrated potent anti-proliferative activity across a panel of hematologic malignancy cell lines.
| Cell Line | Cancer Type | This compound IC50 (nM) | Venetoclax IC50 (nM) |
| RS4;11 | ALL | 5.1 | 2.9 |
| Granta-519 | MCL | 89 | 161 |
| DOHH-2 | DLBCL | 50 | 43 |
| Toledo | DLBCL | 92 | 191 |
| HL-60 | AML | 21 | 26 |
| Molm-13 | AML | 39 | 18 |
| MV4-11 | AML | 5.1 | 3.8 |
ALL: Acute Lymphoblastic Leukemia; MCL: Mantle Cell Lymphoma; DLBCL: Diffuse Large B-cell Lymphoma; AML: Acute Myeloid Leukemia. Data from AACR poster on the discovery of ZN-d5.
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize this compound.
BCL-2 Family Binding Affinity Assay (e.g., BCL2scan™)
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled tracer from the target protein.
Methodology:
-
Recombinant BCL-2 family proteins are immobilized or are in solution in a microplate.
-
A fluorescently labeled ligand (tracer) with known affinity for the target protein is added.
-
Serial dilutions of the test compound (this compound) are added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence signal is measured. A decrease in signal indicates displacement of the tracer by the test compound.
-
The data is analyzed to determine the binding affinity (Kd or Ki) of the test compound.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.
Methodology:
-
Cancer cell lines are seeded at a specific density in a multi-well plate.
-
The cells are treated with a range of concentrations of this compound.
-
The plate is incubated for a specified time (e.g., 72 hours) to allow the compound to exert its effect.
-
The CellTiter-Glo® reagent, which contains a thermostable luciferase and its substrate, is added to the wells. The reagent lyses the cells, and in the presence of ATP, the luciferase catalyzes a reaction that produces a luminescent signal.
-
The luminescence is measured using a luminometer.
-
The data is plotted to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) is calculated.
Conclusion
This compound is a potent and selective BCL-2 inhibitor that effectively induces apoptosis in preclinical models of hematologic malignancies. Its high selectivity for BCL-2 over BCL-xL suggested a potential for a favorable safety profile with reduced risk of thrombocytopenia, a known side effect of less selective BCL-2 inhibitors. Although the clinical development of this compound has been discontinued, the data generated from its preclinical evaluation contributes to the broader understanding of targeting the BCL-2 pathway in cancer therapy and underscores the potential for developing next-generation, highly selective BCL-2 inhibitors.
Asaretoclax (ZN-d5): A Preclinical Data Summary
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asaretoclax (formerly ZN-d5) is a potent and selective small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein, an essential regulator of the intrinsic apoptosis pathway. Dysregulation of this pathway, particularly the overexpression of BCL-2, is a hallmark of various hematological malignancies, contributing to cancer cell survival and resistance to therapy. This compound was developed by Zentalis Pharmaceuticals to induce apoptosis in BCL-2-dependent cancer cells. The drug progressed to Phase 1/2 clinical trials for indications including acute myeloid leukemia (AML), non-Hodgkin lymphoma (NHL), and light chain (AL) amyloidosis.[1][2] However, Zentalis Pharmaceuticals has since discontinued (B1498344) the development of this compound.[1] This document provides a comprehensive summary of the key preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and combination potential.
Mechanism of Action
This compound functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of the anti-apoptotic protein BCL-2. This action displaces pro-apoptotic proteins, such as BIM, which are normally sequestered by BCL-2. The released pro-apoptotic proteins can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in programmed cell death (apoptosis). Preclinical data indicates that this compound exhibits improved selectivity for BCL-2 over other BCL-2 family members like BCL-xL, which is associated with a reduced risk of thrombocytopenia.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Binding Affinity and Selectivity
| Compound | BCL-2 (Kd, nM) | BCL-xL (Kd, nM) | MCL-1 (Kd, nM) |
| This compound (ZN-d5) | 0.29 | 190 | >30,000 |
| Venetoclax | 0.41 | 28 | >30,000 |
Data from an AACR poster on the discovery of ZN-d5.
Table 2: In Vitro Cytotoxicity in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | This compound (ZN-d5) IC50 (nM) | Venetoclax IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 5.1 | 2.9 |
| Granata-519 | Mantle Cell Lymphoma (MCL) | 89 | 161 |
| DOHH-2 | Diffuse Large B-cell Lymphoma (DLBCL) | 50 | 43 |
| Toledo | DLBCL | 92 | 191 |
| HL-60 | Acute Myeloid Leukemia (AML) | 21 | 26 |
| Molm-13 | AML | 39 | 18 |
| MV4-11 | AML | 5.1 | 3.8 |
Data from an AACR poster on the discovery of ZN-d5.
Table 3: In Vivo Efficacy in Xenograft Models
| Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) |
| RS4;11 | ALL | This compound (single agent) | Potent in vivo efficacy demonstrated |
| HL-60 | AML | This compound + Azacitidine | Enhanced efficacy in combination |
| DOHH-2 | DLBCL/NHL | This compound + Bendamustine | Enhanced efficacy in combination |
| DMS53 | Small Cell Lung Cancer (SCLC) | This compound (single agent) | Single agent efficacy demonstrated |
Data from an AACR poster on the discovery of ZN-d5.
Table 4: In Vitro Activity in AML Patient-Derived Samples (Combination with ZN-c3)
| Metric | Result |
| ZN-d5 Single Agent Response (IC50 < 200 nM) | 17 out of 29 samples |
| ZN-c3 Single Agent Response (IC50 < 450 nM) | 23 out of 29 samples |
| Synergy with ZN-d5 + ZN-c3 Combination | Observed in 12 out of 29 models |
Data from an AACR abstract on the combination of ZN-d5 with ZN-c3.
Experimental Protocols
The following sections describe the general methodologies for the key experiments cited in the preclinical evaluation of this compound. These are based on standard, publicly available protocols and are intended to be representative of the techniques used.
In Vitro Cell Viability Assay (CellTiter-Glo®)
The anti-proliferative activity of this compound was likely assessed using a luminescent-based cell viability assay, such as the Promega CellTiter-Glo® assay.[3][4][5]
Principle: This assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cytotoxicity.
Protocol Outline:
-
Cell Plating: Cancer cell lines are seeded in opaque-walled 96- or 384-well microplates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control and incubated for a specified period (e.g., 72 hours).
-
Reagent Addition: The CellTiter-Glo® reagent is added to each well.
-
Lysis and Signal Stabilization: The plate is mixed on an orbital shaker to induce cell lysis, followed by an incubation period to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
BCL-2 Family Binding Affinity Assays
Binding affinities were likely determined using competitive binding assays such as the BCL2scan™ ligand binding assay or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[6][7]
Principle (Ligand Binding Assay): These assays measure the ability of a test compound (this compound) to displace a known, labeled ligand from the target protein (e.g., BCL-2, BCL-xL). The amount of displacement is proportional to the binding affinity of the test compound.
Protocol Outline (Representative):
-
Reagent Preparation: Recombinant BCL-2 family proteins, a labeled probe ligand, and detection reagents are prepared.
-
Competition Reaction: The BCL-2 family protein is incubated with the labeled probe and varying concentrations of this compound.
-
Detection: The amount of bound probe is quantified. In an HTRF assay, this involves measuring the fluorescence resonance energy transfer between a donor and acceptor fluorophore.
-
Data Analysis: The signal is plotted against the concentration of this compound to determine the dissociation constant (Kd) or IC50 for displacement.
In Vivo Xenograft Studies
The in vivo efficacy of this compound was evaluated in various hematological and solid tumor xenograft models.[8][9][10]
Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time to assess anti-tumor activity.
Protocol Outline:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used.
-
Cell Implantation: A suspension of human cancer cells (e.g., HL-60, DOHH-2) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment: Mice are randomized into treatment groups and dosed with this compound (e.g., orally, once daily), a vehicle control, or a combination therapy.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are often excised for further analysis.
Summary and Conclusion
The preclinical data for this compound (ZN-d5) demonstrate that it is a potent and selective BCL-2 inhibitor. It exhibits high binding affinity for BCL-2 and demonstrates significant in vitro cytotoxic activity across a range of hematological cancer cell lines. Furthermore, this compound has shown single-agent and combination efficacy in in vivo xenograft models of various cancers. The improved selectivity for BCL-2 over BCL-xL suggested a potentially favorable safety profile concerning thrombocytopenia. Combination studies, particularly with the WEE1 inhibitor ZN-c3 in AML models, indicated synergistic or additive anti-tumor activity, providing a rationale for clinical investigation of such combinations. Despite the promising preclinical profile, the clinical development of this compound has been discontinued by Zentalis Pharmaceuticals. The data presented in this summary serves as a valuable reference for researchers in the field of apoptosis and BCL-2 targeted therapies.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound (ZN-d5) / Zentalis Pharma [delta.larvol.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 4. promega.com [promega.com]
- 5. ch.promega.com [ch.promega.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xenograft.org [xenograft.org]
Asaretoclax (ZN-d5): An In-Depth Technical Guide for Hematologic Malignancies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Asaretoclax (formerly ZN-d5) is a potent and selective second-generation inhibitor of B-cell lymphoma 2 (BCL-2), a key regulator of the intrinsic apoptotic pathway. Developed by Zentalis Pharmaceuticals, this compound was investigated for the treatment of various hematologic malignancies. Preclinical data demonstrated its high affinity for BCL-2, including clinically relevant mutants, and potent anti-tumor activity in a range of cancer models. Despite promising early-stage results, the clinical development of this compound has been discontinued (B1498344) by Zentalis Pharmaceuticals. This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and available clinical data, and detailed experimental protocols relevant to its evaluation.
Mechanism of Action: Targeting the Intrinsic Apoptosis Pathway
This compound functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of the anti-apoptotic protein BCL-2. This action displaces pro-apoptotic proteins, such as BIM, which are normally sequestered by BCL-2. The released pro-apoptotic proteins can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptotic cell death.[1]
Preclinical Data
Binding Affinity and Selectivity
This compound demonstrates high affinity for BCL-2 and improved selectivity against BCL-xL compared to the first-generation BCL-2 inhibitor, venetoclax. This selectivity profile is significant as BCL-xL inhibition is associated with thrombocytopenia.
| Compound | BCL-2 (Kd, nM) | BCL-xL (Kd, nM) | MCL-1 (Kd, nM) | Selectivity (BCL-xL/BCL-2) |
| This compound (ZN-d5) | 0.29 | 190 | >30,000 | ~655x |
| Venetoclax | 0.41 | 28 | >30,000 | ~68x |
| Data from Pinchman et al., AACR 2021.[2] |
Activity Against BCL-2 Mutants
This compound exhibits higher affinity for clinically observed BCL-2 resistance mutants compared to venetoclax, suggesting potential activity in a relapsed/refractory setting.
| BCL-2 Mutant | This compound (IC50, nM) | Venetoclax (IC50, nM) |
| Wild-Type | 1.4 | 1.3 |
| G101V | 3.7 | 7.3 |
| F104L | 1.4 | 8.4 |
| D103Y | 5.0 | 18.3 |
| Data from Pinchman et al., AACR 2021.[2] |
In Vitro Cell Viability
This compound has demonstrated potent cytotoxic activity across a panel of hematologic malignancy cell lines.
| Cell Line | Disease Type | This compound (IC50, nM) | Venetoclax (IC50, nM) |
| RS4;11 | ALL | 5.1 | 2.9 |
| Granata-519 | MCL | 89 | 161 |
| DOHH-2 | DLBCL | 50 | 43 |
| Toledo | DLBCL | 92 | 191 |
| HL-60 | AML | 21 | 26 |
| Molm-13 | AML | 39 | 18 |
| MV4-11 | AML | 5.1 | 3.8 |
| Data from Pinchman et al., AACR 2021.[2] |
In Vivo Efficacy in Xenograft Models
This compound demonstrated significant single-agent and combination anti-tumor activity in various hematologic malignancy xenograft models.
| Model | Disease Type | Treatment | Outcome |
| RS4;11 | ALL | This compound (PO) | Potent single-agent efficacy |
| HL-60 | AML | This compound (PO) + Azacitidine (IP) | Enhanced efficacy in combination |
| DOHH-2 | DLBCL | This compound (PO) + Bendamustine (IV) | Enhanced efficacy in combination |
| Data from Pinchman et al., AACR 2021.[2] |
Clinical Trial Data
The clinical development of this compound has been discontinued. The following provides a summary of the publicly available information from its clinical trials.
| Trial ID | Indication | Phase | Status | Key Findings |
| NCT04500587 (ZN-d5-001) | Relapsed/Refractory NHL or AML | 1 | Completed | No results posted.[3] |
| NCT05199337 (ZN-d5-003) | Relapsed/Refractory Light Chain (AL) Amyloidosis | 1/2 | Completed | A preliminary efficacy signal was observed with a hematologic response rate of 40% in patients treated with at least 400 mg daily. The proposed monotherapy dose was identified as 800 mg daily.[4] |
| NCT05682170 (ZN-d5-004C) | Relapsed/Refractory AML (in combination with azenosertib) | 1/2 | Terminated | Of 6 patients who completed at least two cycles, 1 achieved a complete remission with incomplete hematologic recovery (CRi).[5] |
| NCT05127811 | Non-Hodgkin Lymphoma (in Chinese subjects) | 1 | Terminated | No results posted. |
Experimental Protocols
BCL-2 Family Protein Binding Affinity Assay (Surface Plasmon Resonance)
Objective: To quantify the binding affinity (Kd) of this compound to BCL-2, BCL-xL, and MCL-1.
Materials:
-
Biacore instrument (or equivalent SPR system)
-
CM5 sensor chip
-
Amine coupling kit
-
Recombinant human BCL-2, BCL-xL, and MCL-1 proteins
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using the amine coupling kit.
-
Inject the recombinant BCL-2 family proteins over separate flow cells to achieve the desired immobilization level.
-
Deactivate any remaining active esters.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer.
-
Inject the this compound solutions over the flow cells, from the lowest to the highest concentration.
-
Include a buffer-only injection as a reference.
-
After each injection, allow for a dissociation phase.
-
Regenerate the sensor chip surface between cycles using the appropriate regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters (ka and kd).
-
Calculate the equilibrium dissociation constant (Kd) from the kinetic parameters.
-
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in hematologic malignancy cell lines.
Materials:
-
Hematologic malignancy cell lines
-
Culture medium
-
This compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound.
-
Add the diluted compound to the appropriate wells. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Assay Protocol:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with other agents in a murine xenograft model of a hematologic malignancy.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Hematologic malignancy cell line (e.g., RS4;11)
-
This compound
-
Combination agent (e.g., azacitidine)
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Implantation:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until tumors reach a specified size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize mice into treatment groups (vehicle, this compound, combination agent, this compound + combination agent).
-
Administer treatments as per the defined schedule and route of administration (e.g., oral gavage for this compound, intraperitoneal injection for azacitidine).
-
-
Monitoring:
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health.
-
-
Endpoint and Analysis:
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Flow Cytometry)
Objective: To quantify the induction of apoptosis by this compound in cancer cells.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound at various concentrations for a defined period.
-
Include an untreated control.
-
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
-
Data Analysis:
Signaling Pathways and Resistance Mechanisms
Resistance to BCL-2 inhibitors like this compound is a significant clinical challenge. The primary mechanisms of resistance include:
-
Upregulation of other anti-apoptotic proteins: Increased expression of MCL-1 or BCL-xL can compensate for BCL-2 inhibition, thereby preventing apoptosis.[1]
-
Mutations in the BCL-2 gene: Alterations in the BH3-binding groove of BCL-2 can reduce the binding affinity of the inhibitor.
-
Altered cellular metabolism: Changes in metabolic pathways can provide alternative survival signals to cancer cells.
Conclusion
This compound is a potent and selective BCL-2 inhibitor that showed promise in preclinical studies for the treatment of hematologic malignancies. Its improved selectivity for BCL-2 over BCL-xL and its activity against BCL-2 resistance mutants were notable features. While the discontinuation of its clinical development limits the available data, the information presented in this guide provides a valuable technical resource for researchers in the field of apoptosis and drug development. The methodologies and preclinical findings associated with this compound can inform the development of next-generation BCL-2 inhibitors and strategies to overcome resistance.
References
- 1. This compound (ZN-d5) / Zentalis Pharma [delta.larvol.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ir.zentalis.com [ir.zentalis.com]
- 5. Study of the ZN-d5 and ZN-c3 in Subjects With Acute Myeloid Leukemia (AML) [clin.larvol.com]
- 6. ulab360.com [ulab360.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. Systematic Establishment of Robustness and Standards in Patient-Derived Xenograft Experiments and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
Asaretoclax (ZN-d5): A Technical Overview in Acute Myeloid Leukemia (AML) Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Asaretoclax (also known as ZN-d5) is a potent and selective small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein. Developed by Zentalis Pharmaceuticals, it was investigated as a potential therapeutic agent for hematologic malignancies, including acute myeloid leukemia (AML). This compound aimed to induce apoptosis in cancer cells dependent on BCL-2 for survival. Despite promising preclinical activity, the clinical development of this compound in combination with the WEE1 inhibitor azenosertib (B8217948) for AML was discontinued (B1498344) in August 2024 following a Phase 1/2 trial. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound in the context of AML research, including its mechanism of action, experimental protocols, and the rationale for its investigation.
Introduction to this compound and its Target: BCL-2 in AML
Acute myeloid leukemia is a hematologically diverse malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. A key survival mechanism for AML cells is the evasion of apoptosis, or programmed cell death. The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes pro-apoptotic proteins (e.g., BAX, BAK) and anti-apoptotic proteins (e.g., BCL-2, BCL-xL, MCL-1). In many AML subtypes, the overexpression of anti-apoptotic proteins like BCL-2 sequesters pro-apoptotic proteins, preventing the initiation of cell death and contributing to chemoresistance.
This compound was designed as a BH3 mimetic, a class of drugs that mimic the BH3 domain of pro-apoptotic proteins. By binding with high affinity to the BH3-binding groove of BCL-2, this compound displaces pro-apoptotic proteins, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.
Preclinical Research Findings
This compound has been evaluated in a variety of preclinical models, both as a monotherapy and in combination with other targeted agents. The data suggests that this compound is a potent inducer of apoptosis in BCL-2-dependent AML cell lines.
In Vitro Activity
Studies on various AML cell lines demonstrated the cytotoxic effects of this compound. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Cell Line | Subtype | This compound (ZN-d5) IC50 (nM) | Venetoclax IC50 (nM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia (M2) | 21 | 26 | [1] |
| Molm-13 | Acute Myeloid Leukemia | 39 | 18 | [1] |
| MV4-11 | Acute Myeloid Leukemia | 5.1 | 3.8 | [1] |
Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines.
In preclinical studies, the combination of this compound with the WEE1 inhibitor azenosertib (ZN-c3) showed synergistic or additive anti-proliferative activity in AML cell lines. This effect was observed to be independent of BCL-2 sensitivity in some cases.[2][3]
The combination of this compound and azenosertib was tested in 29 patient-derived AML samples. As a single agent, this compound (ZN-d5) showed a response (IC50 <200 nM) in 17 of the 29 samples.[2][3] The combination demonstrated greater anti-proliferative activity than either single agent in all samples, including those insensitive to BCL-2 inhibition (IC50 > 10 μM).[2]
In Vivo Xenograft Models
The anti-tumor efficacy of this compound has been demonstrated in AML xenograft models.
| Model | Treatment | Dosing | Outcome | Reference |
| HL-60 Xenograft | This compound + Azacitidine | This compound (PO), Azacitidine (IP) for 19 days | Enhanced efficacy compared to single agents | [1] |
| MV4-11 Xenograft | This compound + Azenosertib | Not specified | Synergistic anti-tumor activity | [2] |
| HL-60 Xenograft | This compound + Azenosertib | Not specified | Synergistic anti-tumor activity | [2] |
| HL-60 Xenograft | This compound + Azenosertib + Azacitidine | Not specified | Synergistic anti-tumor efficacy and significant tumor growth inhibition | [2] |
| AML Patient-Derived Xenograft (PDX) | This compound + Azenosertib | Not specified | 99.5% decrease in human CD45+ blast population in the bone marrow | [2] |
Table 2: In Vivo Efficacy of this compound in AML Xenograft Models.
Clinical Development and Discontinuation in AML
This compound was advanced into clinical trials for hematologic malignancies. A Phase 1/2 study (NCT05682170) was initiated to evaluate this compound in combination with azenosertib in patients with relapsed or refractory AML.[4][5]
Phase 1/2 Trial in Relapsed/Refractory AML (NCT05682170)
In August 2024, Zentalis Pharmaceuticals announced the discontinuation of the development of this compound, including the combination study with azenosertib in R/R AML.[6][7][8]
| Parameter | Data | Reference |
| Total Patients Enrolled | 27 | [6][7][8] |
| Efficacy Evaluable Patients | 13 | [6][7][8] |
| Patients with Progressive Disease or Withdrawal | 14 | [6][7][8] |
| Outcomes in 6 Patients with ≥2 Cycles of Therapy | ||
| Complete Remission with Incomplete Hematologic Recovery (CRi) | 1 (became transplant eligible) | [6] |
| Decreased Bone Marrow Blast Counts | 2 | [6] |
| Stable Bone Marrow Blasts | 2 | [6] |
| Increased Bone Marrow Blasts | 1 | [6] |
| Safety Profile | Manageable and in-line with other combinations in the R/R AML setting | [6] |
Table 3: Summary of Clinical Trial Results for this compound in Combination with Azenosertib in R/R AML (NCT05682170).
The rationale for discontinuation was not explicitly detailed in the press release, but the limited efficacy in the small number of evaluable patients likely contributed to the decision.
Mechanism of Action and Signaling Pathways
This compound functions by directly targeting the anti-apoptotic protein BCL-2.
The Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is tightly regulated by the BCL-2 family of proteins. In cancer cells, the overexpression of BCL-2 sequesters the pro-apoptotic proteins BIM, BID, and PUMA, preventing the activation of the effector proteins BAX and BAK. This compound, by binding to BCL-2, liberates these pro-apoptotic "activators," leading to BAX/BAK oligomerization, formation of pores in the outer mitochondrial membrane, and the release of cytochrome c. This, in turn, activates a caspase cascade, culminating in apoptosis.
Caption: this compound Mechanism of Action.
Experimental Protocols
The following are generalized protocols for key experiments used in the preclinical evaluation of BCL-2 inhibitors like this compound. Specific parameters would need to be optimized for individual experiments.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Caption: Cell Viability Assay Workflow.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Apoptosis Assay Workflow.
Western Blotting for BCL-2 Family Proteins
This technique is used to detect and quantify the expression levels of specific proteins, such as BCL-2, BCL-xL, MCL-1, BAX, and BAK.
-
Protein Extraction: Lyse AML cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate protein lysates by size on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the BCL-2 family proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize protein bands using an imaging system.
In Vivo AML Xenograft Model
This protocol outlines the general steps for evaluating the efficacy of this compound in a mouse model of AML.
-
Cell Implantation: Inject human AML cells (e.g., HL-60, MV4-11) subcutaneously or intravenously into immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Growth/Engraftment: Allow tumors to establish or leukemia to engraft.
-
Treatment: Administer this compound (e.g., by oral gavage) and any combination agents according to the planned dosing schedule. A vehicle control group is essential.
-
Monitoring: Monitor tumor volume (for subcutaneous models) or leukemia burden (e.g., by flow cytometry for human CD45+ cells in peripheral blood or bone marrow) and animal well-being regularly.
-
Endpoint Analysis: At the end of the study, collect tumors and/or tissues for further analysis (e.g., histology, Western blotting).
Conclusion and Future Perspectives
This compound is a selective BCL-2 inhibitor that demonstrated potent anti-leukemic activity in preclinical AML models, both as a single agent and in combination with other targeted therapies like the WEE1 inhibitor azenosertib. However, its clinical development for AML was halted due to findings in a Phase 1/2 trial.
The journey of this compound underscores the challenges in translating preclinical efficacy into clinical benefit, particularly in a complex and heterogeneous disease like AML. While this compound itself will not be moving forward, the research provides valuable insights into the therapeutic potential of BCL-2 inhibition in AML. The preclinical data on combination strategies, such as dual BCL-2 and WEE1 inhibition, may still inform future drug development efforts. Further understanding of the mechanisms of resistance to BCL-2 inhibitors and the identification of predictive biomarkers remain critical areas of ongoing research in the quest for more effective AML therapies.
References
- 1. assets-global.website-files.com [assets-global.website-files.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Study of the ZN-d5 and ZN-c3 in Subjects With Acute Myeloid Leukemia (AML) [clin.larvol.com]
- 6. tipranks.com [tipranks.com]
- 7. Zentalis Pharmaceuticals Reports Second Quarter 2024 Financial Results and Operational Progress | Zentalis Pharmaceuticals [ir.zentalis.com]
- 8. Zentalis Pharmaceuticals Reports Second Quarter 2024 Financial Results and Operational Progress | Zentalis Pharmaceuticals [ir.zentalis.com]
Asaretoclax in Non-Hodgkin's Lymphoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asaretoclax (formerly S55746) is a potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (B-cell CLL/lymphoma 2), a key regulator of the intrinsic apoptosis pathway.[1][2][3] Overexpression of BCL-2 is a hallmark of many B-cell malignancies, including various subtypes of non-Hodgkin's lymphoma (NHL), where it plays a crucial role in tumor cell survival and resistance to therapy. This compound, a BH3-mimetic, is designed to restore the natural process of programmed cell death by binding to the BH3 groove of BCL-2, thereby displacing pro-apoptotic proteins and triggering apoptosis. This document provides a comprehensive technical guide on the preclinical evaluation of this compound in NHL studies, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Core Mechanism of Action: BCL-2 Inhibition
This compound functions by selectively binding to the hydrophobic groove of the BCL-2 protein with high affinity.[1][3] This action mimics the function of BH3-only proteins, which are the natural antagonists of BCL-2. By occupying this groove, this compound displaces pro-apoptotic "activator" proteins like BIM and BID, which are normally sequestered by BCL-2. Once liberated, these activators can directly engage and activate the pro-apoptotic "effector" proteins BAX and BAK. Activated BAX and BAK then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event is a critical point of no return in the apoptotic cascade, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately leading to caspase activation and programmed cell death.
Preclinical Activity of this compound in Non-Hodgkin's Lymphoma
In Vitro Efficacy
This compound has demonstrated potent cytotoxic activity across a range of NHL cell lines, particularly those dependent on BCL-2 for survival. The half-maximal inhibitory concentration (IC50) values vary among different NHL subtypes, reflecting their diverse genetic backgrounds and dependencies on various anti-apoptotic proteins.
| NHL Subtype | Cell Line | IC50 (µM) |
| Diffuse Large B-Cell Lymphoma (DLBCL) | ||
| OCI-Ly1 | < 1 | |
| OCI-Ly18 | < 1 | |
| SU-DHL-4 | < 1 | |
| SU-DHL-6 | < 1 | |
| Toledo | < 1 | |
| U-2932 | < 1 | |
| HBL-1 | > 10 | |
| OCI-Ly3 | > 10 | |
| OCI-Ly10 | > 10 | |
| SU-DHL-2 | > 10 | |
| SU-DHL-5 | > 10 | |
| Mantle Cell Lymphoma (MCL) | ||
| Granta-519 | < 1 | |
| Z-138 | < 1 | |
| Jeko-1 | > 10 | |
| Mino | > 10 | |
| Rec-1 | > 10 | |
| Burkitt Lymphoma (BL) | ||
| Daudi | > 10 | |
| Raji | > 10 | |
| Ramos | > 10 |
Table 1: In Vitro Activity of this compound in NHL Cell Lines after 72h Treatment. [1]
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound has been confirmed in vivo using NHL xenograft models. In a study utilizing SCID mice bearing tumors from the BCL-2 dependent RS4;11 (ALL) and Toledo (DLBCL) cell lines, orally administered this compound led to significant, dose-dependent tumor growth inhibition and regression.[2]
| Xenograft Model | Treatment Group (oral gavage) | Tumor Growth Inhibition | Observations |
| RS4;11 | This compound (25 mg/kg, daily) | Significant | - |
| This compound (50 mg/kg, daily) | Significant | - | |
| This compound (100 mg/kg, daily) | Complete Regression | - | |
| Toledo | This compound (20-100 mg/kg, daily) | Dose-dependent | - |
Table 2: In Vivo Efficacy of this compound in NHL Xenograft Models. [2]
Experimental Protocols
Cell Viability Assay
This protocol outlines the methodology for determining the IC50 of this compound in NHL cell lines.
Protocol Details:
-
Cell Seeding: NHL cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere or stabilize overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound (or DMSO as a vehicle control) for 72 hours.
-
Viability Assessment: Cell viability is assessed using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP levels, which correlate with the number of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.
Co-Immunoprecipitation (Co-IP)
This protocol is used to demonstrate the disruption of the BCL-2/BAX protein-protein interaction by this compound.
Protocol Details:
-
Cell Treatment and Lysis: RS4;11 cells are treated with varying concentrations of this compound or a vehicle control for 2 hours. Following treatment, cells are lysed to release cellular proteins.
-
Immunoprecipitation: The cell lysates are incubated with an anti-BCL-2 antibody to capture BCL-2 and its interacting proteins. The antibody-protein complexes are then pulled down using protein A/G-agarose beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound protein complexes are then eluted from the beads.
-
Western Blot Analysis: The eluted samples are resolved by SDS-PAGE and transferred to a membrane for Western blotting. The membrane is probed with antibodies against BCL-2 and BAX to detect the presence of these proteins in the immunoprecipitated complex. A decrease in the amount of BAX co-immunoprecipitated with BCL-2 in this compound-treated cells indicates the disruption of their interaction.[4]
In Vivo Xenograft Study
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model of NHL.
Protocol Details:
-
Tumor Implantation: Female SCID/beige mice are subcutaneously implanted with NHL cells (e.g., Toledo or RS4;11).[2]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally, typically daily for a specified treatment period. The vehicle is administered to the control group.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamics). Tumor growth inhibition is calculated to determine the efficacy of the treatment.
Clinical Evaluation
This compound has been investigated in Phase I clinical trials for hematological malignancies.[1] These studies aimed to determine the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with relapsed or refractory NHL and other hematological cancers. The clinical trial identifiers for some of these studies are NCT02920697, NCT02920541, and NCT02603445.[1] Detailed results from these trials, including patient demographics, response rates by NHL subtype, duration of response, and safety profiles, are pending full publication in peer-reviewed journals.
Conclusion
This compound is a potent and selective BCL-2 inhibitor with demonstrated preclinical activity against various non-Hodgkin's lymphoma subtypes. Its mechanism of action, centered on the restoration of the intrinsic apoptotic pathway, provides a targeted therapeutic approach for BCL-2-dependent malignancies. The in vitro and in vivo data strongly support its clinical development. Further publication of clinical trial results will be crucial in fully defining the therapeutic potential of this compound in the treatment of non-Hodgkin's lymphoma.
References
- 1. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Asaretoclax (ZN-d5): A Discontinued BCL-2 Inhibitor for Light Chain Amyloidosis
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Asaretoclax (ZN-d5) was an investigational, orally bioavailable, and selective small-molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein developed by Zentalis Pharmaceuticals. It was evaluated in a Phase 1/2 clinical trial for the treatment of relapsed or refractory light chain (AL) amyloidosis. The rationale for its development stemmed from the crucial role of BCL-2 in the survival of the pathogenic plasma cells responsible for producing amyloidogenic light chains, particularly in patients with the t(11;14) translocation. Preliminary data from the clinical trial suggested a potential efficacy signal. However, in November 2023, Zentalis Pharmaceuticals announced the discontinuation of this compound development for AL amyloidosis to reallocate resources. Subsequent communications in August 2024 confirmed the discontinuation of the this compound program altogether. This guide provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, the design of its clinical trial in AL amyloidosis, and the limited clinical data that has been publicly disclosed.
Introduction to Light Chain Amyloidosis and the Role of BCL-2
Light chain (AL) amyloidosis is a rare and life-threatening plasma cell dyscrasia characterized by the misfolding and aggregation of immunoglobulin light chains into insoluble amyloid fibrils. These fibrils deposit in various organs, leading to progressive organ dysfunction and failure. The heart and kidneys are the most commonly affected organs. Current treatment strategies primarily aim to eradicate the underlying clonal plasma cells to halt the production of amyloidogenic light chains.
The anti-apoptotic protein BCL-2 is a key regulator of cell survival and is often overexpressed in various hematologic malignancies, including multiple myeloma and AL amyloidosis. This overexpression is particularly prevalent in patients with the t(11;14) chromosomal translocation, which is found in a significant proportion of individuals with AL amyloidosis. By inhibiting BCL-2, the intrinsic apoptotic pathway can be restored, leading to the selective death of malignant plasma cells. This makes BCL-2 an attractive therapeutic target in AL amyloidosis. Venetoclax, another BCL-2 inhibitor, has demonstrated clinical activity in this patient population, providing a strong rationale for the development of novel BCL-2 inhibitors like this compound.
This compound (ZN-d5): A Selective BCL-2 Inhibitor
This compound was designed as a novel, highly selective BCL-2 inhibitor. The purported advantage of this compound was its improved selectivity for BCL-2 over other BCL-2 family members, such as BCL-xL. Inhibition of BCL-xL is associated with on-target toxicity, most notably thrombocytopenia, which can be a dose-limiting factor for less selective BCL-2 inhibitors. By minimizing BCL-xL inhibition, this compound aimed to offer a more favorable safety profile.
Mechanism of Action
The proposed mechanism of action for this compound in AL amyloidosis is the selective inhibition of the BCL-2 protein within the pathogenic plasma cells.
Figure 1: Proposed Mechanism of Action of this compound.
In healthy cells, BCL-2 sequesters pro-apoptotic proteins, preventing the activation of the downstream apoptotic cascade. In BCL-2-dependent plasma cells, this compound binds to the BH3-binding groove of the BCL-2 protein, displacing pro-apoptotic proteins. These liberated proteins then activate BAX and BAK, which oligomerize on the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This, in turn, activates the caspase cascade, culminating in programmed cell death (apoptosis) of the plasma cells.
Clinical Development in AL Amyloidosis: The ZN-d5-003 Study
This compound was evaluated in a Phase 1/2, multicenter, open-label, single-arm clinical trial (NCT05199337) in patients with relapsed or refractory AL amyloidosis. The study was designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy of this compound monotherapy.
Experimental Protocol
While a detailed, step-by-step protocol is not publicly available due to the discontinuation of the drug's development, the key elements of the study design have been described in public records.[1]
Study Design:
-
Phase 1 (Dose Escalation): The primary objective was to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of this compound. A Bayesian Optimal Interval (BOIN) design was used to guide dose escalation.[1] Planned dose cohorts were 200 mg, 400 mg, 800 mg, 1200 mg, and 1600 mg administered orally once daily.[1]
-
Phase 2 (Dose Expansion): The primary objective was to evaluate the hematologic response rate (HRR) of this compound at the RP2D. This phase intended to enroll patients with and without the t(11;14) translocation to assess its role as a predictive biomarker.[1]
Key Eligibility Criteria:
-
Patients with a confirmed diagnosis of AL amyloidosis who had received at least one prior line of therapy.
-
Measurable disease.
-
Adequate organ function.
Treatment Plan:
-
This compound was administered orally, once daily, in 28-day cycles.
-
Treatment was to continue until disease progression or unacceptable toxicity.
Figure 2: ZN-d5-003 Clinical Trial Workflow.
Clinical Data
Detailed clinical data from the ZN-d5-003 study have not been published in peer-reviewed literature or presented in full at scientific conferences. The development program was discontinued (B1498344) before the complete data could be formally reported. The only publicly available efficacy data comes from a company press release.
Table 1: Summary of Publicly Disclosed Clinical Data for this compound in AL Amyloidosis
| Parameter | Value | Source |
| Efficacy | ||
| Hematologic Response Rate | 40% | Zentalis Pharmaceuticals Press Release (Nov 2023) |
| Patient Subgroup | Patients treated with at least 400 mg daily | Zentalis Pharmaceuticals Press Release (Nov 2023) |
| Dosing | ||
| Recommended Phase 2 Dose (RP2D) | 800 mg daily | Zentalis Pharmaceuticals Press Release (Nov 2023) |
| Safety and Tolerability | ||
| Overall Profile | Well tolerated with few treatment-related adverse events | Zentalis Pharmaceuticals Press Release (Nov 2023) |
| Specific Adverse Events | Not publicly disclosed | |
| Pharmacokinetics | Not publicly disclosed | |
| Organ Response Rates | Not publicly disclosed |
Preclinical Data
While Zentalis Pharmaceuticals has stated that this compound demonstrated activity against multiple myeloma in preclinical models, specific data from these studies, including cell line sensitivities, in vivo efficacy, and detailed experimental protocols, are not available in the public domain.
Discontinuation of Development
In a press release dated November 6, 2023, Zentalis Pharmaceuticals announced that despite observing a preliminary efficacy signal, the company would discontinue the development of this compound for AL amyloidosis. The decision was made to prioritize resources for the development of other assets in their pipeline. A subsequent announcement on August 9, 2024, confirmed the discontinuation of the development of ZN-d5 altogether.
Conclusion and Future Perspectives
This compound was a promising, selective BCL-2 inhibitor that entered clinical development for relapsed or refractory AL amyloidosis. The rationale for its use in this disease was strong, based on the known pathobiology of plasma cell dyscrasias and the clinical validation of BCL-2 as a therapeutic target. Preliminary clinical data suggested that this compound had activity in this patient population. However, due to a strategic business decision by the developing company, the this compound program was discontinued.
For the research and drug development community, the story of this compound highlights both the potential of targeting BCL-2 in AL amyloidosis and the challenges of drug development, where promising candidates can be discontinued for reasons other than a lack of clinical efficacy or safety concerns. Although this compound itself will not be moving forward, the limited data generated from its clinical program adds to the body of evidence supporting the exploration of BCL-2 inhibition as a therapeutic strategy for AL amyloidosis. Future research in this area may focus on other selective BCL-2 inhibitors or combination therapies to improve outcomes for patients with this devastating disease. The lack of comprehensive published data from the this compound program, however, represents a missed opportunity for the scientific community to learn from this clinical experience.
References
ZN-d5: A Technical Overview of its BCL-2 Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical selectivity and activity profile of ZN-d5, a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein. The information presented herein is compiled from publicly available data and is intended to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of ZN-d5.
Introduction to ZN-d5 and the BCL-2 Pathway
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, a critical mechanism for programmed cell death.[1] Dysregulation of this pathway, often through the overexpression of anti-apoptotic proteins like BCL-2, is a hallmark of many cancers, enabling malignant cells to evade apoptosis and proliferate uncontrollably.[1] ZN-d5 is a novel, orally bioavailable small molecule inhibitor designed to selectively target BCL-2, thereby restoring the natural process of apoptosis in cancer cells.[2][3] Preclinical studies have demonstrated its potential as a therapeutic agent in various hematological malignancies.[1][4]
Quantitative Selectivity and Potency Profile
The following tables summarize the quantitative data on the binding affinity and cellular activity of ZN-d5 in comparison to the first-generation BCL-2 inhibitor, Venetoclax.
Table 1: In Vitro Binding Affinity of ZN-d5 to BCL-2 Family Proteins and BCL-2 Mutants
This table presents the binding affinity (Kd) of ZN-d5 and Venetoclax for the anti-apoptotic proteins BCL-2, BCL-xL, and MCL-1. It also includes the binding affinity for wild-type (WT) BCL-2 and clinically relevant resistant mutants (G101V, F104L, D103Y). Data was generated using BCL2scanTM ligand binding assays and Homogeneous Time-Resolved Fluorescence (HTRF) for the mutant analysis.[1]
| Compound | BCL-2 (Kd, nM) | BCL-xL (Kd, nM) | MCL-1 (Kd, nM) | BCL-2 WT (IC50, nM) | BCL-2 G101V (IC50, nM) | BCL-2 F104L (IC50, nM) | BCL-2 D103Y (IC50, nM) |
| ZN-d5 | 0.29 | 190 | >30000 | 1.4 | 3.7 | 1.4 | 5.0 |
| Venetoclax | 0.41 | 28 | >30000 | 1.3 | 7.3 | 8.4 | 18.3 |
Data sourced from Pinchman et al., AACR 2021.[1]
Table 2: In Vitro Cellular Activity of ZN-d5 in Hematological Malignancy Cell Lines
This table displays the half-maximal inhibitory concentration (IC50) of ZN-d5 and Venetoclax in a panel of hematological cancer cell lines, as determined by the CellTiter-Glo® cell viability assay.[1]
| Cell Line | Cancer Type | ZN-d5 (IC50, nM) | Venetoclax (IC50, nM) |
| RS4;11 | ALL | 5.1 | 2.9 |
| Granata-519 | MCL | 89 | 161 |
| DOHH-2 | DLBCL | 50 | 43 |
| Toledo | DLBCL | 92 | 191 |
| HL-60 | AML | 21 | 26 |
| Molm-13 | AML | 39 | 18 |
| MV4-11 | AML | 5.1 | 3.8 |
ALL: Acute Lymphoblastic Leukemia; MCL: Mantle Cell Lymphoma; DLBCL: Diffuse Large B-cell Lymphoma; AML: Acute Myeloid Leukemia. Data sourced from Pinchman et al., AACR 2021.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory procedures for the respective assays.
BCL-2 Family Binding Affinity Assay (BCL2scan™)
Objective: To determine the binding affinity (Kd) of ZN-d5 to various BCL-2 family proteins.
Methodology:
-
Reagent Preparation: Recombinant human BCL-2, BCL-xL, and MCL-1 proteins are utilized. A high-affinity fluorescently labeled small molecule probe for each protein is prepared. Serial dilutions of ZN-d5 and the reference compound (Venetoclax) are prepared in an appropriate assay buffer.
-
Assay Plate Preparation: The assay is performed in a multi-well plate format. Each well contains the respective BCL-2 family protein at a fixed concentration, the fluorescent probe, and a specific concentration of the test compound.
-
Incubation: The plate is incubated at room temperature for a defined period to allow the binding reaction to reach equilibrium.
-
Detection: The fluorescence polarization (FP) or a similar detection method is used to measure the amount of fluorescent probe bound to the protein. In a competitive binding assay, a higher affinity of the test compound will result in the displacement of the fluorescent probe, leading to a decrease in the FP signal.
-
Data Analysis: The data is plotted as the percentage of inhibition versus the compound concentration. The Kd value is then calculated using a suitable binding model, such as the Cheng-Prusoff equation.
Homogeneous Time-Resolved Fluorescence (HTRF) for BCL-2 Mutants
Objective: To determine the inhibitory concentration (IC50) of ZN-d5 against wild-type and mutant BCL-2 proteins.
Methodology:
-
Principle: This assay measures the ability of a test compound to disrupt the interaction between a BCL-2 protein and a pro-apoptotic peptide (e.g., BAK).
-
Reagent Preparation: Recombinant wild-type or mutant BCL-2 proteins (e.g., tagged with GST or His) are used. A fluorescently labeled (donor fluorophore, e.g., Europium cryptate) BAK peptide and a labeled antibody (acceptor fluorophore, e.g., XL665) that recognizes the protein tag are prepared. Serial dilutions of ZN-d5 and the reference compound are made.
-
Assay Procedure: The BCL-2 protein, the labeled BAK peptide, and the test compound are incubated together in a microplate well. Subsequently, the labeled antibody is added.
-
Detection: If the BCL-2 protein and the BAK peptide are interacting, the donor and acceptor fluorophores are in close proximity, resulting in a FRET signal upon excitation. The test compound will compete with the BAK peptide for binding to BCL-2, leading to a decrease in the HTRF signal. The plate is read on an HTRF-compatible reader.
-
Data Analysis: The HTRF signal is plotted against the compound concentration, and the IC50 value is determined from the resulting dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the cytotoxic effect of ZN-d5 on various cancer cell lines.
Methodology:
-
Cell Plating: Hematological cancer cell lines are seeded in 96-well or 384-well opaque-walled plates at a predetermined density and allowed to adhere or stabilize overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of ZN-d5 or the reference compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay Reagent Addition: The CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and contains luciferase and its substrate, luciferin (B1168401).
-
Signal Measurement: In the presence of ATP from viable, metabolically active cells, the luciferase enzyme catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP. The luminescence is measured using a luminometer.
-
Data Analysis: The luminescent signal is normalized to the vehicle control, and the results are plotted as a dose-response curve to calculate the IC50 value.
Conclusion
The preclinical data for ZN-d5 demonstrates a highly potent and selective inhibitor of BCL-2. Its improved selectivity over BCL-xL compared to Venetoclax suggests a potential for a better safety profile, particularly concerning thrombocytopenia. Furthermore, ZN-d5 retains potent activity against clinically relevant BCL-2 resistance mutations. The robust in vitro cellular activity across a range of hematological malignancy cell lines supports its continued investigation as a promising therapeutic candidate. This technical guide provides a foundational understanding of the preclinical profile of ZN-d5 for the scientific and drug development community.
References
Asaretoclax: A Review of a Discontinued BCL-2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The clinical development of asaretoclax (ZN-d5) was discontinued (B1498344) by Zentalis Pharmaceuticals in August 2024. As a result, publicly available information regarding its detailed pharmacokinetics and pharmacodynamics is limited. This guide provides a comprehensive overview of the available information on this compound and utilizes data from the approved B-cell lymphoma-2 (BCL-2) inhibitor, venetoclax (B612062), as a representative example to illustrate the pharmacology of this drug class. This information is intended for research and informational purposes only.
Introduction to this compound
This compound (ZN-d5) was an investigational, orally bioavailable, small molecule inhibitor of the B-cell lymphoma-2 (BCL-2) protein. BCL-2 is a key regulator of the intrinsic apoptotic pathway, and its overexpression in various hematologic malignancies is a common mechanism of cancer cell survival. By selectively binding to and inhibiting BCL-2, this compound was designed to restore the normal apoptotic process, leading to the death of cancer cells.
The development of this compound reached the Phase 1/2 clinical trial stage for the treatment of relapsed or refractory acute myeloid leukemia (AML) and light chain (AL) amyloidosis.[1][2] However, Zentalis Pharmaceuticals announced the discontinuation of the ZN-d5 program, including its combination with azenosertib, in August 2024.[2]
Mechanism of Action: BCL-2 Inhibition
The BCL-2 family of proteins consists of both pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2, BCL-xL, MCL-1) members. In cancer cells, the overexpression of anti-apoptotic proteins like BCL-2 sequesters pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death.
This compound, as a BCL-2 inhibitor, was designed to mimic the action of BH3-only proteins, the natural antagonists of BCL-2. By binding to the BH3-binding groove of the BCL-2 protein, the drug displaces pro-apoptotic proteins, which can then trigger the apoptotic cascade.
Pharmacokinetics of BCL-2 Inhibitors: An Overview Using Venetoclax
Due to the limited public data on this compound, this section will review the pharmacokinetic properties of the approved BCL-2 inhibitor, venetoclax, to provide a general understanding for this class of drugs.
Absorption
Venetoclax exhibits dose-proportional increases in exposure. Administration with a low-fat meal increases its bioavailability.[3] After oral administration, the time to reach maximum plasma concentration (Tmax) is typically between 5 to 8 hours.[4][5]
Distribution
Venetoclax is highly bound to plasma proteins. The apparent volume of distribution is substantial, indicating extensive tissue distribution.[4]
Metabolism
Venetoclax is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[4][5]
Excretion
The elimination of venetoclax is primarily through the feces. The terminal half-life is approximately 26 hours.[4]
Table 1: Summary of Venetoclax Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Tmax (median) | 5 - 8 hours | [4][5] |
| Half-life (t½) | ~26 hours | [4] |
| Metabolism | Primarily CYP3A4 | [4][5] |
| Excretion | Fecal | [4] |
| Effect of Food | Increased bioavailability with food | [3] |
Pharmacodynamics of BCL-2 Inhibitors
The pharmacodynamic effects of BCL-2 inhibitors are directly related to their mechanism of action – the induction of apoptosis in BCL-2-dependent cells.
Biomarkers
A key pharmacodynamic biomarker for BCL-2 inhibitors is the reduction in peripheral lymphocyte counts in patients with hematologic malignancies like chronic lymphocytic leukemia (CLL). This is a direct result of the induction of apoptosis in the malignant cells.
Dose-Response Relationship
Clinical studies with venetoclax have established a clear relationship between drug exposure and the extent of lymphocyte reduction. Dose-escalation studies are crucial to determine the optimal therapeutic dose that maximizes efficacy while minimizing toxicity, particularly the risk of tumor lysis syndrome (TLS).
Experimental Protocols: A Generalized Approach
Detailed experimental protocols for this compound are not publicly available. The following represents a generalized workflow for a Phase 1, first-in-human study to evaluate the pharmacokinetics of a novel BCL-2 inhibitor.
A typical Phase 1 study would involve:
-
Study Design: An open-label, dose-escalation study in patients with the target malignancy.
-
Dosing: Oral administration of the investigational drug, starting at a low dose predicted to be safe based on preclinical toxicology studies. Doses are escalated in subsequent cohorts of patients.
-
Pharmacokinetic Sampling: Intensive blood sampling at predefined time points after drug administration to characterize the full concentration-time profile.
-
Bioanalytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the drug and its major metabolites in plasma.
-
Pharmacodynamic Assessments: Monitoring of biomarkers such as peripheral blood cell counts to assess target engagement and biological activity.
-
Safety Monitoring: Close monitoring of adverse events, with a particular focus on potential on-target toxicities like tumor lysis syndrome.
Drug Interactions
As with other drugs metabolized by CYP3A4, BCL-2 inhibitors have the potential for significant drug-drug interactions. Co-administration with strong CYP3A inhibitors (e.g., ketoconazole, ritonavir) can increase the exposure to the BCL-2 inhibitor, potentially increasing the risk of toxicity. Conversely, co-administration with strong CYP3A inducers (e.g., rifampin) can decrease exposure and potentially reduce efficacy.
Safety Profile
The safety profile of BCL-2 inhibitors is generally manageable. The most significant and well-known toxicity is tumor lysis syndrome (TLS), which is a result of the rapid and massive death of cancer cells. Risk mitigation strategies for TLS, such as a gradual dose ramp-up and prophylactic measures, are critical during treatment initiation. Other common adverse events include neutropenia, diarrhea, nausea, and fatigue.
Conclusion
This compound was a promising investigational BCL-2 inhibitor that underwent early clinical development for hematologic malignancies. While its development has been discontinued, the principles of BCL-2 inhibition remain a cornerstone of therapy for several cancers. The information available on this compound, supplemented by the extensive data on venetoclax, provides valuable insights for researchers and clinicians working in the field of targeted cancer therapy. Further understanding of the pharmacokinetics and pharmacodynamics of this drug class will continue to inform the development of next-generation BCL-2 inhibitors with improved efficacy and safety profiles.
References
- 1. Relative Bioavailability, Food Effect, and Bioequivalence Studies to Assess a New Zanubrutinib 160-mg Tablet: Results From 2 Phase 1 Studies in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized Trial of Food Effect on Pharmacokinetic Parameters of ABX464 Administered Orally to Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the BCL-2 Inhibitor Venetoclax in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [pharmalegacy.com]
Asaretoclax (ZN-d5): An In-Depth Review of Phase 1 Clinical Trial Results and Discontinuation
Executive Summary: Asaretoclax (ZN-d5) is an orally bioavailable, selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, developed by Zentalis Pharmaceuticals for the treatment of various hematologic malignancies. As a BCL-2 inhibitor, this compound was designed to restore the natural process of apoptosis in cancer cells, where overexpression of BCL-2 is a common survival mechanism. Despite promising preclinical data and advancement into several Phase 1/2 clinical trials, Zentalis Pharmaceuticals announced the discontinuation of the this compound development program. This guide provides a comprehensive overview of the available preclinical and clinical data for this compound, details of its clinical trials, and the reported rationale for its discontinuation, intended for an audience of researchers, scientists, and drug development professionals.
Preclinical Profile and Mechanism of Action
Preclinical studies positioned this compound as a potent and selective BCL-2 inhibitor. It demonstrated significant anti-tumor activity in various cancer models, both as a single agent and in combination with other therapies. Notably, preclinical data highlighted a synergistic anti-leukemia effect when combined with azenosertib (B8217948), a WEE1 inhibitor. This strong preclinical rationale supported its investigation in acute myeloid leukemia (AML).
Clinical Development Program
The clinical development of this compound encompassed several Phase 1/2 studies across different hematologic malignancies. The primary objectives of these trials were to determine the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D), while also assessing preliminary efficacy.
Key Phase 1/2 Trials:
-
NCT05199337: A single-arm, open-label study of this compound monotherapy in patients with relapsed or refractory (R/R) light chain (AL) amyloidosis. This trial was completed.[1]
-
NCT05682170: An open-label, dose-escalation study of this compound in combination with the WEE1 inhibitor azenosertib in subjects with R/R AML.[2][3] This trial was terminated due to a sponsor decision.[2][3]
-
NCT04500587: A first-in-human, dose-escalation study of this compound as a single agent in patients with R/R non-Hodgkin lymphoma (NHL) or AML.[4]
-
NCT05127811: A dose-escalation study of this compound monotherapy in Chinese subjects with NHL.
This compound Signaling Pathway
This compound functions by inhibiting the anti-apoptotic protein BCL-2. In many cancers, BCL-2 is overexpressed and sequesters pro-apoptotic proteins like BIM, preventing them from activating BAX and BAK, which are essential for initiating mitochondrial-mediated apoptosis. By binding to BCL-2, this compound mimics the action of natural BH3-only proteins, releasing pro-apoptotic proteins.[5] This leads to the activation of BAX/BAK, subsequent mitochondrial outer membrane permeabilization, cytochrome c release, and activation of the caspase cascade, ultimately resulting in programmed cell death.[5][6][7][8]
Experimental Protocols and Methodologies
Detailed experimental protocols from the this compound trials have not been fully published. However, based on clinical trial registry information and conference abstracts, the general methodologies can be outlined.
Phase 1 Dose-Escalation Design (General): The trials employed a dose-escalation design to identify the MTD and RP2D. For instance, the NCT05199337 study in AL amyloidosis and the NCT05682170 study in AML utilized a Bayesian Optimal Interval (BOIN) design.[9][10] This adaptive design allows for decisions on dose escalation, de-escalation, or cohort expansion based on the toxicity data from enrolled patients.[11]
-
Patient Population: Patients with relapsed or refractory hematologic malignancies who had exhausted standard therapeutic options.[2][10]
-
Drug Administration: this compound was administered orally as a single agent or in combination.[2][9]
-
Primary Endpoints: The primary objectives were to assess safety and tolerability, including the rate of dose-limiting toxicities (DLTs).[4][10]
-
Secondary Endpoints: Secondary objectives included characterizing the pharmacokinetic (PK) profile (Cmax, Tmax, AUC) and evaluating preliminary anti-tumor activity.[4]
Phase 1 Clinical Trial Results
Due to the program's discontinuation, the available clinical data is limited to high-level summaries from press releases and conference presentations, rather than full peer-reviewed publications.
Table 1: this compound Monotherapy in R/R AL Amyloidosis (NCT05199337) - Key Findings
| Parameter | Result |
|---|---|
| Study Phase | Phase 1/2 (Completed)[1] |
| Patient Population | Relapsed or Refractory AL Amyloidosis |
| Dose Escalation | Completed |
| Recommended Dose | 800 mg daily (proposed) |
| Preliminary Efficacy | 40% hematologic response rate (in patients treated with ≥400 mg daily) |
| Safety & Tolerability | Generally well-tolerated with few treatment-related adverse events |
| Development Status | Further development for this indication discontinued (B1498344) for strategic reasons |
Table 2: this compound + Azenosertib in R/R AML (NCT05682170) - Key Findings
| Parameter | Result |
|---|---|
| Study Phase | Phase 1/2 (Terminated)[2][3] |
| Patient Population | Relapsed or Refractory AML |
| Efficacy (Limited Data) | Of 6 evaluable patients who completed at least two cycles: - 1 achieved Complete Remission with incomplete recovery (CRi) - 2 had decreased bone marrow (BM) blast counts - 2 had stable BM blasts - 1 had increased BM blasts |
| Development Status | Combination development and this compound program discontinued[3] |
Rationale for Discontinuation
Zentalis Pharmaceuticals announced the discontinuation of the this compound (ZN-d5) development program, including its combination with azenosertib. For the AL amyloidosis indication, the decision was explicitly stated as a strategic move to focus resources on the azenosertib franchise. While a specific reason for discontinuing the entire program has not been detailed, it is common for companies to halt development on drug candidates due to strategic portfolio prioritization, emerging safety signals, or a perceived lack of competitive efficacy compared to either standard of care or other internal assets.
Conclusion
This compound (ZN-d5) was a selective BCL-2 inhibitor that showed promise in preclinical models and entered Phase 1 clinical trials for several hematologic malignancies. Early clinical data in AL amyloidosis suggested the drug was well-tolerated and had a preliminary efficacy signal. However, strategic decisions by Zentalis Pharmaceuticals led to the complete discontinuation of its development. The lack of comprehensive, published Phase 1 data, a common outcome for discontinued drug candidates, leaves an incomplete picture of its full clinical potential and risk profile. The available information nonetheless provides valuable insights into the clinical exploration of novel BCL-2 inhibitors.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Study of the ZN-d5 and ZN-c3 in Subjects With Acute Myeloid Leukemia (AML) [clin.larvol.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. What are BCL2 gene inhibitors and how do they work? [synapse.patsnap.com]
- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 9. PB2122: A PHASE 1/2 MULTI-CENTER, DOSE-FINDING STUDY INVESTIGATING THE SAFETY, TOLERABILITY, PK AND EFFICACY OF ZN-D5, A NOVEL BCL-2 INHIBITOR, IN PATIENTS WITH RELAPSED/REFRACTORY AL AMYLOIDOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols: Asaretoclax In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asaretoclax (ZN-d5) is a potent and selective second-generation inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1] Overexpression of BCL-2 is a key survival mechanism for many hematological malignancies, making it a prime therapeutic target. This compound induces apoptosis in cancer cells dependent on BCL-2 for survival.[1][2] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Cell Viability (IC50) of this compound in Hematological Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines after a 72-hour incubation period, as determined by the CellTiter-Glo® Luminescent Cell Viability Assay.[1]
| Cell Line | Cancer Type | This compound (ZN-d5) IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 5.1 |
| Granta-519 | Mantle Cell Lymphoma (MCL) | 89 |
| DOHH-2 | Diffuse Large B-cell Lymphoma (DLBCL) | 50 |
| Toledo | Diffuse Large B-cell Lymphoma (DLBCL) | 92 |
| HL-60 | Acute Myeloid Leukemia (AML) | 21 |
| Molm-13 | Acute Myeloid Leukemia (AML) | 39 |
| MV4-11 | Acute Myeloid Leukemia (AML) | 5.1 |
Table 2: Binding Affinity of this compound to BCL-2 Family Proteins
This table presents the binding affinity (Kd) of this compound for the anti-apoptotic proteins BCL-2 and BCL-xL. A lower Kd value indicates a higher binding affinity.[1]
| Protein | This compound (ZN-d5) Affinity (Kd, nM) |
| BCL-2 | 0.29 |
| BCL-xL | 190 |
Signaling Pathway
The diagram below illustrates the mechanism of action for this compound in inducing apoptosis. By selectively binding to and inhibiting BCL-2, this compound releases pro-apoptotic proteins like BIM, which in turn activate BAX and BAK. The activation and subsequent oligomerization of BAX and BAK at the mitochondrial outer membrane leads to the release of cytochrome c and the activation of caspases, culminating in programmed cell death.
Experimental Protocols
Cell Viability Assay
This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the IC50 of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete culture medium. The final concentrations should typically range from 0.1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
Apoptosis Assay by Annexin V/PI Staining
This protocol describes the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value and a vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Representative Binding Affinity Assay: TR-FRET
This protocol provides a representative method for determining the binding affinity of this compound to BCL-2 using a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.
Materials:
-
Recombinant human GST-tagged BCL-2 protein
-
Biotinylated BIM BH3 peptide
-
Terbium-cryptate labeled anti-GST antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA)
-
Low-volume 384-well plates
-
TR-FRET compatible microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the this compound dilutions.
-
Add a pre-mixed solution of GST-BCL-2 and biotinylated BIM peptide to each well.
-
Add a pre-mixed solution of the Terbium-anti-GST antibody and Streptavidin-XL665 to each well.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measure the TR-FRET signal on a compatible microplate reader by reading the emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 340 nm.
-
Calculate the ratio of the emission signals (665 nm / 620 nm) and plot this ratio against the log of the this compound concentration.
-
Determine the IC50 from the competition curve and calculate the Ki (approximating Kd) using the Cheng-Prusoff equation.
References
Application Notes and Protocols for Asaretoclax Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asaretoclax (ZN-d5) is a potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1] Overexpression of BCL-2 is a common survival mechanism in many hematologic malignancies and solid tumors, making it a compelling therapeutic target. This compound exerts its cytotoxic effects by binding to the BH3-binding groove of BCL-2, thereby displacing pro-apoptotic proteins like BIM. This disruption liberates BIM to activate the pro-apoptotic proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, programmed cell death (apoptosis).[2][3]
These application notes provide detailed protocols for key cell-based assays to characterize the activity of this compound, enabling researchers to assess its potency, mechanism of action, and efficacy in relevant cancer cell models.
Data Presentation
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various acute myeloid leukemia (AML) cell lines, demonstrating its potent anti-leukemic activity.
| Cell Line | This compound (ZN-d5) IC50 (nM) |
| MOLM-13 | <10 |
| MV4-11 | <10 |
| OCI-AML2 | <10 |
| OCI-AML3 | <10 |
| HL-60 | 10-100 |
| KG-1 | 10-100 |
| K562 | >1000 |
| U937 | 100-1000 |
| Data derived from a poster presentation on the combination of ZN-d5 with ZN-c3.[4] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inducing apoptosis.
Experimental Protocols
Herein are detailed protocols for essential cell-based assays to evaluate the efficacy and mechanism of this compound.
Cell Viability Assay (CTG Assay)
This protocol determines the effect of this compound on the viability of cancer cells using a luminescent-based assay that measures ATP levels.
Workflow:
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of this compound using a non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Workflow:
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
1X PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold 1X PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Workflow:
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
96-well white, clear-bottom tissue culture plates
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate as described for the cell viability assay.
-
After 24 hours, treat the cells with serial dilutions of this compound.
-
Incubate the plate for a shorter duration, typically 6-24 hours, to capture early apoptotic events.
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence. An increase in luminescence indicates an increase in caspase-3/7 activity.
Target Engagement Assay (Co-Immunoprecipitation)
This assay confirms that this compound disrupts the interaction between BCL-2 and BIM in cells.
Workflow:
Materials:
-
Cancer cell line expressing BCL-2 and BIM
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-BCL-2 antibody for immunoprecipitation
-
Anti-BIM antibody for Western blotting
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Treat cells with this compound or vehicle control for 4-8 hours.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-BCL-2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours.
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-BIM antibody.
-
A decrease in the amount of BIM co-immunoprecipitated with BCL-2 in this compound-treated cells compared to the control indicates disruption of the protein-protein interaction.[2]
Conclusion
The provided protocols offer a comprehensive toolkit for the in vitro characterization of this compound. These assays are crucial for determining the potency, elucidating the mechanism of action, and identifying sensitive cell lineages for this promising BCL-2 inhibitor. Consistent and reproducible execution of these cell-based assays will provide valuable data to guide further preclinical and clinical development of this compound.
References
Measuring the Binding Affinity of Asaretoclax to BCL-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asaretoclax (ZN-d5) is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of the intrinsic apoptotic pathway. Dysregulation of BCL-2 is a hallmark of various hematological malignancies, making it a critical therapeutic target. Characterizing the binding affinity of this compound to BCL-2 is fundamental for understanding its mechanism of action, optimizing its therapeutic efficacy, and guiding further drug development. This document provides detailed application notes and experimental protocols for measuring the binding affinity of this compound to BCL-2, tailored for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Binding Affinity of this compound to BCL-2 Family Proteins
The following tables summarize the binding affinities of this compound and the well-characterized BCL-2 inhibitor, Venetoclax, to wild-type BCL-2 and other BCL-2 family members, as well as clinically relevant BCL-2 mutants. This data is crucial for assessing the potency and selectivity of this compound.
Table 1: Binding Affinity (Kd) of this compound and Venetoclax to BCL-2 Family Proteins
| Compound | BCL-2 (Kd, nM) | BCL-xL (Kd, nM) | MCL-1 (Kd, nM) |
| This compound (ZN-d5) | 0.29 | 190 | >30000 |
| Venetoclax | 0.41 | 28 | >30000 |
Data sourced from Pinchman JR, et al. Ann Oncol. 2021;32(suppl_5):S583-S620.[1]
Table 2: Binding Affinity of this compound and Venetoclax to BCL-2 Wild-Type and Mutants (IC50, nM)
| Compound | BCL-2 WT | BCL-2 G101V | BCL-2 F104L | BCL-2 D103Y |
| This compound (ZN-d5) | 1.4 | 3.7 | 1.4 | 5.0 |
| Venetoclax | 1.3 | 7.3 | 8.4 | 18.3 |
Data represents IC50 values from a Homogeneous Time-Resolved Fluorescence (HTRF) based BAK displacement assay. Sourced from Pinchman JR, et al. Ann Oncol. 2021;32(suppl_5):S583-S620.[1]
Signaling Pathway and Mechanism of Action
This compound functions as a BH3 mimetic, binding to the hydrophobic groove of the BCL-2 protein. This binding displaces pro-apoptotic proteins like BIM and BAX, which are normally sequestered by BCL-2. The released pro-apoptotic proteins can then activate the mitochondrial apoptosis pathway, leading to cancer cell death.
Experimental Protocols
Several biophysical and biochemical assays can be employed to determine the binding affinity of this compound to BCL-2. Below are detailed protocols for commonly used methods.
Experimental Workflow Overview
The general workflow for assessing the binding affinity of a small molecule inhibitor like this compound to its target protein BCL-2 involves several key stages, from reagent preparation to data analysis.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a robust, high-throughput screening method ideal for quantifying protein-protein interactions and their inhibition. This protocol is a competitive binding assay to measure the displacement of a fluorescently labeled peptide (e.g., BAK) from BCL-2 by this compound.
Materials:
-
Recombinant human BCL-2 protein (His-tagged)
-
Biotinylated BAK BH3 peptide
-
Terbium-conjugated anti-His antibody (donor)
-
Streptavidin-d2 (acceptor)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume white plates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentration should typically range from picomolar to micromolar.
-
Reagent Preparation:
-
Prepare a solution of BCL-2 protein and Terbium-conjugated anti-His antibody in assay buffer.
-
Prepare a solution of biotinylated BAK BH3 peptide and Streptavidin-d2 in assay buffer.
-
Note: The optimal concentrations of proteins and peptides should be determined empirically through titration experiments.
-
-
Assay Plate Setup:
-
Add 5 µL of the this compound serial dilutions to the wells of the 384-well plate. Include wells with buffer only as a negative control and wells with a known inhibitor as a positive control.
-
Add 5 µL of the BCL-2/anti-His-Terbium solution to all wells.
-
Add 10 µL of the biotinylated BAK/Streptavidin-d2 solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader. Measure the fluorescence emission at 620 nm (donor) and 665 nm (acceptor) after a 50-150 µs delay following excitation at 337 nm.
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) and affinity (Kd) of the interaction between an analyte and a ligand immobilized on a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human BCL-2 protein
-
This compound
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Activate the carboxymethylated dextran (B179266) surface of the CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the BCL-2 protein (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-5000 RU).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.
-
A reference flow cell should be prepared similarly but without the protein immobilization.
-
-
Analyte Binding:
-
Prepare a serial dilution of this compound in running buffer. The concentration range should span below and above the expected Kd.
-
Inject the this compound solutions over the BCL-2 and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Allow for an association phase followed by a dissociation phase where only running buffer flows over the sensor surface.
-
-
Regeneration: After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
-
Data Analysis:
-
Subtract the reference flow cell data from the BCL-2 flow cell data to correct for bulk refractive index changes.
-
Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Isothermal titration calorimeter
-
Recombinant human BCL-2 protein
-
This compound
-
Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both the BCL-2 protein and this compound against the same buffer to minimize heats of dilution.
-
Degas the samples immediately before the experiment.
-
The concentration of BCL-2 in the sample cell should be approximately 10-50 times the expected Kd, and the concentration of this compound in the syringe should be 10-20 times the protein concentration.
-
-
ITC Experiment:
-
Load the BCL-2 solution into the sample cell and the this compound solution into the titration syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of this compound into the BCL-2 solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
Integrate the heat change for each injection to generate a binding isotherm (heat change per mole of injectant versus the molar ratio of ligand to protein).
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
-
Protocol 4: Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. This protocol describes a competitive FP assay.
Materials:
-
Fluorescently labeled BH3 peptide (e.g., FITC-BIM BH3)
-
Recombinant human BCL-2 protein
-
This compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume microplates (e.g., 384-well)
-
Microplate reader with FP capabilities
Procedure:
-
Reagent Preparation:
-
Determine the optimal concentration of BCL-2 and the fluorescently labeled peptide by performing a saturation binding experiment. The BCL-2 concentration should be chosen to yield a significant polarization signal (typically around 80% of the maximum).
-
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay Plate Setup:
-
Add a fixed concentration of BCL-2 protein and the fluorescently labeled peptide to the wells.
-
Add the serial dilutions of this compound to the wells. Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation if the Kd of the fluorescent peptide is known.
-
References
Application Note: Asaretoclax (ZN-d5) Binding Affinity to BCL-2 Family Proteins using Homogeneous Time-Resolved Fluorescence (HTRF)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Asaretoclax (also known as ZN-d5) is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of the intrinsic apoptotic pathway.[1] Dysregulation of this pathway, often through the overexpression of anti-apoptotic proteins like BCL-2, is a hallmark of many cancers and contributes to therapeutic resistance. This compound has shown potential as a pro-apoptotic and antineoplastic agent in preclinical studies.[1] This application note provides a detailed protocol for utilizing Homogeneous Time-Resolved Fluorescence (HTRF) technology to characterize the binding affinity of this compound to BCL-2 family proteins.
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and sensitive assay technology ideal for high-throughput screening and characterization of molecular interactions, such as the binding of small molecule inhibitors to their protein targets. The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore. By combining FRET with time-resolved measurement of the fluorescent signal, HTRF minimizes background fluorescence, leading to high signal-to-noise ratios.
This document is intended for researchers, scientists, and drug development professionals interested in quantifying the interaction between this compound and BCL-2 family proteins.
Principle of the HTRF Assay for this compound Binding
The HTRF assay for determining this compound's binding affinity to BCL-2 is a competitive displacement assay. The assay components include:
-
Recombinant BCL-2 Protein: Typically tagged (e.g., with a 6x-His or GST tag) for detection.
-
Fluorescently Labeled BH3 Peptide: A peptide derived from a pro-apoptotic BCL-2 family member (e.g., BIM or BAK) that binds to the same hydrophobic groove on BCL-2 as this compound. This peptide is labeled with an acceptor fluorophore (e.g., d2).
-
Antibody against the Protein Tag: An antibody specific for the tag on the BCL-2 protein, labeled with a donor fluorophore (e.g., Europium cryptate).
When the tagged BCL-2 protein and the labeled BH3 peptide interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a high FRET signal. This compound, when introduced into the assay, competes with the labeled BH3 peptide for binding to BCL-2. This competition leads to a displacement of the labeled peptide and a subsequent decrease in the FRET signal. The magnitude of this decrease is directly proportional to the binding affinity of this compound for BCL-2.
This compound Signaling Pathway and HTRF Assay Principle
Quantitative Data Summary
The binding affinity of this compound (ZN-d5) for various BCL-2 family proteins has been determined using HTRF and other ligand binding assays. The data is summarized in the table below.
| Target Protein | Binding Affinity (Kd, nM) | IC50 (nM) |
| BCL-2 (Wild Type) | 0.29 | 1.4 |
| BCL-xL | 190 | >30,000 |
| MCL-1 | >30,000 | >30,000 |
| BCL-2 (G101V mutant) | - | 3.7 |
| BCL-2 (F104L mutant) | - | 1.4 |
| BCL-2 (D103Y mutant) | - | 5.0 |
Data sourced from Zentalis Pharmaceuticals preclinical data.[1]
These results demonstrate that this compound is a highly potent and selective inhibitor of BCL-2, with significantly lower affinity for BCL-xL and MCL-1.[1] This selectivity profile is advantageous as it may reduce off-target effects, such as thrombocytopenia, which can be associated with BCL-xL inhibition.[1] Furthermore, this compound maintains high potency against common BCL-2 resistance mutants.[1]
Experimental Protocol
This protocol outlines a general procedure for a competitive binding HTRF assay to determine the IC50 value of this compound for BCL-2. Optimization of reagent concentrations may be necessary for specific experimental conditions.
Materials and Reagents
-
Recombinant His-tagged BCL-2 protein
-
Biotinylated-BAK BH3 peptide
-
HTRF Assay Buffer
-
This compound (ZN-d5)
-
Terbium cryptate-labeled anti-His antibody (Donor)
-
Streptavidin-d2 (Acceptor)
-
Low-volume, 384-well white microplates
-
HTRF-compatible microplate reader
Experimental Workflow
Assay Procedure
-
Prepare this compound Dilutions:
-
Prepare a serial dilution of this compound in HTRF assay buffer. The final concentration range should typically span from picomolar to micromolar to generate a full dose-response curve.
-
-
Prepare Protein and Peptide Master Mix:
-
Prepare a master mix containing the His-tagged BCL-2 protein and the biotinylated-BAK BH3 peptide in HTRF assay buffer. The optimal concentrations of each should be predetermined by titration experiments.
-
-
Assay Plate Preparation:
-
Add 5 µL of each this compound dilution (or vehicle control) to the appropriate wells of a 384-well microplate.
-
Add 5 µL of the protein and peptide master mix to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Prepare and Add Detection Reagents:
-
Prepare a master mix of the HTRF detection reagents (Terbium cryptate-labeled anti-His antibody and Streptavidin-d2) in HTRF assay buffer.
-
Add 10 µL of the detection reagent master mix to each well.
-
-
Final Incubation:
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
-
Plate Reading:
-
Read the plate on an HTRF-compatible microplate reader. The fluorescence emission is measured at two wavelengths: 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis
-
Calculate the HTRF Ratio:
-
The HTRF ratio is calculated for each well using the following formula: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Data Normalization:
-
Normalize the data using the vehicle control (high FRET signal, 0% inhibition) and a control with a saturating concentration of a known BCL-2 inhibitor or no BCL-2 protein (low FRET signal, 100% inhibition).
-
-
IC50 Determination:
-
Plot the normalized HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of the HTRF signal.
-
Conclusion
The Homogeneous Time-Resolved Fluorescence (HTRF) assay provides a robust, sensitive, and high-throughput compatible method for characterizing the binding of small molecule inhibitors like this compound to their protein targets. The data presented in this application note highlights the high potency and selectivity of this compound for BCL-2. The detailed protocol and workflows provide a framework for researchers to implement this assay in their own laboratories for the evaluation of BCL-2 inhibitors.
References
Application Notes and Protocols for Assessing Asaretoclax Cell Viability using the CellTiter-Glo® Luminescent Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asaretoclax is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, an essential regulator of the intrinsic apoptotic pathway.[1][2] Overexpression of BCL-2 is a common survival mechanism in many hematologic malignancies and solid tumors, making it a compelling therapeutic target. By binding to BCL-2, this compound displaces pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, programmed cell death (apoptosis).[3][4]
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method for determining the number of viable cells in culture.[5][6] This homogeneous "add-mix-measure" assay quantifies adenosine (B11128) triphosphate (ATP), an indicator of metabolically active cells.[5][6] The amount of ATP is directly proportional to the number of viable cells. The assay involves adding a single reagent directly to the cell culture, which lyses the cells and generates a luminescent signal produced by a luciferase reaction.[5][7] The stable "glow-type" signal is proportional to the ATP concentration and, consequently, cell viability.[5] This application note provides a detailed protocol for utilizing the CellTiter-Glo® assay to evaluate the cytotoxic effects of this compound on cancer cells.
Data Presentation
The following tables provide a structured summary of hypothetical quantitative data derived from a typical experiment assessing the effect of this compound on the viability of a cancer cell line.
Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines after 72-hour Treatment
| Cell Line | Cancer Type | IC₅₀ (nM) |
| MOLM-13 | Acute Myeloid Leukemia | 15.8 |
| RS4;11 | Acute Lymphoblastic Leukemia | 25.2 |
| A549 | Non-Small Cell Lung Cancer | > 1000 |
| HeLa | Cervical Cancer | > 1000 |
IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Dose-Dependent Effect of this compound on MOLM-13 Cell Viability
| This compound Concentration (nM) | Percent Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 92.3 ± 5.1 |
| 10 | 58.7 ± 3.9 |
| 50 | 21.5 ± 2.8 |
| 100 | 8.1 ± 1.5 |
| 500 | 2.3 ± 0.9 |
Data represents the mean and standard deviation of triplicate wells, normalized to the vehicle-treated control.
Experimental Protocols
Principle of the CellTiter-Glo® Assay
The CellTiter-Glo® Assay relies on the luciferase-mediated quantification of ATP present in viable cells. The provided reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase), luciferin, and a cell lysis agent. Upon addition to the cell culture, the lysis agent disrupts the cell membrane, releasing ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a luminescent signal that is directly proportional to the number of viable cells.
Materials
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570, G7571, G7572, or G7573) or CellTiter-Glo® 2.0 Assay (Promega, Cat. No. G9241, G9242, or G9243)
-
This compound (or other BCL-2 inhibitor)
-
Cancer cell lines of interest
-
Appropriate cell culture medium, supplemented with fetal bovine serum (FBS) and antibiotics
-
Opaque-walled 96-well or 384-well plates suitable for luminescence measurements
-
Multichannel pipette or automated liquid handler
-
Orbital shaker
-
Luminometer
Protocol for Assessing this compound-Induced Cell Viability Changes
1. Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature.
-
Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.
-
Transfer the entire volume of the CellTiter-Glo® Buffer into the amber bottle containing the CellTiter-Glo® Substrate to reconstitute the reagent. Mix by gentle inversion until the substrate is thoroughly dissolved.
-
If using CellTiter-Glo® 2.0, the reagent is supplied as a ready-to-use solution and can be equilibrated to room temperature before use.[8][9]
2. Cell Seeding:
-
Harvest and count the cells.
-
Dilute the cells in the appropriate culture medium to the desired seeding density. The optimal seeding density depends on the cell line's growth rate and should be determined empirically to ensure that the cells are in the exponential growth phase at the end of the experiment and that the ATP levels are within the linear range of the assay. A typical starting point for a 96-well plate is 5,000-10,000 cells per well in 100 µL of medium.
-
Seed the cells into the wells of an opaque-walled multiwell plate.
-
Include control wells containing medium without cells for background luminescence measurement.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow the cells to attach and resume growth.
3. Compound Treatment:
-
Prepare a serial dilution of this compound in the culture medium at the desired concentrations. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as in the drug-treated wells.
-
Carefully remove the medium from the wells (for adherent cells) or add the compound directly to the wells (for suspension cells).
-
Add the this compound dilutions and the vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
4. CellTiter-Glo® Assay Procedure:
-
Equilibrate the multiwell plate and its contents to room temperature for approximately 30 minutes.[8] This helps to ensure a stable luminescent signal.
-
Equilibrate the prepared CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium in a 96-well plate).[7]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.[7]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Measure the luminescence using a luminometer.
5. Data Analysis:
-
Subtract the average background luminescence (from the wells with medium only) from all experimental wells.
-
Calculate the percent cell viability for each treatment condition relative to the vehicle-treated control wells using the following formula:
% Viability = (Luminescence of treated sample / Luminescence of vehicle control) x 100
-
Plot the percent viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the CellTiter-Glo® cell viability assay.
This compound Signaling Pathway
Caption: this compound mechanism of action in inducing apoptosis.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inducing apoptosis in acute myeloid leukemia; mechanisms and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay [promega.kr]
- 7. ch.promega.com [ch.promega.com]
- 8. promega.com [promega.com]
- 9. CellTiter-Glo® 2.0 Assay Technical Manual [worldwide.promega.com]
Application Notes and Protocols: Investigating the Response of HL-60 Tumor Cell Line to Asaretoclax
For Research Use Only.
Introduction
Asaretoclax (ZN-d5) is a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of the intrinsic apoptotic pathway.[1][2][3] The Bcl-2 family of proteins plays a crucial role in cell survival and death, and its overexpression is a hallmark of various hematologic malignancies, including acute myeloid leukemia (AML).[4][5] The HL-60 human promyelocytic leukemia cell line is a widely used in vitro model for studying the efficacy of anti-leukemic agents. This document provides detailed protocols for evaluating the cellular response of the HL-60 cell line to this compound, focusing on cell viability, apoptosis induction, and cell cycle progression. It also outlines the underlying signaling pathways affected by Bcl-2 inhibition.
Principle
This compound, as a BH3-mimetic, is designed to bind with high affinity to the BH3-binding groove of the anti-apoptotic protein Bcl-2. This action displaces pro-apoptotic proteins like BIM, which are normally sequestered by Bcl-2. The released pro-apoptotic proteins can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately culminating in apoptosis.[4]
Data Presentation
Note: The following data are illustrative and provided as an example of how to present experimental results. Actual values should be determined experimentally.
Table 1: this compound-Induced Cytotoxicity in HL-60 Cells
| Treatment Duration | IC50 (nM) |
| 24 hours | 150 |
| 48 hours | 75 |
| 72 hours | 40 |
Table 2: Apoptosis Induction in HL-60 Cells by this compound (48-hour treatment)
| This compound Concentration (nM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 0 (Control) | 2.5 | 1.8 | 4.3 |
| 50 | 15.2 | 8.5 | 23.7 |
| 100 | 28.9 | 15.1 | 44.0 |
| 200 | 45.6 | 22.3 | 67.9 |
Table 3: Cell Cycle Analysis of HL-60 Cells Treated with this compound (48-hour treatment)
| This compound Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| 0 (Control) | 45.2 | 38.1 | 16.7 | 2.1 |
| 100 | 58.3 | 25.4 | 12.1 | 4.2 |
Mandatory Visualizations
Caption: this compound inhibits Bcl-2, leading to apoptosis.
Caption: Workflow for assessing this compound's effects.
Experimental Protocols
Cell Culture
-
Cell Line: HL-60 (Human promyelocytic leukemia)
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Split the cells every 2-3 days to maintain a density between 1x10^5 and 1x10^6 cells/mL.
Cell Viability Assay (MTT Assay)
-
Seed HL-60 cells in a 96-well plate at a density of 1x10^4 cells/well in 100 µL of culture medium.
-
Allow cells to attach and grow for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 nM) and a vehicle control (e.g., DMSO).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, carefully remove the supernatant, and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Seed HL-60 cells in a 6-well plate at a density of 5x10^5 cells/well.
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
-
Seed and treat HL-60 cells as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Treat HL-60 cells with this compound and harvest the cell pellets.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bcl-2, Mcl-1, BAX, BAK, cleaved Caspase-3, and a loading control (e.g., ß-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to the loading control.
Troubleshooting
-
Low Cell Viability in Control: Check for contamination, ensure proper cell culture conditions, and use a lower passage number of cells.
-
High Background in Western Blot: Optimize antibody concentrations, increase washing times, and use a fresh blocking buffer.
-
Inconsistent Flow Cytometry Results: Ensure proper cell handling, accurate gating, and regular calibration of the flow cytometer.
Conclusion
These protocols provide a framework for the comprehensive evaluation of this compound's effects on the HL-60 tumor cell line. By assessing cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into the mechanism of action of this Bcl-2 inhibitor and its potential as a therapeutic agent for acute myeloid leukemia. Further investigation into the expression and modulation of other Bcl-2 family members, such as Mcl-1, may be warranted to understand potential resistance mechanisms.[4]
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Venetoclax plus azacitidine can target leukemia stem cells and metabolism in acute myeloid leukemia [aml-hub.com]
Application Notes and Protocols: Investigating the Synergistic Effect of Asaretoclax and Azenosertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive overview of the scientific rationale and experimental methodologies for investigating the synergistic anti-tumor effects of asaretoclax (ZN-d5), a BCL-2 inhibitor, and azenosertib (B8217948) (ZN-c3), a WEE1 inhibitor. While the clinical development of this specific combination has been discontinued, the preclinical evidence of their synergistic activity in acute myeloid leukemia (AML) models provides a valuable case study for understanding the interplay between apoptosis and cell cycle regulation in cancer therapy. These application notes and protocols are intended to guide researchers in the design and execution of similar preclinical synergy studies.
Scientific Rationale for the Combination
The combination of this compound and azenosertib is predicated on the complementary mechanisms of action of these two targeted agents.
-
This compound (BCL-2 Inhibitor): The B-cell lymphoma 2 (BCL-2) protein is a key regulator of the intrinsic apoptotic pathway.[1] By binding to and sequestering pro-apoptotic proteins like BIM, BCL-2 prevents the activation of BAX and BAK, which are essential for mitochondrial outer membrane permeabilization and subsequent caspase activation.[2] In many hematological malignancies, including AML, overexpression of BCL-2 is a common mechanism of survival and resistance to chemotherapy.[1] this compound, as a selective BCL-2 inhibitor, sequesters BCL-2, leading to the release of pro-apoptotic proteins and the induction of apoptosis.[2]
-
Azenosertib (WEE1 Inhibitor): The WEE1 kinase is a critical gatekeeper of the G2/M cell cycle checkpoint.[3][4] In response to DNA damage, WEE1 phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), preventing premature entry into mitosis and allowing time for DNA repair.[3][5] Many cancer cells, particularly those with p53 mutations, have a defective G1 checkpoint and are heavily reliant on the G2/M checkpoint for survival.[3][4] Azenosertib inhibits WEE1, leading to the abrogation of the G2/M checkpoint, uncontrolled entry into mitosis with damaged DNA, and ultimately, mitotic catastrophe and cell death.[3][4][5]
Synergistic Hypothesis: The combination of this compound and azenosertib is hypothesized to create a potent anti-tumor effect through a dual mechanism:
-
Lowering the apoptotic threshold: this compound primes cancer cells for apoptosis by inhibiting BCL-2.
-
Inducing mitotic catastrophe: Azenosertib forces cells with DNA damage into mitosis, a process that is lethal, especially in cells already primed for apoptosis.
This combination is expected to be particularly effective in cancer cells that are dependent on both BCL-2 for survival and the G2/M checkpoint for genomic stability.
Data Presentation: Preclinical Synergy of this compound and Azenosertib in AML
Preclinical studies have demonstrated that the combination of this compound (ZN-d5) and azenosertib (ZN-c3) exhibits additive or synergistic anti-tumor activity in AML models.[6]
In Vitro Activity in AML Patient-Derived Samples
The combination of this compound and azenosertib was tested in 29 AML patient-derived samples, showing greater anti-proliferative activity than either single agent alone.[6] Synergy was observed in 12 of the 29 models.[6]
| Sample Type | Drug | IC50 Range |
| AML Patient-Derived Samples (n=29) | This compound (ZN-d5) | <200 nM in 17/29 samples |
| Azenosertib (ZN-c3) | <450 nM in 23/29 samples |
Table 1: In vitro activity of this compound and azenosertib in AML patient-derived samples.[6]
In Vivo Antitumor Efficacy in AML Xenograft Models
The combination of this compound and azenosertib demonstrated synergistic anti-tumor activity in vivo in cell line-derived AML xenograft models, including MV4-11 and HL-60.[6] In an AML patient-derived xenograft (PDX) model, the combination resulted in a 99.5% decrease in the human CD45+ blast population in the bone marrow.[6]
| Xenograft Model | Treatment | Outcome |
| MV4-11 AML | This compound + Azenosertib | Highly synergistic anti-tumor activity |
| HL-60 AML | This compound + Azenosertib | Synergistic anti-tumor activity |
| HL-60 AML | This compound + Azenosertib + Azacitidine | Synergistic anti-tumor efficacy |
| AML PDX | This compound + Azenosertib | 99.5% decrease in hCD45+ blasts in bone marrow |
Table 2: In vivo synergistic efficacy of this compound and azenosertib combination in AML models.[6]
Experimental Protocols
Cell Viability Assay to Determine Synergy
This protocol is designed to assess the anti-proliferative effects of this compound and azenosertib, both as single agents and in combination, and to quantify the level of synergy.
Materials:
-
AML cell lines (e.g., MV4-11, HL-60)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (ZN-d5) and Azenosertib (ZN-c3)
-
96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare stock solutions of this compound and azenosertib in DMSO. Create a dose-response matrix with serial dilutions of each drug. For the combination, maintain a constant ratio of the two drugs based on their individual IC50 values.
-
Drug Treatment: Add 100 µL of the drug dilutions (single agents and combination) to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis and Synergy Calculation:
-
Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability.
-
Calculate the IC50 values for each drug alone and for the combination using non-linear regression analysis (e.g., in GraphPad Prism).
-
Determine the Combination Index (CI) using the Chou-Talalay method. The CI is calculated using the formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4] Software such as CompuSyn can be used for this analysis.
-
Apoptosis Assay by Annexin V Staining
This protocol measures the induction of apoptosis following treatment with this compound and azenosertib.
Materials:
-
AML cell lines
-
This compound and Azenosertib
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed AML cells in 6-well plates and treat with this compound, azenosertib, or the combination at their respective IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting:
-
Collect both adherent and suspension cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis by Propidium Iodide Staining
This protocol evaluates the effect of this compound and azenosertib on cell cycle distribution.
Materials:
-
AML cell lines
-
This compound and Azenosertib
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat AML cells with this compound, azenosertib, or the combination at their IC50 concentrations for 24 hours.
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Signaling pathways of this compound and azenosertib.
Experimental Workflow
Caption: Workflow for investigating drug synergy.
References
- 1. assets-global.website-files.com [assets-global.website-files.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 4. A critical evaluation of methods to interpret drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of a BCL-2 Inhibitor in Preclinical Research
A Case Study Framework in the Context of Asaretoclax (ZN-d5)
Introduction
This compound (also known as ZN-d5) is a B-cell lymphoma 2 (Bcl-2) inhibitor that was under development for the treatment of various hematological malignancies, including acute myeloid leukemia (AML) and non-Hodgkin lymphoma.[1][2] As a Bcl-2 inhibitor, this compound was designed to promote apoptosis (programmed cell death) in cancer cells, where Bcl-2 is often overexpressed, leading to cell survival and resistance to therapy.[1] However, the development of this compound was discontinued (B1498344) by Zentalis Pharmaceuticals.[1]
Due to the discontinuation of its development, detailed public preclinical data on this compound is limited. This document, therefore, provides a generalized framework for the preclinical evaluation of an orally administered Bcl-2 inhibitor, using methodologies and data presentation formats commonly employed in such studies, guided by the development of similar molecules like venetoclax (B612062).[3][4]
Mechanism of Action: BCL-2 Inhibition
Bcl-2 is a key protein in the intrinsic apoptosis pathway, where it prevents the release of cytochrome c from the mitochondria, thereby inhibiting caspase activation and subsequent cell death. In many cancers, the overexpression of Bcl-2 allows malignant cells to evade apoptosis. BCL-2 inhibitors, such as this compound, are designed to bind to the BH3-binding groove of the Bcl-2 protein, displacing pro-apoptotic proteins and initiating the apoptotic cascade.
Preclinical Evaluation Protocols
The preclinical assessment of an oral BCL-2 inhibitor would typically involve a series of in vitro and in vivo studies to characterize its efficacy, pharmacokinetics, and safety profile.
In Vitro Efficacy Studies
Objective: To determine the potency and selectivity of the compound in cancer cell lines.
Protocol: Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
-
Cell Culture: Culture hematological cancer cell lines (e.g., AML, ALL, NHL cell lines) in appropriate media and conditions.
-
Compound Preparation: Prepare a serial dilution of the BCL-2 inhibitor in DMSO, followed by dilution in culture media to achieve the final desired concentrations.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density.
-
Treatment: Add the diluted compound to the wells and incubate for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTS or CellTiter-Glo®) to each well and measure the absorbance or luminescence according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation: In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (nM) |
| MOLM-13 | AML | Data not publicly available for this compound |
| MV4-11 | AML | Data not publicly available for this compound |
| RS4;11 | ALL | Data not publicly available for this compound |
| Toledo | DLBCL | Data not publicly available for this compound |
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor activity of the orally administered compound in animal models.
Protocol: Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5-10 million cells) into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly.
-
Treatment Initiation: When tumors reach a specified size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Oral Administration: Administer the BCL-2 inhibitor orally (e.g., via oral gavage) at various dose levels and schedules (e.g., once daily). The control group receives the vehicle.
-
Efficacy Endpoints: Monitor tumor volume, body weight, and clinical signs of toxicity. The primary efficacy endpoint is often tumor growth inhibition (TGI).
-
Study Termination: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
Data Presentation: In Vivo Efficacy
| Animal Model | Dose (mg/kg, oral) | Dosing Schedule | Tumor Growth Inhibition (%) |
| MOLM-13 Xenograft | Data not publicly available for this compound | Data not publicly available for this compound | Data not publicly available for this compound |
| MV4-11 Xenograft | Data not publicly available for this compound | Data not publicly available for this compound | Data not publicly available for this compound |
Preclinical Pharmacokinetics
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after oral administration.
Protocol: Pharmacokinetic Study in Rodents
-
Animal Model: Use appropriate rodent species (e.g., mice or rats).
-
Compound Administration: Administer a single oral dose of the BCL-2 inhibitor.
-
Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Process blood to plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Parameter Calculation: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Data Presentation: Pharmacokinetic Parameters
| Species | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Half-life (hr) |
| Mouse | Data not publicly available for this compound | Data not publicly available for this compound | Data not publicly available for this compound | Data not publicly available for this compound | Data not publicly available for this compound |
| Rat | Data not publicly available for this compound | Data not publicly available for this compound | Data not publicly available for this compound | Data not publicly available for this compound | Data not publicly available for this compound |
Safety and Toxicology
Objective: To identify potential toxicities and establish a safety margin.
Protocol: Dose-Range Finding and GLP Toxicology Studies
-
Study Design: Conduct studies in two species (one rodent, one non-rodent) in compliance with Good Laboratory Practice (GLP).[6]
-
Dose Escalation: Administer the compound orally at escalating doses for a specified duration (e.g., 7, 14, or 28 days).[7]
-
Monitoring: Perform daily clinical observations, and regular monitoring of body weight, and food consumption.
-
Endpoints: At the end of the study, conduct a comprehensive evaluation including hematology, clinical chemistry, urinalysis, and histopathological examination of major organs.
-
Safety Parameters: Determine the No-Observed-Adverse-Effect-Level (NOAEL) and the Maximum Tolerated Dose (MTD).[8]
Data Presentation: Summary of Toxicology Findings
| Species | Duration | Key Findings | NOAEL (mg/kg/day) |
| Rat | 28-day | Data not publicly available for this compound | Data not publicly available for this compound |
| Dog/Monkey | 28-day | Data not publicly available for this compound | Data not publicly available for this compound |
While specific preclinical data for the oral administration of this compound are not publicly available due to the discontinuation of its development, the protocols and data presentation formats outlined here represent the standard approach for evaluating a novel, orally bioavailable BCL-2 inhibitor. These studies are crucial for establishing proof-of-concept, understanding the drug's disposition in the body, and ensuring a sufficient safety margin before advancing to clinical trials. The development of similar successful drugs, such as venetoclax, has been heavily reliant on a robust preclinical data package generated through these methodologies.[3]
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound (ZN-d5) / Zentalis Pharma [delta.larvol.com]
- 3. Found in translation: how preclinical research is guiding the clinical development of the BCL-2-selective inhibitor venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lisaftoclax in Combination with Alrizomadlin Overcomes Venetoclax Resistance in Acute Myeloid Leukemia and Acute Lymphoblastic Leukemia: Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 6. fda.gov [fda.gov]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. biocorda.com [biocorda.com]
Troubleshooting & Optimization
Asaretoclax solubility and stability in vitro
This guide provides technical support for researchers, scientists, and drug development professionals working with Asaretoclax in vitro. It offers troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to address common challenges related to its solubility and stability.
Disclaimer: Publicly available, quantitative solubility and stability data for this compound is limited. The following information is based on general best practices for handling poorly soluble small molecules in experimental settings. Researchers are strongly encouraged to determine the precise solubility and stability of this compound within their specific in vitro systems.
Frequently Asked Questions (FAQs)
Q1: I am seeing precipitation after diluting my this compound DMSO stock into aqueous cell culture media. Why is this happening and how can I prevent it?
A1: This is a common issue for compounds with low aqueous solubility. Precipitation typically occurs for two main reasons:
-
Exceeding Aqueous Solubility: this compound is likely significantly less soluble in your aqueous buffer or cell culture medium than in your highly concentrated DMSO stock. When the stock is diluted, the compound can crash out of solution if its final concentration exceeds its solubility limit in the aqueous environment.
-
Interaction with Media Components: Cell culture media are complex mixtures containing salts, proteins, and other components that can interact with your compound and reduce its stability or solubility.[1]
To prevent precipitation, consider the following strategies:
-
Lower the Final Concentration: Determine the maximum soluble concentration in your final assay medium.
-
Use a Step-wise Dilution: Avoid adding a concentrated stock directly into the final large volume. Create intermediate dilutions in your assay medium.
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C can sometimes help maintain solubility during dilution.
-
Increase Agitation: Ensure rapid and thorough mixing when adding the compound to the medium.
-
Serum Concentration: If your experiment allows, increasing the serum percentage (e.g., FBS) can help stabilize the compound and prevent precipitation due to protein binding.
Q2: What is the best way to prepare and store stock solutions of this compound?
A2: For long-term storage, this compound should be dissolved in a high-purity organic solvent like DMSO to create a concentrated stock solution (e.g., 10-50 mM). To maintain stability:
-
Store at Low Temperatures: Stock solutions should be stored at -20°C or -80°C.
-
Aliquot: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
-
Protect from Light: Store aliquots in amber vials or wrap tubes in foil to protect from light, as light exposure can degrade photosensitive compounds.[2]
Q3: How can I determine the stability of this compound in my specific cell culture medium?
A3: The stability of a compound in media is not always the same as its biological half-life and should be determined experimentally for your specific conditions.[3] A general approach involves incubating the compound in the media for various time points (e.g., 0, 2, 8, 24, 48 hours) under your experimental conditions (37°C, 5% CO2). After incubation, the remaining concentration of the parent compound is quantified using an analytical method like LC-MS/MS.[3] This allows you to determine the compound's half-life in the medium.
Q4: Can I prepare a stock solution of this compound in an aqueous buffer like PBS?
A4: This is generally not recommended for compounds with poor aqueous solubility. Attempting to dissolve this compound directly in PBS will likely result in a very low concentration stock or an insoluble suspension. It is standard practice to use an organic solvent like DMSO for the primary stock and then dilute this into aqueous solutions for working concentrations.
Troubleshooting Guide
This section addresses specific issues that may arise during in vitro experiments with this compound.
Data Presentation: Solubility & Stability Profile
Use the following tables to record the empirical data you generate for this compound in your specific experimental systems.
Table 1: this compound Solubility in Common Solvents
| Solvent | Temperature (°C) | Maximum Soluble Concentration (mM) | Observations |
|---|---|---|---|
| DMSO | 25 | Record your data here | e.g., Clear solution |
| Ethanol | 25 | Record your data here | e.g., Slight precipitation |
| PBS (pH 7.4) | 25 | Record your data here | e.g., Insoluble |
| RPMI + 10% FBS | 37 | Record your data here | e.g., Stable up to 10 µM |
Table 2: this compound Stability in Solution
| Solvent System | Storage Temp. (°C) | Duration | % Recovery / Degradation | Analytical Method |
|---|---|---|---|---|
| DMSO Stock | -20 | 1 Month | Record your data here | HPLC / LC-MS |
| DMSO Stock | -80 | 3 Months | Record your data here | HPLC / LC-MS |
| RPMI + 10% FBS | 37 | 24 Hours | Record your data here | LC-MS |
| RPMI + 10% FBS | 37 | 48 Hours | Record your data here | LC-MS |
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of this compound
This protocol provides a method to estimate the kinetic solubility of this compound in an aqueous buffer of choice (e.g., PBS, cell culture medium).
Materials:
-
This compound solid powder
-
High-concentration this compound stock solution in DMSO (e.g., 50 mM)
-
Aqueous buffer (e.g., PBS pH 7.4 or complete cell culture medium)
-
96-well plate or microcentrifuge tubes
-
Plate shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add a small volume of the concentrated DMSO stock solution to the aqueous buffer. For example, add 2 µL of 50 mM this compound in DMSO to 98 µL of buffer to achieve a nominal concentration of 1 mM.
-
Serially dilute this solution to create a range of concentrations.
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C) for 1-2 hours with gentle agitation on a plate shaker.[3] This allows the solution to reach equilibrium.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 20-30 minutes to pellet any precipitated compound.[3]
-
Carefully collect the supernatant without disturbing the pellet.
-
Quantify the concentration of this compound in the supernatant using a suitable analytical method.
-
The highest concentration at which no precipitate is observed after centrifugation is considered the kinetic solubility limit.
Protocol 2: Assessing this compound Stability in Cell Culture Medium
This protocol outlines a method to evaluate how quickly this compound degrades in your chosen cell culture medium under assay conditions.
Materials:
-
High-concentration this compound stock solution in DMSO
-
Complete cell culture medium (including serum and other supplements)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes or culture plates
-
Analytical instrument for quantification (LC-MS is preferred)
Procedure:
-
Spike the pre-warmed cell culture medium with this compound to your desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<0.5%).
-
Immediately collect a sample for the "Time 0" measurement.
-
Incubate the remaining solution under standard cell culture conditions (37°C, 5% CO2).
-
Collect samples at subsequent time points (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
Immediately freeze all collected samples at -80°C to halt any further degradation until analysis.
-
Analyze all samples together using LC-MS to quantify the remaining percentage of the parent this compound compound relative to the Time 0 sample.
-
Plot the percentage of remaining this compound against time to determine its stability profile and half-life in the medium.
Visualizations
Caption: Workflow for Determining Aqueous Solubility.
Caption: Troubleshooting Precipitation Issues.
References
Optimizing Asaretoclax concentration for cell culture
Disclaimer: The development of Asaretoclax (ZN-d5) has been discontinued (B1498344) by Zentalis Pharmaceuticals. This information is provided for researchers who may be working with this compound for historical or comparative research purposes.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using this compound (ZN-d5) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ZN-d5) and what is its mechanism of action?
This compound (ZN-d5) is a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2] Bcl-2 is a key anti-apoptotic protein that prevents programmed cell death.[3] By inhibiting Bcl-2, this compound restores the natural process of apoptosis in cancer cells that overexpress this protein.[3]
Q2: In which cancer cell lines has this compound shown activity?
Preclinical data has demonstrated that this compound (ZN-d5) exhibits potent in vitro activity across a range of hematological cancer cell lines. The half-maximal inhibitory concentration (IC50) has been determined in several lines, as summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 5.1 |
| Granata-519 | Mantle Cell Lymphoma (MCL) | 89 |
| DOHH-2 | Diffuse Large B-cell Lymphoma (DLBCL) | 50 |
| Toledo | Diffuse Large B-cell Lymphoma (DLBCL) | 92 |
| HL-60 | Acute Myeloid Leukemia (AML) | 21 |
| Molm-13 | Acute Myeloid Leukemia (AML) | 39 |
| MV4-11 | Acute Myeloid Leukemia (AML) | 5.1 |
| Data from Zentalis Pharmaceuticals preclinical presentation.[1] |
Q3: Has this compound been used in combination with other agents?
Yes, preclinical studies have shown that this compound (ZN-d5) can have synergistic or additive anti-tumor activity when combined with other agents, such as the WEE1 inhibitor ZN-c3, in acute myeloid leukemia (AML) models.[4]
Troubleshooting Guide
Q1: I am not observing the expected level of cytotoxicity with this compound in my cell line. What are the possible reasons?
-
Suboptimal Concentration: Ensure you are using a concentration range appropriate for your specific cell line. Refer to the IC50 values in the table above as a starting point for your dose-response experiments.
-
Low Bcl-2 Expression: The efficacy of this compound is dependent on the level of Bcl-2 expression in the cancer cells.[3] Consider performing a western blot to confirm Bcl-2 expression in your cell line.
-
Drug Inactivity: Ensure proper storage and handling of the this compound compound to maintain its activity.
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can influence drug sensitivity. Maintain consistent cell culture practices.
Q2: How can I confirm that this compound is inducing apoptosis in my cells?
You can perform an apoptosis assay, such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7][8]
Q3: My cells are showing resistance to this compound. What could be the cause?
Resistance to Bcl-2 inhibitors can arise from various factors, including the upregulation of other anti-apoptotic proteins like Mcl-1 or Bcl-xL.[9] Investigating the expression levels of these related proteins may provide insights into the resistance mechanism.
Experimental Protocols
Cell Viability Assay (Using a Luminescent-Based Assay like CellTiter-Glo®)
This protocol is for determining the IC50 of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (ZN-d5)
-
DMSO (for drug dilution)
-
96-well white, clear-bottom tissue culture plates
-
Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A typical starting range could be from 1 nM to 10 µM. Include a vehicle control (DMSO-treated) group.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for a duration relevant to your experimental goals (e.g., 48 or 72 hours).
-
Allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add the luminescent cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound (ZN-d5)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with the desired concentration of this compound (and a vehicle control) for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
References
- 1. assets-global.website-files.com [assets-global.website-files.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
Asaretoclax Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the potential off-target effects of asaretoclax. The information is intended for scientists and drug development professionals to aid in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets of this compound?
This compound is a BH3 mimetic designed to be a selective inhibitor of B-cell lymphoma 2 (Bcl-2).[1][2] Its primary mechanism of action is to disrupt the interaction of Bcl-2 with pro-apoptotic proteins like Bim, leading to the induction of apoptosis in sensitive cells.
Q2: Is there any information on the clinical development of this compound?
Zentalis Pharmaceuticals has discontinued (B1498344) the development of this compound (ZN-d5).[1] Clinical trials were conducted for indications including acute myeloid leukemia (AML) and non-Hodgkin lymphoma.[2]
Q3: What are common off-target effects for Bcl-2 family inhibitors?
While this compound was designed for Bcl-2 selectivity, small molecule inhibitors can sometimes exhibit off-target activities. For instance, the related Bcl-2 inhibitor venetoclax (B612062) has been shown to affect mitochondrial respiration and the TCA cycle in a manner independent of its Bcl-2 inhibition, indicating potential off-target metabolic effects.[3] It is crucial to experimentally determine the selectivity profile of any small molecule inhibitor.
Q4: What general approaches can be used to identify off-target effects of a small molecule drug like this compound?
Several methods are available to identify potential off-target interactions. These include:
-
Kinase Profiling: Screening the compound against a large panel of kinases to identify unintended inhibitory activity.[4][5][6]
-
Chemical Proteomics: Utilizing techniques like activity-based protein profiling (ABPP) or affinity chromatography coupled with mass spectrometry to pull down and identify binding partners from cell lysates.[7][8][9]
-
Phenotypic Screening: Observing cellular phenotypes that are inconsistent with the known on-target mechanism and working backward to identify the responsible off-target.[10]
-
Computational Prediction: Using in silico models to predict potential off-target binding based on the compound's structure.[11]
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity at Low Concentrations
-
Question: I am observing significant cytotoxicity in my cell line at concentrations of this compound that are lower than expected to induce apoptosis via Bcl-2 inhibition. What could be the cause?
-
Answer: This could be due to an off-target effect. We recommend the following troubleshooting steps:
-
Confirm On-Target Engagement: First, verify that at these concentrations, you are seeing markers of Bcl-2 inhibition (e.g., release of Bim from Bcl-2). If not, the observed toxicity is likely independent of Bcl-2.
-
Cell Line Profiling: Test the compound in a panel of cell lines with varying levels of Bcl-2 dependence. If the cytotoxicity is consistent across lines regardless of their Bcl-2 status, an off-target effect is highly probable.
-
Broad-Spectrum Kinase Panel: Consider screening this compound against a kinase panel (see Table 1 for a hypothetical example). Unintended inhibition of a critical survival kinase could explain the observed toxicity.
-
Apoptosis vs. Necrosis: Characterize the mode of cell death. Assays that distinguish between apoptosis (e.g., Annexin V staining, caspase activation) and necrosis (e.g., LDH release) can provide clues.[12][13][14] Off-target effects may induce a different cell death mechanism.
-
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
-
Question: My in vitro binding assay shows that this compound has a high affinity for a specific off-target kinase, but I don't see modulation of its downstream signaling pathway in my cell-based assay. Why might this be?
-
Answer: This is a common challenge in drug discovery. Several factors could contribute to this discrepancy:
-
Cellular Permeability: this compound may not be reaching the intracellular concentration required to inhibit the off-target kinase.
-
ATP Competition: In vitro kinase assays are often run at low ATP concentrations. In the cell, where ATP levels are much higher, the inhibitory effect of an ATP-competitive inhibitor may be reduced.
-
Scaffolding and Complex Formation: The off-target kinase may be part of a larger protein complex within the cell that sterically hinders this compound binding.
-
Redundant Pathways: The cell may have redundant signaling pathways that compensate for the inhibition of the off-target kinase, resulting in no observable change in the downstream marker you are probing.
-
Hypothetical Off-Target Profile of this compound
The following table represents a hypothetical off-target kinase profile for this compound, generated from a representative kinase screening panel. This data is illustrative and not based on published results for this compound.
| Kinase Target | IC50 (nM) | Assay Type | Potential Implication |
| Bcl-2 (On-Target) | 5 | Competitive Binding Assay | Primary therapeutic target |
| Off-Target Kinase A | 150 | In Vitro Kinase Activity | Inhibition of cell cycle progression |
| Off-Target Kinase B | 450 | In Vitro Kinase Activity | Modulation of a survival pathway |
| Off-Target Kinase C | >10,000 | In Vitro Kinase Activity | No significant inhibition |
| Off-Target Kinase D | 8,000 | In Vitro Kinase Activity | No significant inhibition |
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against a purified kinase.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
This compound (or other test compound) serially diluted in DMSO
-
Kinase reaction buffer
-
³³P-γ-ATP
-
Filter paper membrane
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase and its substrate in the kinase reaction buffer.
-
Add serially diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ³³P-γ-ATP.
-
Allow the reaction to proceed for the optimized time at 30°C.
-
Stop the reaction by spotting the mixture onto a filter paper membrane.
-
Wash the filter paper to remove unincorporated ³³P-γ-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
-
Protocol 2: Cellular Off-Target Engagement via Western Blot
This protocol details how to confirm if this compound is engaging a hypothetical off-target kinase in a cellular context by examining the phosphorylation of a downstream substrate.
-
Reagents and Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the downstream substrate of the off-target kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound for the desired time.
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated substrate.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for the total substrate protein and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the effect of this compound on the phosphorylation of the downstream substrate.
-
Visualizations
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound (ZN-d5) / Zentalis Pharma [delta.larvol.com]
- 3. Venetoclax causes metabolic reprogramming independent of BCL-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Techniques in kinase profiling - Medicines Discovery Catapult [md.catapult.org.uk]
- 5. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. mdpi.com [mdpi.com]
- 8. Drug Target Identification Solutions - Creative Proteomics [creative-proteomics.com]
- 9. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. icr.ac.uk [icr.ac.uk]
- 12. Cell health assays | Abcam [abcam.com]
- 13. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 14. biocompare.com [biocompare.com]
Asaretoclax (APG-1252) Technical Support Center
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Asaretoclax (also known as Pelcitoclax, APG-1252, or S-64315). It provides detailed answers to frequently asked questions and troubleshooting advice for experiments related to this compound-induced thrombocytopenia.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced thrombocytopenia?
A1: The thrombocytopenia observed with this compound is an on-target effect resulting from its inhibition of the B-cell lymphoma-extra large (BCL-xL) protein.[1][2] Platelets, being anucleated cell fragments, rely on anti-apoptotic proteins like BCL-xL for their survival. By inhibiting BCL-xL, this compound triggers the intrinsic apoptosis pathway in platelets, leading to their premature clearance from circulation and a subsequent decrease in platelet count.[3] This mechanism is a known class effect for BCL-xL inhibitors.[4]
Q2: How does this compound's prodrug formulation affect its platelet toxicity?
A2: this compound (APG-1252) is a prodrug that is converted to its active metabolite, APG-1252-M1. This strategy was specifically designed to minimize platelet toxicity.[1][4] Preclinical data suggests that the conversion of the prodrug to its active form is significantly higher in tumor tissues compared to plasma.[4] This differential conversion aims to achieve a higher concentration of the active, BCL-xL-inhibiting molecule at the tumor site while reducing systemic exposure, thereby sparing circulating platelets and mitigating the severity of thrombocytopenia.[4]
Q3: Is the thrombocytopenia induced by this compound reversible?
A3: Yes. Clinical trial data indicates that the thrombocytopenia associated with this compound is typically transient and resolves rapidly, often within 2-6 days after treatment.[3] This reversibility is consistent with the short lifespan of platelets and the clearance of the drug from the system.
Q4: What grades of thrombocytopenia have been observed in clinical trials with this compound?
A4: The grade of thrombocytopenia is dose-dependent. In a Phase 1b study of this compound in combination with osimertinib, a dose-limiting toxicity (DLT) of Grade 4 thrombocytopenia was observed at a 240 mg dose.[5] However, at the recommended Phase 2 dose (RP2D) of 160 mg weekly, no Grade 3 or higher thrombocytopenia was reported in that specific study.[5] In other studies, decreased platelet count is consistently listed as one of the most common treatment-related adverse events (TRAEs).[3][6]
Troubleshooting Guide
Issue 1: Higher-than-expected platelet toxicity is observed in our in vitro model.
-
Possible Cause 1: Direct use of the active metabolite.
-
Troubleshooting: this compound (APG-1252) is a prodrug. Experiments using its active metabolite, APG-1252-M1, will show significantly higher potency and, consequently, greater platelet toxicity than the parent compound.[4] Ensure you are using the correct compound for your experimental question. If modeling systemic effects, using the prodrug is more representative.
-
-
Possible Cause 2: Platelet source and age.
-
Troubleshooting: Older platelets are more primed for apoptosis and are more sensitive to BCL-xL inhibition. The age distribution of platelets in your sample can influence the observed rate of apoptosis. Ensure consistency in platelet isolation procedures and donor characteristics.
-
-
Possible Cause 3: Assay sensitivity.
-
Troubleshooting: The method used to measure platelet viability (e.g., Annexin V/PI staining, caspase activity) can influence results. Confirm that your assay is properly calibrated and that positive and negative controls are behaving as expected. Refer to the detailed protocol below for a standardized method.
-
Issue 2: Inconsistent platelet count reduction in our in vivo animal model.
-
Possible Cause 1: Dosing schedule and pharmacokinetics.
-
Troubleshooting: The thrombocytopenic effect is transient.[3] The timing of blood collection for platelet counting relative to drug administration is critical. Establish a time-course experiment to identify the nadir (lowest point) of the platelet count, which typically occurs within hours to a few days post-dose. Administering the drug on a once-weekly (QW) schedule has been associated with less frequent platelet reduction compared to a twice-weekly (BIW) schedule.[1][2]
-
-
Possible Cause 2: Species-specific differences.
-
Troubleshooting: There can be differences in BCL-xL dependency and drug metabolism between species. Ensure that the animal model you are using is validated for studying platelet pharmacology. Review preclinical data in similar models to set expectations.
-
-
Possible Cause 3: Formulation and administration.
-
Troubleshooting: this compound is administered intravenously.[3] Ensure the drug is properly formulated and administered to achieve consistent systemic exposure. Inconsistent administration can lead to high variability in pharmacokinetic and pharmacodynamic outcomes.
-
Data Presentation: Clinical Trial Observations
The following tables summarize the incidence of thrombocytopenia from various clinical studies of this compound (Pelcitoclax/APG-1252).
Table 1: Incidence of Thrombocytopenia in this compound Combination Therapy Studies
| Study / Combination | Dose of this compound | Patient Population | Incidence of Thrombocytopenia (Any Grade) | Incidence of Grade ≥3 Thrombocytopenia | Reference |
| Phase 1b / + Osimertinib | 240 mg | EGFR TKI-Resistant NSCLC | Not specified | 1 case of Grade 4 DLT | [5] |
| Phase 1b / + Osimertinib | 160 mg (RP2D) | EGFR TKI-Resistant NSCLC | "Transient thrombocytopenia" listed as a common TRAE | None reported | [5] |
| Phase 1 / Monotherapy | 320 mg & 400 mg | Metastatic Solid Tumors | "Rapid platelet drop" observed | Not specified | [3] |
| Phase 1b/2 / + Paclitaxel | 160 mg or 240 mg | Relapsed/Refractory SCLC | 21.4% | Part of 15 patients (out of 28) with any Grade ≥3 TRAE | [7] |
| Phase 1b / + Osimertinib | 160 mg (RP2D) | EGFR-Mutant NSCLC | 43.8% | Part of 20.3% of patients with any Grade ≥3 AE | [6] |
Experimental Protocols
Protocol 1: In Vitro Platelet Apoptosis Assay via Annexin V/PI Staining
This protocol details a method to quantify the pro-apoptotic effect of this compound on isolated human platelets using flow cytometry.
1. Materials:
- This compound (APG-1252) and/or its active metabolite (APG-1252-M1)
- Human whole blood from healthy donors (anticoagulated with ACD-A)
- Platelet-rich plasma (PRP) isolation reagents
- Tyrode's buffer (with 0.1% BSA)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer
2. Platelet Isolation: a. Centrifuge whole blood at 200 x g for 20 minutes at room temperature (RT) with no brake to obtain PRP. b. Carefully collect the upper PRP layer. c. Count platelets and adjust the concentration to 2.5 x 10⁸ platelets/mL with Tyrode's buffer.
3. Treatment: a. Aliquot 100 µL of the platelet suspension into flow cytometry tubes. b. Add this compound at various concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO). c. Incubate for 4 hours at 37°C in a humidified incubator.
4. Staining: a. After incubation, add 100 µL of 2X Annexin V Binding Buffer to each tube. b. Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube. c. Gently vortex and incubate for 15 minutes at RT in the dark. d. Add 300 µL of 1X Annexin V Binding Buffer to each tube before analysis.
5. Flow Cytometry Analysis: a. Acquire data on a flow cytometer, collecting at least 20,000 events in the platelet gate (defined by forward and side scatter). b. Analyze the data:
- Viable platelets: Annexin V-negative and PI-negative.
- Early apoptotic platelets: Annexin V-positive and PI-negative.
- Late apoptotic/necrotic platelets: Annexin V-positive and PI-positive. c. Calculate the percentage of apoptotic platelets for each treatment condition.
Mandatory Visualizations
Caption: Mechanism of this compound-induced platelet apoptosis.
Caption: Troubleshooting decision tree for thrombocytopenia experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor Pelcitoclax in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. WCLC 2021 | Mini Oral - Ascentage Pharma Announces Latest Data of Its Investigational Bcl-2/Bcl-xL Inhibitor Pelcitoclax (APG-1252) Combined with Osimertinib in Patients with EGFR TKI-Resistant Non-Small Cell Lung Cancer [prnewswire.com]
- 6. Live from ESMO 2023 | Oral Report Featuring Latest Data of Pelcitoclax (APG-1252) Combined with Osimertinib Demonstrates Potential as a New Treatment Option for TP53-and EGFR-Mutant NSCLC - [ascentage.com]
- 7. ascopubs.org [ascopubs.org]
Technical Support Center: Overcoming BCL-2 Inhibitor Resistance in AML
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with BCL-2 inhibitors in Acute Myeloid Leukemia (AML) cells, with a focus on overcoming resistance. While the novel BCL-2 inhibitor Asaretoclax (ZN-d5) is highlighted as a case study, its clinical development was recently discontinued.[1] Nevertheless, the preclinical data and the principles of overcoming resistance to this class of drugs remain highly relevant for researchers in the field of AML.
Frequently Asked Questions (FAQs)
Q1: We are observing intrinsic resistance to this compound in our AML cell line, even at high concentrations. What are the potential reasons?
A1: Intrinsic resistance to BCL-2 inhibitors like this compound and Venetoclax is a common challenge. The primary reasons often involve the cancer cells' reliance on other anti-apoptotic proteins for survival. Key factors include:
-
High expression of MCL-1 or BCL-xL: These are anti-apoptotic proteins from the same BCL-2 family. If a cell line is dependent on MCL-1 or BCL-xL for survival, inhibiting BCL-2 alone will be ineffective.[2] This is a well-documented mechanism of resistance to Venetoclax.[3]
-
Cell Lineage: AML cells of monocytic lineage (like THP-1) often exhibit intrinsic resistance to BCL-2 inhibitors.[4] This is associated with a different balance of anti-apoptotic proteins and metabolic states.
-
Low BCL-2 Expression: The target protein itself may not be highly expressed in your specific cell line, making it an unsuitable model for BCL-2 inhibitor studies.
Q2: Our AML cells initially respond to this compound, but we see a rebound in cell growth over time. How can we investigate this acquired resistance?
A2: Acquired resistance typically involves the activation of bypass pathways. To investigate this, you should:
-
Establish a Resistant Cell Line: Culture the initially sensitive cells with gradually increasing concentrations of this compound over several weeks or months.
-
Perform Proteomic/Transcriptomic Analysis: Compare the protein and gene expression profiles of the resistant cells to the parental (sensitive) cells. Look for upregulation of other BCL-2 family members (MCL-1, BCL-xL), activation of pro-survival signaling pathways (e.g., PI3K/AKT, WEE1, FLT3), or changes in metabolic pathways.[4][5]
-
Validate Findings: Use techniques like Western Blot to confirm the upregulation of suspected proteins (e.g., MCL-1) and functional assays to confirm dependency on the new pathways.
Q3: What are the most promising combination strategies to overcome this compound resistance?
A3: Based on preclinical data, combination therapy is the most effective strategy. A key combination studied for this compound was with a WEE1 inhibitor.[6][7] Other clinically relevant strategies for overcoming BCL-2 inhibitor resistance include targeting parallel survival pathways:
-
WEE1 Inhibition: The combination of this compound (ZN-d5) with the WEE1 inhibitor azenosertib (B8217948) (ZN-c3) has shown synergistic killing of AML cells, including in models with TP53 mutations and those that have progressed on Venetoclax.[6][7]
-
MCL-1 Inhibition: For cells that upregulate MCL-1, co-treatment with an MCL-1 inhibitor can restore sensitivity.[3]
-
FLT3 Inhibition: In AML with FLT3 mutations, combining a BCL-2 inhibitor with a FLT3 inhibitor can be effective.
-
PI3K/AKT/mTOR Pathway Inhibition: Targeting this central survival pathway can synergize with BCL-2 inhibition.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
| Potential Cause | Troubleshooting Step |
| Inconsistent Seeding Density | Ensure a homogenous cell suspension before plating. Use a multichannel pipette for consistency. Perform a cell count immediately before seeding. |
| Edge Effects in Plates | Avoid using the outer wells of the 96-well plate, as they are prone to evaporation. Fill them with sterile PBS or media instead. |
| Drug Instability | Prepare fresh drug dilutions for each experiment from a frozen stock. Some compounds are sensitive to light or repeated freeze-thaw cycles. |
| Incorrect Incubation Time | Optimize the drug exposure time. For BCL-2 inhibitors, a 48-72 hour incubation is common to allow for apoptosis to occur.[8] |
| Interference with Assay Reagent | Some colored or fluorescent compounds can interfere with absorbance or fluorescence readings. Run a "drug-only" control (no cells) to check for interference. |
Issue 2: Inconsistent Apoptosis Data (e.g., Annexin V/PI Staining)
| Potential Cause | Troubleshooting Step |
| Cells Harvested Too Late | Apoptosis is a transient process. If you wait too long, cells may progress to secondary necrosis, leading to Annexin V+/PI+ staining that can be difficult to interpret. Perform a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal time point. |
| Harsh Cell Handling | Over-pipetting or harsh centrifugation can damage cell membranes, leading to false positive PI staining. Handle cells gently. |
| Flow Cytometer Settings | Ensure compensation settings are correctly adjusted between fluorochromes (e.g., FITC for Annexin V and PE for PI) to prevent spectral overlap. Use single-stained controls for setup. |
| Reagent Quality | Use fresh Annexin V binding buffer containing calcium, as binding is calcium-dependent. Ensure PI is not expired. |
Issue 3: Difficulty Confirming Protein Upregulation (Western Blot)
| Potential Cause | Troubleshooting Step |
| Poor Antibody Quality | Use a validated antibody for your target protein (e.g., MCL-1). Check the manufacturer's data sheet for recommended applications and dilutions. Run positive and negative controls if possible. |
| Low Protein Expression | The target protein may be expressed at low levels. Increase the amount of protein loaded onto the gel. Use a more sensitive chemiluminescent substrate. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Ensure the transfer stack is assembled correctly and without air bubbles. |
| Inappropriate Lysis Buffer | Use a lysis buffer containing protease and phosphatase inhibitors to prevent degradation of your target protein.[9] |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound (ZN-d5) and Azenosertib (ZN-c3) Combination in AML Cell Lines
| Cell Line | ZN-d5 IC50 (nM) | ZN-c3 IC50 (nM) | Combination Effect |
|---|---|---|---|
| MV4;11 | < 45 | < 450 | Synergistic |
| HL-60 | < 45 | < 450 | Synergistic |
Data derived from preclinical studies presented at AACR 2022. The combination of ZN-d5 and ZN-c3 exhibited synergistic activity.[6]
Table 2: In Vivo Efficacy of this compound (ZN-d5) and Azenosertib (ZN-c3) Combination
| Model | Treatment Group | Tumor Growth Inhibition (%) | Outcome |
|---|---|---|---|
| MV4;11 Xenograft | ZN-d5 + ZN-c3 | 95 | Highly Synergistic |
| HL-60 Xenograft | ZN-d5 + ZN-c3 + Azacitidine | - | Synergistic anti-tumor efficacy |
| PDX Model | ZN-d5 + ZN-c3 | - | Significantly more effective than single agents; complete abrogation of AML blasts in bone marrow |
Data from preclinical studies showing significant in vivo synergy.[6]
Table 3: Activity of this compound (ZN-d5) + Azenosertib (ZN-c3) in Venetoclax-Resistant Patient Samples
| Patient Sample Status | Combination Activity |
|---|---|
| Progressed on Venetoclax (n=3) | Highly Active In Vitro |
This preclinical finding suggests the combination could overcome acquired resistance to BCL-2 inhibitors.[6]
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis
-
Cell Seeding: Plate AML cells (e.g., MV4-11, MOLM-13) in 96-well plates at a pre-determined optimal density (e.g., 1 x 10^4 cells/well).
-
Drug Preparation: Prepare a dose-response matrix. For this compound and a combination agent (e.g., a WEE1 inhibitor), this involves serial dilutions of each drug individually and then in combination at fixed ratios.
-
Treatment: Add the drug solutions to the appropriate wells. Include "vehicle-only" (e.g., DMSO) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) and measure luminescence according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the viability of treated cells to the vehicle-only controls.
-
Calculate IC50 values for each single agent using non-linear regression.
-
Determine synergy using a preferred model, such as the Bliss independence model or the Loewe additivity model, with software like CompuSyn or SynergyFinder.[10] A Combination Index (CI) < 1 indicates synergy.
-
Protocol 2: Western Blot for MCL-1 and BCL-2 Expression
-
Sample Preparation: Culture AML cells with and without the BCL-2 inhibitor for 48 hours. Harvest cells and wash with cold PBS.
-
Cell Lysis: Lyse cell pellets on ice for 30 minutes in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against MCL-1, BCL-2, and a loading control (e.g., β-actin or GAPDH), diluted in the blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of MCL-1 and BCL-2 to the loading control.[3]
Visualizations
Caption: Workflow for investigating and overcoming this compound resistance.
Caption: Overcoming resistance by dual inhibition of BCL-2 and MCL-1.
Caption: Troubleshooting decision tree for this compound resistance.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Venetoclax synergizes with Wnt/β-catenin inhibitor C-82 in acute myeloid leukemia by increasing the degradation of Mcl-1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets-global.website-files.com [assets-global.website-files.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ashpublications.org [ashpublications.org]
Technical Support Center: Troubleshooting MCL-1 Upregulation in Asaretoclax Resistance
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed troubleshooting protocols for investigating the role of Myeloid Cell Leukemia-1 (MCL-1) upregulation in acquired resistance to Asaretoclax, a selective B-cell lymphoma-2 (BCL-2) inhibitor.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that arise during the experimental investigation of this compound resistance.
Q1: What is the proposed mechanism of acquired resistance to this compound involving MCL-1?
A: this compound is a BH3-mimetic that selectively inhibits the anti-apoptotic protein BCL-2. This frees pro-apoptotic proteins like BIM to activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP) and apoptosis.[1][2] In acquired resistance, cancer cells can upregulate other anti-apoptotic proteins that are not targeted by this compound, most notably MCL-1.[3][4][5] This elevated MCL-1 sequesters pro-apoptotic proteins, preventing BAX/BAK activation and thereby creating a bypass pathway that allows the cells to evade this compound-induced apoptosis.[6][7]
Q2: My cell line is showing decreased sensitivity to this compound. How can I confirm if MCL-1 upregulation is the cause?
A: The most direct method is to compare MCL-1 protein levels between your parental (sensitive) and the newly resistant cell line.
-
Primary Method: Perform a Western blot to quantify MCL-1 protein expression. A significant increase in the MCL-1 band intensity in the resistant line compared to the parental line is a strong indicator.
-
Functional Confirmation: To confirm that MCL-1 is the driver of resistance, you can use a selective MCL-1 inhibitor in combination with this compound. A synergistic effect, where the combination restores sensitivity and induces cell death, strongly suggests that MCL-1 upregulation is a key resistance mechanism.[8][9][10][11]
Q3: I'm having trouble getting a clear signal for MCL-1 on my Western blot. What are some common troubleshooting steps?
A: MCL-1 is a protein with a very short half-life, which can make detection challenging.[6][12] Consider the following:
-
Lysis Buffer: Use a lysis buffer containing a robust cocktail of protease and phosphatase inhibitors to prevent MCL-1 degradation.
-
Sample Handling: Keep cell lysates on ice at all times and process them quickly.
-
Positive Control: Include a positive control lysate from a cell line known to express high levels of MCL-1 (e.g., some acute myeloid leukemia (AML) or multiple myeloma cell lines).
-
Antibody: Ensure you are using a validated primary antibody specific for MCL-1. Check the manufacturer's recommendations for optimal dilution and incubation times.
-
Loading Control: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading between lanes.[13]
Q4: I've confirmed MCL-1 is upregulated in my resistant cells. What is the functional consequence of this change?
A: The primary functional consequence is the evasion of apoptosis.[14] You can quantify this by:
-
Apoptosis Assays: Treat both parental and resistant cells with this compound and measure apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. You should observe a significantly lower percentage of apoptotic cells in the resistant line.[15]
-
Mitochondrial Priming Assays: Techniques like BH3 profiling can reveal the cell's dependence on specific anti-apoptotic proteins.[16][17] Resistant cells will likely show increased dependence on MCL-1 for survival.
Q5: How can I overcome this compound resistance mediated by MCL-1 in my experimental models?
A: The most rational approach is combination therapy.
-
Dual BCL-2/MCL-1 Inhibition: The combination of this compound with a selective MCL-1 inhibitor (e.g., AZD5991, VU661013) has been shown to be highly synergistic in overcoming this form of resistance.[7][8][10][18] This dual targeting effectively closes the primary apoptosis pathway and the resistance bypass route.
-
Inhibition of Upstream Signaling: Investigate pathways known to regulate MCL-1 transcription and stability, such as the JAK/STAT and MAPK/ERK pathways.[4] Inhibitors of these pathways may reduce MCL-1 expression and re-sensitize cells to this compound.
Section 2: Data Presentation
The following tables present representative quantitative data that researchers might expect to see when investigating MCL-1-mediated this compound resistance.
Table 1: Example of IC50 Shift in this compound-Resistant Cell Lines IC50 (half-maximal inhibitory concentration) values are typically determined using a cell viability assay after 72 hours of drug exposure.
| Cell Line | This compound IC50 (nM) | Fold Change in Resistance |
| Parental Line (Sensitive) | 50 nM | 1x |
| Resistant Clone 1 | 850 nM | 17x |
| Resistant Clone 2 | 1200 nM | 24x |
Table 2: Representative Changes in BCL-2 Family Protein Expression Protein levels are quantified by densitometry from Western blots and normalized to a loading control.
| Protein | Parental Line (Relative Expression) | Resistant Line (Relative Expression) |
| BCL-2 | 1.0 | 0.9 |
| MCL-1 | 1.0 | 8.5 |
| BCL-XL | 1.0 | 1.2 |
| BAX | 1.0 | 1.0 |
| BAK | 1.0 | 1.1 |
Table 3: Functional Impact of MCL-1 Upregulation on this compound-Induced Apoptosis Apoptosis measured by Annexin V positivity via flow cytometry after 24-hour treatment with 100 nM this compound.
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| Parental Line | Vehicle (DMSO) | 5.2% |
| Parental Line | This compound (100 nM) | 68.5% |
| Resistant Line | Vehicle (DMSO) | 6.1% |
| Resistant Line | This compound (100 nM) | 15.3% |
| Resistant Line | This compound + MCL-1 Inhibitor | 75.4% |
Section 3: Key Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a common method for generating drug-resistant cell lines through continuous, dose-escalating exposure.[5][19]
-
Determine Initial IC50: First, determine the IC50 of this compound for the parental cell line using a standard cell viability assay.
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor and Recover: Maintain the culture, replacing the drug-containing media every 3-4 days. A large proportion of cells will die. Allow the small population of surviving cells to repopulate the flask.
-
Dose Escalation: Once the cells are growing steadily at the current drug concentration, passage them and increase the this compound concentration by 1.5 to 2-fold.[19]
-
Repeat: Repeat steps 3 and 4 for several months. The process is complete when the cell line can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
Characterization: Characterize the resulting resistant cell line by re-evaluating the IC50 and analyzing MCL-1 expression compared to the parental line.
Protocol 2: Western Blotting for MCL-1 Protein Expression
-
Cell Lysis: Harvest ~1-2 million parental and resistant cells. Wash with ice-cold PBS and lyse on ice for 30 minutes in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
SDS-PAGE: Load samples onto a 10% or 12% polyacrylamide gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against MCL-1 (e.g., rabbit anti-MCL-1) overnight at 4°C, diluted in blocking buffer according to the manufacturer's instructions.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.[13]
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin) to confirm equal loading.
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells based on ATP levels.[15][20]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or other inhibitors) for 72 hours. Include vehicle-only (DMSO) wells as a negative control.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume. Mix on an orbital shaker for 2 minutes to induce lysis.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot a dose-response curve to calculate the IC50 value.
Protocol 4: Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[15]
-
Cell Treatment: Treat cells with the desired concentration of this compound for a specified time (e.g., 24 hours). Include untreated and vehicle controls.
-
Harvest Cells: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Resuspend: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Section 4: Visual Guides
Diagram 1: Apoptotic Pathway and MCL-1 Resistance Mechanism
Caption: this compound inhibits BCL-2, but MCL-1 upregulation can sequester pro-apoptotic proteins to block apoptosis.
Diagram 2: Workflow for Generating & Confirming Resistant Cell Lines
References
- 1. What are MCL1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Venetoclax resistance: mechanistic insights and future strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of venetoclax resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential mechanisms of resistance to venetoclax and strategies to circumvent it - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of MCL1 overcomes venetoclax resistance in a murine model of myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tipping the balance: toward rational combination therapies to overcome venetoclax resistance in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Venetoclax Resistance in Acute Myeloid Leukemia [mdpi.com]
- 17. Venetoclax resistance leads to broad resistance to standard-of-care anti-MM agents, but not to immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: BCL-2 Inhibitors and Resistance Mutations
Note to Researchers: Publicly available data on the binding of Asaretoclax (ZN-d5) to BCL-2 and its mutants is limited, partly due to the discontinuation of its development. This guide uses the extensively studied BCL-2 inhibitor Venetoclax (B612062) and the next-generation inhibitor Sonrotoclax as primary examples to illustrate the impact of BCL-2 mutations on drug binding and to provide relevant experimental guidance.
Frequently Asked Questions (FAQs)
Q1: What is the role of BCL-2 in apoptosis, and how do inhibitors like Venetoclax work?
A1: B-cell lymphoma 2 (BCL-2) is a key anti-apoptotic protein that prevents programmed cell death (apoptosis) by sequestering pro-apoptotic proteins, such as BIM, and preventing the activation of BAX and BAK.[1] In many cancers, BCL-2 is overexpressed, allowing cancer cells to survive and resist treatment.[2] BCL-2 inhibitors, like Venetoclax, are BH3 mimetics. They bind to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins. This frees BAX and BAK to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation, ultimately triggering apoptosis.[3][4]
Q2: What are the most common BCL-2 mutations that confer resistance to Venetoclax?
A2: The most frequently reported BCL-2 mutations associated with Venetoclax resistance are Gly101Val (G101V) and Asp103Tyr (D103Y).[5][6] These mutations emerge in patients during treatment and reduce the binding affinity of Venetoclax to BCL-2, thereby diminishing its efficacy.[5][7] Other mutations, such as F104L, have also been identified.[8]
Q3: How do mutations like G101V affect the binding of BCL-2 inhibitors?
A3: The G101V mutation introduces a valine residue in the BH3-binding groove of BCL-2. This substitution creates steric hindrance that impairs the binding of Venetoclax, leading to a significant decrease in binding affinity (approximately 180-fold).[7][9] While the mutant BCL-2 can still perform its anti-apoptotic function, it is no longer effectively inhibited by Venetoclax at clinically achievable concentrations.[10][11]
Q4: Are there BCL-2 inhibitors that can overcome resistance from these mutations?
Q5: How can I detect BCL-2 resistance mutations in my cell lines or patient samples?
A5: BCL-2 mutations can be detected using targeted sequencing methods. A common approach involves designing primers to amplify the coding region of the BCL2 gene, followed by Sanger sequencing or next-generation sequencing (NGS). NGS is particularly useful for detecting mutations at low allele frequencies, which is often the case when resistance is emerging.[10][13]
Troubleshooting Guide
Issue: Reduced efficacy of a BCL-2 inhibitor in our cancer cell line model.
Question: We have been treating our cancer cell line with a BCL-2 inhibitor, and while it was initially effective, we are now observing reduced cell death and tumor growth inhibition. What could be the cause, and how should we troubleshoot this?
Answer: This is a common issue that can arise from several factors, including the development of resistance. Here is a step-by-step guide to help you troubleshoot:
-
Confirm Drug Potency and Experimental Setup:
-
Verify Drug Integrity: Ensure that your stock of the BCL-2 inhibitor has not degraded. Use a fresh, validated batch if possible.
-
Check Cell Culture Conditions: Confirm that there have been no changes in your cell culture media, supplements, or incubation conditions that could affect cell health or drug activity.
-
Validate Assay Readouts: Double-check the assays you are using to measure cell viability and apoptosis (e.g., Annexin V/PI staining, caspase activity assays) to ensure they are performing correctly.
-
-
Investigate On-Target Resistance Mechanisms:
-
Sequence the BCL2 Gene: The most direct way to check for on-target resistance is to sequence the BCL2 gene in your resistant cell line and compare it to the parental, sensitive cell line. Look for mutations in the BH3-binding groove, such as G101V or D103Y.
-
Perform a Binding Affinity Assay: If you have access to the necessary equipment, a biophysical assay like Surface Plasmon Resonance (SPR) can directly measure the binding affinity of your inhibitor to BCL-2 protein isolated from both sensitive and resistant cells. A significant increase in the dissociation constant (Kd) in the resistant cells would indicate a binding issue.
-
-
Explore Off-Target Resistance Mechanisms:
-
Assess Expression of Other Anti-Apoptotic Proteins: Resistance can also arise from the upregulation of other anti-apoptotic proteins like MCL-1 or BCL-XL, which are not targeted by BCL-2 specific inhibitors.[4][14] Use Western blotting or flow cytometry to compare the expression levels of these proteins in your sensitive and resistant cell lines.
-
Analyze Signaling Pathways: Changes in upstream signaling pathways, such as the PI3K/AKT pathway, can also contribute to resistance by promoting cell survival through other mechanisms.[5]
-
-
Consider Next-Generation Inhibitors:
-
If you identify a known resistance mutation like G101V, consider testing a next-generation BCL-2 inhibitor, such as Sonrotoclax, which is designed to be effective against such mutants.[7]
-
Quantitative Data on BCL-2 Inhibitor Binding
The following table summarizes the binding affinities of Venetoclax and Sonrotoclax to wild-type BCL-2 and the G101V mutant, as determined by Surface Plasmon Resonance (SPR).
| Compound | BCL-2 Variant | Binding Affinity (KD, nM) | Fold Change vs. Wild-Type |
| Venetoclax | Wild-Type | 1.1 | - |
| G101V Mutant | 29 | 26-fold decrease | |
| Sonrotoclax | Wild-Type | Not specified | - |
| G101V Mutant | 0.24 | Maintained strong affinity |
Data sourced from Sonrotoclax preclinical studies.[7]
Experimental Protocols
Protocol 1: Measuring Binding Affinity using Surface Plasmon Resonance (SPR)
This protocol provides a general framework for assessing the binding kinetics of a BCL-2 inhibitor to purified BCL-2 protein.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of an inhibitor to BCL-2.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant human BCL-2 protein
-
BCL-2 inhibitor of interest
-
Running buffer (e.g., PBST)
Methodology:
-
Chip Preparation and Ligand Immobilization: a. Activate the sensor chip surface using a 1:1 mixture of EDC and NHS. b. Inject the purified BCL-2 protein (ligand) over the activated surface to allow for covalent coupling. c. Deactivate any remaining active esters by injecting ethanolamine. d. A reference flow cell should be prepared similarly but without the BCL-2 protein to subtract non-specific binding.
-
Binding Analysis: a. Prepare a dilution series of the BCL-2 inhibitor (analyte) in running buffer. A typical concentration range would span from well below to well above the expected KD. b. Inject the different concentrations of the inhibitor over the BCL-2-coupled and reference flow cells at a constant flow rate. c. Monitor the change in response units (RU) over time to generate sensorgrams for both the association and dissociation phases. d. Between each inhibitor injection, regenerate the sensor surface using a mild regeneration solution (e.g., a low pH buffer) to remove the bound inhibitor.
-
Data Analysis: a. Subtract the reference flow cell data from the BCL-2 flow cell data to correct for bulk refractive index changes and non-specific binding. b. Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd). c. Calculate the equilibrium dissociation constant (KD) as the ratio of kd/ka.
Protocol 2: Detection of BCL2 Gene Mutations via Targeted Sequencing
This protocol outlines a workflow for identifying mutations in the BCL2 gene from cancer cell lines.
Objective: To amplify and sequence the coding region of the BCL2 gene to identify potential resistance mutations.
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the coding exons of the BCL2 gene
-
High-fidelity DNA polymerase and dNTPs
-
PCR thermal cycler
-
Gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service or NGS platform
Methodology:
-
Genomic DNA Extraction: a. Harvest cells from both the parental (sensitive) and the suspected resistant cell lines. b. Extract genomic DNA using a commercial kit according to the manufacturer's instructions. c. Quantify the DNA concentration and assess its purity.
-
PCR Amplification: a. Design primers to amplify the entire coding sequence of the BCL2 gene. It may be necessary to amplify it in several overlapping fragments. b. Set up PCR reactions using the extracted genomic DNA, designed primers, and a high-fidelity DNA polymerase to minimize PCR errors. c. Perform PCR using an appropriate annealing temperature and extension time for your primers and amplicon size.
-
Verification and Purification of PCR Products: a. Run a portion of the PCR products on an agarose (B213101) gel to verify that you have amplified a product of the correct size. b. Purify the remaining PCR product using a commercial kit to remove primers, dNTPs, and polymerase.
-
Sequencing and Data Analysis: a. Send the purified PCR products for Sanger sequencing using both the forward and reverse PCR primers. For higher sensitivity to detect subclonal mutations, consider using a Next-Generation Sequencing (NGS) approach. b. Align the obtained sequences from the resistant cell line to the reference BCL2 sequence and to the sequence from the parental cell line. c. Identify any nucleotide changes that result in amino acid substitutions, particularly within the BH3-binding domain.
Visualizations
Caption: BCL-2 signaling pathway and mechanism of BCL-2 inhibitors.
Caption: Experimental workflow for investigating BCL-2 inhibitor resistance.
References
- 1. Bcl-2 - Wikipedia [en.wikipedia.org]
- 2. Cyclic peptides discriminate BCL-2 and its clinical mutants from BCL-XL by engaging a single-residue discrepancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oaepublish.com [oaepublish.com]
- 5. Mechanisms of venetoclax resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a Novel Bcl-2 Inhibitor by Ligand-Based Screening and Investigation of Its Anti-cancer Effect on Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. scispace.com [scispace.com]
- 10. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genotyping of HIV-1 to Detect Drug Resistance | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. sciencechronicle.in [sciencechronicle.in]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
Asaretoclax dose-limiting toxicities in clinical trials
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides information regarding asaretoclax (ZN-d5), an investigational BCL-2 inhibitor. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental research.
Development Status of this compound (ZN-d5): Discontinued
Zentalis Pharmaceuticals has announced the discontinuation of the development of this compound (ZN-d5)[1]. This decision impacts the future availability of the compound for clinical and preclinical research. Researchers currently using this compound should consider this discontinuation in their experimental planning.
Frequently Asked Questions (FAQs)
Q1: What were the reported dose-limiting toxicities (DLTs) for this compound in clinical trials?
A1: Detailed quantitative data on dose-limiting toxicities (DLTs) from clinical trials of this compound have not been made publicly available. In a Phase 1 trial for relapsed/refractory non-Hodgkin's lymphoma, it was reported as of June 2021 that no DLTs had been identified. In a Phase 1/2 study of this compound in combination with azenosertib (B8217948) for relapsed or refractory acute myeloid leukemia (R/R AML), the safety profile was described as "manageable and in-line with other combinations in the R/R AML disease setting"[1].
Q2: What is the known safety profile of this compound?
A2: The publicly available information on the safety profile of this compound is limited. In a study for relapsed or refractory AL amyloidosis, this compound was described as "well tolerated with few treatment-related adverse events"[2]. The table below summarizes the available qualitative safety data.
Table 1: Summary of Publicly Available Safety Information for this compound (ZN-d5)
| Clinical Trial Population | Safety/Tolerability Description | Dose-Limiting Toxicities Reported | Source |
| Relapsed/Refractory Non-Hodgkin's Lymphoma | Not specified | None identified as of June 2021 | |
| Relapsed or Refractory AL Amyloidosis | Well tolerated with few treatment-related adverse events | Not specified | [2] |
| Relapsed or Refractory Acute Myeloid Leukemia (in combination with azenosertib) | Manageable and in-line with other combinations in the R/R AML disease setting | Not specified | [1] |
Q3: Why was the development of this compound discontinued?
A3: Zentalis Pharmaceuticals announced the discontinuation of this compound (ZN-d5) development, including its combination with azenosertib[1]. The specific reasons for this decision have not been detailed in the provided information.
Troubleshooting Guide: General Approach to Managing Potential Toxicities of BCL-2 Inhibitors
Given the limited specific data on this compound DLTs, this guide provides a general framework for managing potential toxicities associated with BCL-2 inhibitors, drawing on established principles from similar agents like venetoclax.
Issue: Emergence of a potential dose-limiting toxicity (e.g., severe neutropenia, tumor lysis syndrome).
Troubleshooting Steps:
-
Immediate Assessment:
-
Confirm the grade of the adverse event (AE) according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Evaluate the patient's clinical status, including vital signs and laboratory parameters.
-
Determine if the AE meets the protocol-defined criteria for a DLT.
-
-
Dosing Interruption:
-
Temporarily hold the administration of the BCL-2 inhibitor as per the clinical trial protocol.
-
-
Supportive Care:
-
Initiate appropriate medical interventions to manage the toxicity. For example:
-
Neutropenia: Administer granulocyte colony-stimulating factor (G-CSF) if indicated.
-
Tumor Lysis Syndrome (TLS): Provide aggressive hydration, administer antihyperuricemic agents (e.g., allopurinol, rasburicase), and correct electrolyte abnormalities.
-
-
-
Reporting:
-
Report the serious adverse event (SAE) to the study sponsor and relevant regulatory authorities within the protocol-specified timelines.
-
-
Dose Modification:
-
Once the toxicity has resolved to a protocol-specified grade (e.g., Grade 1 or baseline), a decision on dose re-escalation or reduction should be made by the investigator in consultation with the sponsor.
-
Experimental Protocols: Monitoring for Dose-Limiting Toxicities in Clinical Trials
The following is a generalized protocol for monitoring DLTs in a clinical trial of a BCL-2 inhibitor.
1. Patient Screening and Risk Assessment:
-
Prior to enrollment, assess patients for risk factors for specific toxicities, such as high tumor burden for TLS.
-
Stratify patients based on risk to determine the intensity of monitoring and prophylaxis.
2. Monitoring During the DLT Observation Period:
-
Frequency: Conduct clinical and laboratory monitoring more frequently during the initial cycles of treatment when DLTs are most likely to occur.
-
Parameters:
-
Hematology: Complete blood count with differential at specified intervals.
-
Biochemistry: Comprehensive metabolic panel, including electrolytes, renal function tests, and uric acid, particularly for TLS monitoring.
-
Clinical Assessments: Regular evaluation of vital signs and for signs and symptoms of AEs.
-
3. Grading of Adverse Events:
-
All AEs will be graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
4. DLT Definition:
-
The clinical trial protocol must clearly define what constitutes a DLT, including the specific type and grade of toxicity and its duration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: BCL-2 Signaling Pathway and the Mechanism of Action of this compound.
Caption: Workflow for the Assessment of a Potential Dose-Limiting Toxicity.
References
Managing Adverse Events in BCL-2 Inhibitor Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing adverse events encountered during preclinical and clinical studies of BCL-2 inhibitors. Given the discontinuation of Asaretoclax (ZN-d5) development, this guidance is based on the broader class of BCL-2 inhibitors, with specific examples drawn from publicly available information on related molecules like venetoclax.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BCL-2 inhibitors like this compound?
A1: BCL-2 inhibitors are a class of targeted therapy that selectively bind to and inhibit the B-cell lymphoma 2 (BCL-2) protein.[1][2] The BCL-2 protein is an anti-apoptotic protein, meaning it prevents programmed cell death. By inhibiting BCL-2, these drugs allow for the natural process of apoptosis to occur in cancer cells that overexpress this protein, leading to tumor cell death.
Q2: What are the most commonly anticipated adverse events with BCL-2 inhibitors?
A2: Based on the mechanism of action and clinical data from related BCL-2 inhibitors, the most common adverse events include hematological, gastrointestinal, and metabolic toxicities. These can manifest as neutropenia, diarrhea, nausea, and tumor lysis syndrome (TLS).[2][3]
Q3: Is Tumor Lysis Syndrome (TLS) a significant risk with BCL-2 inhibitors, and how can it be managed?
A3: Yes, TLS is a critical and expected on-target effect of potent BCL-2 inhibitors. It results from the rapid breakdown of a large number of cancer cells, which release their contents into the bloodstream. This can lead to electrolyte abnormalities and acute kidney injury. Prophylactic measures are crucial and typically involve risk stratification of subjects, hydration, and the use of uric acid-lowering agents like allopurinol (B61711).[4] Close monitoring of blood chemistry is essential during the initial dosing and dose-escalation phases.
Troubleshooting Guides for Common Adverse Events
Hematological Toxicities
| Adverse Event | Troubleshooting Steps |
| Neutropenia | 1. Monitor: Perform regular complete blood counts (CBCs) with differentials. 2. Dose Interruption/Reduction: For Grade 3 or 4 neutropenia, consider interrupting the dose until recovery. A dose reduction upon re-initiation may be necessary. 3. Supportive Care: The use of granulocyte colony-stimulating factor (G-CSF) can be considered based on institutional guidelines and protocol specifications. |
| Thrombocytopenia | 1. Monitor: Regularly monitor platelet counts. 2. Dose Modification: For significant decreases in platelet counts, dose interruption or reduction may be warranted. 3. Transfusion Support: Platelet transfusions may be necessary for severe thrombocytopenia or in cases of bleeding. |
| Anemia | 1. Monitor: Monitor hemoglobin and hematocrit levels. 2. Supportive Care: Erythropoiesis-stimulating agents (ESAs) or red blood cell transfusions may be indicated for symptomatic anemia. |
Gastrointestinal Toxicities
| Adverse Event | Troubleshooting Steps |
| Diarrhea | 1. Grade Assessment: Determine the severity of diarrhea (Grade 1-4). 2. Supportive Care: For mild to moderate diarrhea, advise increased fluid intake and over-the-counter anti-diarrheal agents (e.g., loperamide).[3][5] 3. Dose Modification: For severe or persistent diarrhea, interrupt dosing until resolution and consider a dose reduction. 4. Dietary Management: Advise patients to avoid foods that may exacerbate diarrhea. |
| Nausea and Vomiting | 1. Prophylaxis: Consider prophylactic antiemetics, especially during the initial cycles. 2. Symptomatic Treatment: Administer antiemetics as needed. 3. Dose Administration: Advise taking the drug with food to potentially reduce nausea.[4] |
Experimental Protocols
Protocol: Monitoring for and Management of Tumor Lysis Syndrome (TLS)
-
Risk Stratification: Before initiating treatment, stratify subjects based on tumor burden (e.g., bulky lymph nodes, high lymphocyte count) to determine the risk of TLS.
-
Prophylactic Measures:
-
Hydration: Administer intravenous hydration 24-48 hours before the first dose and continue as needed.
-
Hypouricemic Agents: Administer allopurinol or rasburicase (B1180645) prior to and during the ramp-up phase.
-
-
Biochemical Monitoring:
-
At baseline, and then at frequent intervals (e.g., 6-8 hours, 24 hours) after the initial doses and each dose escalation, monitor:
-
Potassium
-
Phosphorus
-
Calcium
-
Uric Acid
-
Creatinine
-
-
-
Management of Laboratory TLS:
-
If laboratory TLS is detected (abnormalities in two or more of the above analytes), increase the intensity of monitoring and supportive care.
-
-
Management of Clinical TLS:
-
If clinical TLS develops (e.g., acute renal failure, seizures, cardiac arrhythmias), interrupt dosing immediately and provide intensive supportive care, including potential hemodialysis.
-
Visualizing Key Pathways and Workflows
Signaling Pathway of BCL-2 Inhibition
Caption: BCL-2 Inhibition Pathway.
Experimental Workflow for Managing Hematological Toxicity
Caption: Workflow for Managing Hematological Toxicity.
Logical Relationship in TLS Troubleshooting
Caption: Logical Flow for TLS Risk and Management.
References
- 1. This compound (ZN-d5) / Zentalis Pharma [delta.larvol.com]
- 2. Risk assessment of venetoclax-associated adverse events: a meta-analysis approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Venclexta: Side Effects and How to Manage Them [healthline.com]
- 4. Venetoclax (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. cllsociety.org [cllsociety.org]
Improving Asaretoclax bioavailability for in vivo research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Asaretoclax in vivo. The following information is designed to address common challenges encountered during experimental procedures to improve its bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My formulation of this compound appears cloudy or precipitates out of solution. What are the potential causes and solutions?
A1: Poor aqueous solubility is a common issue for many small molecule inhibitors like this compound. Precipitation can lead to inaccurate dosing and reduced bioavailability.
Troubleshooting Steps:
-
Review Solubility Data: Confirm the solubility of this compound in your chosen vehicle. If this data is unavailable, empirical testing with small aliquots is recommended.
-
Formulation Optimization: For poorly water-soluble compounds, several strategies can enhance solubility and stability.[1][2][3][4][5] Consider the following approaches, summarized in the table below.
Q2: I am observing low or inconsistent bioavailability of this compound in my in vivo studies. What are the likely reasons and how can I improve it?
A2: Low and variable bioavailability is a significant hurdle for in vivo studies with poorly soluble compounds. This can stem from incomplete dissolution in the gastrointestinal tract and/or significant first-pass metabolism.[2][5]
Troubleshooting Steps:
-
Enhance Dissolution Rate: The rate at which this compound dissolves is critical for absorption.
-
Particle Size Reduction: Decreasing the particle size of a solid drug can increase its surface area and, consequently, its dissolution rate.[1][3][4] Techniques like micronization or creating nanoscale formulations can improve bioavailability.[4][5]
-
Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous state can dramatically increase solubility, though it may present stability challenges.[4]
-
-
Improve Permeability: Even if dissolved, the drug must effectively cross the intestinal membrane.
-
Consider Alternative Delivery Routes: If oral bioavailability remains a challenge, exploring other routes of administration, such as subcutaneous injection, may be necessary. However, this requires careful formulation to ensure local tolerability.[8]
Q3: How do I select the best formulation strategy for this compound?
A3: The optimal formulation strategy depends on the specific physicochemical properties of this compound and the intended route of administration. A systematic approach to formulation development is recommended.
Experimental Workflow for Formulation Development:
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of in Vivo Performance of Lipid-Based Formulations: Correlation between in Vitro Drug Release Profiles and in Vivo Absorption Rate Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
Asaretoclax treatment cycle optimization in preclinical models
Important Notice: In August 2024, Zentalis Pharmaceuticals announced the discontinuation of the development of Asaretoclax (ZN-d5).[1] This technical support center provides a summary of preclinical information and general guidance for researchers who may have worked with this compound or are working with other BCL-2 inhibitors.
This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during preclinical experiments with the BCL-2 inhibitor, this compound.
Troubleshooting Guides
This section provides guidance on common experimental challenges.
| Issue | Potential Cause | Recommended Action |
| High inter-animal variability in tumor growth inhibition studies | - Inconsistent drug formulation or administration- Variability in tumor cell implantation- Differences in animal age, weight, or health status | - Ensure consistent and homogenous formulation for each dose.- Standardize tumor implantation technique and cell numbers.- Use a homogenous cohort of animals and monitor their health closely. |
| Lack of in vivo efficacy despite in vitro potency | - Poor pharmacokinetic properties (e.g., low bioavailability, rapid clearance)- Inadequate dosing or schedule- Development of in vivo resistance mechanisms | - Conduct pharmacokinetic studies to determine drug exposure.- Perform dose-ranging studies with different schedules.- Analyze tumors from treated animals for expression of resistance markers (e.g., MCL-1, BCL-xL). |
| Thrombocytopenia observed in animal models | - On-target inhibition of BCL-xL, which is crucial for platelet survival.[2] | - Monitor platelet counts regularly.- Evaluate intermittent dosing schedules to allow for platelet recovery.- Consider combination therapies that may allow for lower, less toxic doses of this compound. |
| Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining) | - Suboptimal drug concentration or incubation time- Cell handling and processing issues- Reagent quality | - Perform dose-response and time-course experiments.- Handle cells gently to avoid mechanical damage.- Use fresh, quality-controlled reagents and validate the assay with positive and negative controls. |
Frequently Asked Questions (FAQs)
General
Q1: What is the mechanism of action of this compound (ZN-d5)?
This compound is an orally available, selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[3] BCL-2 is an anti-apoptotic protein that prevents programmed cell death. By inhibiting BCL-2, this compound displaces pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway and cancer cell death.[4][5]
Q2: In which preclinical models has this compound shown activity?
Preclinical data presented by Zentalis Pharmaceuticals has shown that this compound has activity in models of hematologic malignancies.[3]
Dosing and Administration
Q3: What is a typical dosing schedule for this compound in preclinical mouse models?
While specific optimization data for this compound is not publicly available, a common starting point for BCL-2 inhibitors like Venetoclax (B612062) in xenograft models is daily oral gavage. For example, Venetoclax has been administered at 100 mg/kg daily in some studies.[6] Dose-ranging and schedule optimization studies are crucial to determine the optimal regimen for a specific model.
Q4: How should this compound be formulated for oral administration in animals?
A common vehicle for oral administration of similar compounds in preclinical studies is a solution of 60% Phosal 50 PG, 30% PEG 400, and 10% ethanol.[6] However, the optimal formulation for this compound should be determined based on its specific physicochemical properties.
Combination Studies
Q5: What are potential combination strategies for this compound in preclinical models?
Combining this compound with agents that have complementary mechanisms of action is a rational approach. Preclinical studies with other BCL-2 inhibitors have shown synergy with:
-
MCL-1 inhibitors: To overcome resistance mediated by the anti-apoptotic protein MCL-1.[7]
-
Chemotherapy: To prime cancer cells for apoptosis.
-
Targeted agents: Such as inhibitors of signaling pathways that promote cancer cell survival.
Zentalis had initiated a Phase 1/2 combination study of this compound with their WEE1 inhibitor, azenosertib, in acute myeloid leukemia (AML).[3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously implant 5-10 million cancer cells (e.g., human AML cell line) into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
-
Randomization: When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (vehicle control and this compound treatment groups).
-
Drug Administration: Administer this compound or vehicle orally at the determined dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study. Tumors can be harvested for pharmacodynamic analysis.
Visualizations
Signaling Pathway
Caption: this compound inhibits BCL-2, leading to apoptosis.
Experimental Workflow
Caption: Workflow for preclinical evaluation of BCL-2 inhibitors.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound (ZN-d5) / Zentalis Pharma [delta.larvol.com]
- 4. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 5. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Venetoclax-based rational combinations are effective in models of MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Asaretoclax vs. Venetoclax: A Comparative Analysis of BCL-2 Selectivity
A detailed examination of the binding affinities and selective pressures of two prominent B-cell lymphoma 2 (BCL-2) inhibitors reveals key differences in their therapeutic profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of asaretoclax (ZN-d5) and venetoclax (B612062), supported by experimental data, to inform preclinical and clinical research.
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members such as BCL-2 and BCL-xL often overexpressed in various cancers, leading to therapeutic resistance. Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins have emerged as a critical class of anti-cancer agents. This guide focuses on a head-to-head comparison of this compound and the FDA-approved drug venetoclax, with a specific emphasis on their selectivity for BCL-2 over BCL-xL.
Quantitative Comparison of Binding Affinities
The selectivity of BCL-2 inhibitors is a critical determinant of their efficacy and safety profiles. Inhibition of BCL-xL is associated with on-target toxicity, most notably thrombocytopenia. The following table summarizes the binding affinities of this compound and venetoclax for BCL-2 and BCL-xL, as determined by preclinical studies.
| Compound | Target | Binding Affinity (Kd, nM) | Selectivity (BCL-xL Kd / BCL-2 Kd) |
| This compound (ZN-d5) | BCL-2 | 0.29[1] | ~655-fold |
| BCL-xL | 190[1] | ||
| Venetoclax | BCL-2 | 0.41[1] | ~68-fold |
| BCL-xL | 28[1] |
Data sourced from preclinical data presented by Zentalis Pharmaceuticals.[1]
As the data indicates, while both compounds are potent BCL-2 inhibitors, this compound demonstrates a significantly higher selectivity for BCL-2 over BCL-xL compared to venetoclax.
The BCL-2 Apoptotic Pathway and Inhibitor Action
The BCL-2 protein family plays a crucial role in regulating the intrinsic pathway of apoptosis. The following diagram illustrates the core signaling cascade and the mechanism of action of BCL-2 inhibitors like this compound and venetoclax.
Experimental Protocols
The determination of binding affinities for BCL-2 family inhibitors is crucial for their preclinical evaluation. A commonly employed method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
TR-FRET Competitive Binding Assay
This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the BH3-binding groove of the target protein.
Materials:
-
Recombinant human BCL-2 or BCL-xL protein (His-tagged)
-
Fluorescently labeled BH3 peptide tracer (e.g., FITC-BAD)
-
Terbium-cryptate labeled anti-His antibody (donor fluorophore)
-
XL665-labeled streptavidin (acceptor fluorophore, if using a biotinylated tracer)
-
Assay buffer (e.g., PBS, 0.05% Tween-20, 1 mM DTT)
-
Test compounds (this compound, Venetoclax)
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: All reagents are diluted in assay buffer to their final working concentrations.
-
Compound Plating: A serial dilution of the test compounds is prepared and dispensed into a low-volume 384-well microplate.
-
Protein-Tracer Incubation: Recombinant BCL-2 or BCL-xL protein is mixed with the fluorescently labeled BH3 peptide tracer and the terbium-labeled anti-His antibody. This mixture is then added to the wells containing the test compounds.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.
-
FRET Detection: The TR-FRET signal is measured using a microplate reader. The reader excites the terbium donor at a specific wavelength (e.g., 337 nm), and emission is read at two wavelengths: one for the donor (e.g., 620 nm) and one for the acceptor (e.g., 665 nm).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 values are determined by plotting the FRET ratio against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation. Ki values can then be calculated from the IC50 values using the Cheng-Prusoff equation.
The following diagram outlines the workflow for determining the binding affinity of BCL-2 inhibitors.
Conclusion
The preclinical data presented in this guide highlights a key differentiator between this compound and venetoclax. This compound exhibits a markedly improved selectivity for BCL-2 over BCL-xL. This enhanced selectivity profile may translate to a wider therapeutic window and a more favorable safety profile, particularly concerning the risk of thrombocytopenia. Further clinical investigation is warranted to fully elucidate the clinical implications of this improved selectivity. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field of apoptosis and cancer drug development.
References
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of asaretoclax (ZN-d5) and navitoclax (B1683852) (ABT-263), two inhibitors of the B-cell lymphoma 2 (BCL-2) family of anti-apoptotic proteins. This analysis is supported by experimental data on their binding affinities, cellular activities, and in vivo efficacy, alongside detailed experimental methodologies.
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway, making them critical targets in oncology. Navitoclax, a well-established BCL-2 family inhibitor, targets BCL-2, BCL-xL, and BCL-w. While demonstrating clinical activity, its inhibition of BCL-xL is associated with on-target thrombocytopenia, a dose-limiting toxicity. This compound was developed as a potent BCL-2 inhibitor with the aim of improved selectivity over other BCL-2 family members. However, it is important to note that the clinical development of this compound was discontinued (B1498344) by Zentalis Pharmaceuticals. This guide provides a comparative overview based on available preclinical data.
Quantitative Data Summary
The following tables summarize the binding affinities and cellular activities of this compound and navitoclax.
Table 1: Comparative Binding Affinities of this compound and Navitoclax
| Compound | BCL-2 (Kd/Ki, nM) | BCL-xL (Kd/Ki, nM) | BCL-w (Ki, nM) | MCL-1 (Kd, nM) |
| This compound (ZN-d5) | 0.29 | 190 | Not Reported | >30000 |
| Navitoclax (ABT-263) | ≤1 | ≤0.5 | ≤1 | Not Reported |
Data for this compound is presented as Kd (dissociation constant)[1]. Data for Navitoclax is presented as Ki (inhibition constant)[2][3]. Lower values indicate stronger binding affinity.
Table 2: In Vitro Cellular Activity of this compound in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | This compound (IC50, nM) |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 5.1 |
| Granta-519 | Mantle Cell Lymphoma (MCL) | 89 |
| DOHH-2 | Diffuse Large B-cell Lymphoma (DLBCL) | 50 |
| Toledo | Diffuse Large B-cell Lymphoma (DLBCL) | 92 |
| HL-60 | Acute Myeloid Leukemia (AML) | 21 |
| Molm-13 | Acute Myeloid Leukemia (AML) | 39 |
| MV4-11 | Acute Myeloid Leukemia (AML) | 5.1 |
IC50 values represent the concentration of the drug that inhibits 50% of cell growth[1].
Signaling Pathway and Experimental Workflow
Caption: BCL-2 family signaling pathway and inhibitor targets.
Caption: Experimental workflow for comparing BCL-2 inhibitors.
Experimental Protocols
Biochemical Binding Affinity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is employed to determine the binding affinity of inhibitors to BCL-2 family proteins.
-
Principle: The assay is based on the displacement of a fluorescently labeled BH3 peptide (e.g., BAK) from the BCL-2 family protein by the inhibitor.
-
Materials: Recombinant BCL-2 family proteins (BCL-2, BCL-xL, etc.), fluorescently labeled BH3 peptide, and the test compounds (this compound, navitoclax).
-
Procedure:
-
A fixed concentration of the BCL-2 family protein and the labeled BH3 peptide are incubated together to form a complex.
-
Increasing concentrations of the inhibitor are added to the complex.
-
The displacement of the labeled peptide by the inhibitor leads to a decrease in the HTRF signal.
-
-
Data Analysis: The data is plotted as the percentage of inhibition versus the inhibitor concentration. The IC50 value is determined, which is then converted to a dissociation constant (Kd) or inhibition constant (Ki) to represent the binding affinity[1].
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Principle: The CellTiter-Glo® reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present.
-
Materials: Cancer cell lines, cell culture medium, and the test compounds.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are then treated with a range of concentrations of the inhibitors for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well, and the luminescence is measured using a luminometer.
-
-
Data Analysis: The luminescent signal is normalized to the untreated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve[1].
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the drug on tumor growth is then monitored.
-
Materials: Immunocompromised mice (e.g., SCID or NOD/SCID), human cancer cell lines, and the test compounds formulated for oral administration.
-
Procedure:
-
Cancer cells are injected subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the inhibitor (e.g., orally, daily), while the control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Toxicity is assessed by monitoring body weight and observing any adverse effects[1][4].
Conclusion
The available preclinical data indicates that this compound is a potent BCL-2 inhibitor with significant selectivity over BCL-xL, in contrast to navitoclax which is a dual inhibitor of BCL-2 and BCL-xL. This selectivity profile suggested that this compound might have a reduced risk of causing thrombocytopenia, a significant side effect of navitoclax. In vitro studies demonstrated the potent activity of this compound across a range of hematological cancer cell lines. However, the decision by Zentalis Pharmaceuticals to discontinue the development of this compound suggests that it may not have met the desired clinical endpoints or faced other developmental challenges. Navitoclax remains an important tool for studying BCL-2 and BCL-xL biology and continues to be investigated in various clinical settings, often in combination with other agents to mitigate its toxicities and enhance efficacy.
References
A Preclinical Head-to-Head: Asaretoclax vs. Venetoclax in AML Models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical efficacy of asaretoclax (ZN-d5) and the approved B-cell lymphoma 2 (BCL-2) inhibitor, venetoclax (B612062), in acute myeloid leukemia (AML) models. This comparison is based on available preclinical data. Of significant note, Zentalis Pharmaceuticals has discontinued (B1498344) the development of this compound.
Executive Summary
Venetoclax, a potent and selective BCL-2 inhibitor, has become a cornerstone in the treatment of AML, particularly for patients ineligible for intensive chemotherapy. This compound (ZN-d5) was a clinical-stage BCL-2 inhibitor under development by Zentalis Pharmaceuticals. Preclinical data indicated that this compound demonstrated potent anti-leukemic activity in AML models and exhibited a potentially improved selectivity profile compared to venetoclax. However, in August 2024, Zentalis Pharmaceuticals announced the discontinuation of the development of this compound. This guide summarizes the available preclinical data to offer a comparative perspective on the two molecules.
Data Presentation
Table 1: Comparative Binding Affinity and Selectivity
| Compound | BCL-2 Affinity (K_d, nM) | BCL-xL Affinity (K_d, nM) | Selectivity (BCL-xL/BCL-2) |
| This compound (ZN-d5) | 0.29 | 190 | ~655-fold |
| Venetoclax | 0.41 | 28 | ~68-fold |
Table 2: In Vitro Efficacy in AML Cell Lines (IC50, nM)
| Cell Line | This compound (ZN-d5) | Venetoclax |
| HL-60 | 21 | 26 |
| Molm-13 | 39 | 18 |
| MV4-11 | 5.1 | 3.8 |
Table 3: In Vivo Efficacy in an AML Xenograft Model (HL-60)
| Treatment | Dosing | Tumor Growth Inhibition |
| This compound (ZN-d5) | 200 mg/kg/day, PO | Significant |
| This compound + Azacitidine | This compound: 200 mg/kg/day, PO; Azacitidine: IP | Enhanced Efficacy |
| Venetoclax | 100 mg/kg/day, PO | Significant |
Mechanism of Action
Both this compound and venetoclax are BH3 mimetics that selectively bind to the anti-apoptotic protein BCL-2. By occupying the BH3-binding groove of BCL-2, they displace pro-apoptotic proteins like BIM, which are then free to activate BAX and BAK. This activation leads to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent caspase activation, ultimately resulting in apoptosis. Preclinical data suggests that this compound has a higher selectivity for BCL-2 over BCL-xL compared to venetoclax, which may translate to a more favorable safety profile, particularly concerning thrombocytopenia, a known side effect of BCL-xL inhibition.
Signaling Pathway
Experimental Protocols
In Vitro Cell Viability Assays
-
Cell Lines: Human AML cell lines HL-60, Molm-13, and MV4-11 were used.
-
Method: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound or venetoclax for 72 hours. Cell viability was assessed using the CellTiter-Glo® luminescent cell viability assay (Promega).
-
Data Analysis: IC50 values were calculated from the dose-response curves using a nonlinear regression model.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or similar strains) were subcutaneously or intravenously injected with human AML cells (e.g., HL-60).
-
Treatment: Once tumors were established, mice were randomized into treatment groups and received daily oral doses of this compound (e.g., 200 mg/kg), venetoclax (e.g., 100 mg/kg), or vehicle control. Combination arms with agents like azacitidine were also included.
-
Efficacy Assessment: Tumor volume was measured regularly. At the end of the study, tumors were excised and weighed. Overall survival was also monitored.
Experimental Workflow
Logical Comparison
Conclusion
Preclinical data suggested that this compound was a potent BCL-2 inhibitor with promising anti-leukemic activity in AML models, comparable in some aspects to venetoclax. A key differentiating feature was its higher selectivity for BCL-2 over BCL-xL, which held the potential for a better safety profile. However, with the discontinuation of its development, the clinical relevance of these preclinical findings will not be realized. Venetoclax remains a critical and effective therapeutic option for patients with AML. This comparative guide serves as a summary of the preclinical rationale and data for this compound in the context of the established efficacy of venetoclax.
A Head-to-Head In Vitro Comparison of BCL-2 Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, this guide offers an objective, data-driven comparison of the in vitro performance of various B-cell lymphoma 2 (BCL-2) inhibitors. By providing supporting experimental data and detailed methodologies, this document serves as a valuable resource for selecting the appropriate compounds for apoptosis research and anti-cancer drug discovery.
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them a critical target in oncology.[1] Overexpression of anti-apoptotic BCL-2 proteins is a common mechanism by which cancer cells evade programmed cell death, contributing to tumor progression and resistance to therapy. Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins have emerged as a promising class of anti-cancer therapeutics.[1][2] This guide provides a head-to-head comparison of the in vitro efficacy and selectivity of several key BCL-2 inhibitors.
Quantitative Comparison of Inhibitor Potency and Selectivity
The in vitro potency of BCL-2 inhibitors is typically evaluated by their ability to disrupt the interaction between anti-apoptotic BCL-2 family proteins and pro-apoptotic BH3-only proteins. This is often quantified by the half-maximal inhibitory concentration (IC50) or the binding affinity (Ki). Lower values indicate greater potency. The following tables summarize the inhibitory activity of several well-characterized BCL-2 inhibitors against different anti-apoptotic family members.
Table 1: Binding Affinities (Ki, µM) of BCL-2 Family Inhibitors [3]
| Inhibitor | BCL-2 | BCL-XL | BCL-W | BCL-B | MCL-1 | A1 |
| ABT-737 | 0.12 | 0.064 | 0.024 | ND | >20 | >20 |
| Navitoclax (ABT-263) | <0.001 | <0.0005 | <0.001 | ND | 0.55 | 0.34 |
| Venetoclax (ABT-199) | <0.01 | 261 | >4400 | ND | >4400 | ND |
| Gossypol | 0.28 | 3.03 | 1.40 | ND | 1.75 | >10 |
| Apogossypol | 0.64 | 2.80 | 2.10 | ND | 3.35 | >10 |
| Obatoclax (GX15-070) | 1.11 | 4.69 | 7.01 | ND | 2.00 | 5.00 |
| TW-37 | 0.12 | 1.10 | ND | ND | 0.26 | ND |
ND: Not Determined
Table 2: In Vitro Cellular Efficacy (IC50/EC50, nM) of Selected BCL-2 Inhibitors [2][4]
| Inhibitor | Cell Line | Cancer Type | IC50/EC50 (nM) |
| Navitoclax (ABT-263) | RS4;11 | Acute Lymphoblastic Leukemia | ~50 |
| Navitoclax (ABT-263) | MOLT-4 | Acute Lymphoblastic Leukemia | ~100 |
| Venetoclax (ABT-199) | RS4;11 | Acute Lymphoblastic Leukemia | ~5 |
| Venetoclax (ABT-199) | MOLT-4 | Acute Lymphoblastic Leukemia | >1000 |
| ABT-737 | Follicular Lymphoma Cells | Follicular Lymphoma | 8 |
| ABT-737 | Bcl-xL Dependent Cells | - | 30 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of BCL-2 inhibitors and the methods used for their evaluation, the following diagrams illustrate the BCL-2 signaling pathway and a typical experimental workflow for in vitro comparison.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of experimental data. Below are protocols for key in vitro assays used to characterize BCL-2 inhibitors.
Cell Viability Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
BCL-2 inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to attach and grow overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the BCL-2 inhibitors for a specified duration (e.g., 48-72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the inhibitor concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
BCL-2 inhibitors
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the BCL-2 inhibitors at various concentrations for a defined period.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI. Incubate in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Venetoclax and Navitoclax in Combination with Chemotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia and Lymphoblastic Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Venetoclax Resistance: A Comparative Guide to Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
The advent of the BCL-2 inhibitor venetoclax (B612062) has revolutionized the treatment landscape for several hematologic malignancies, particularly acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL). However, both intrinsic and acquired resistance to venetoclax present significant clinical challenges, necessitating the development of novel therapeutic approaches. This guide provides a comparative overview of strategies to overcome venetoclax resistance, with a focus on the underlying molecular mechanisms and supporting preclinical data. While the development of the BCL-2 inhibitor asaretoclax (ZN-d5) has been discontinued, its investigation in relapsed/refractory AML highlights the continued efforts to target BCL-2 dependent apoptosis.
Understanding Venetoclax Resistance
Venetoclax selectively binds to the anti-apoptotic protein BCL-2, releasing pro-apoptotic proteins like BIM and BAK to initiate programmed cell death.[1][2] Resistance to venetoclax is often multifactorial but is primarily driven by the upregulation of other anti-apoptotic BCL-2 family members, most notably MCL-1 and BCL-XL.[1][3] These proteins can sequester pro-apoptotic effectors, thereby bypassing the BCL-2 blockade imposed by venetoclax.
Key Mechanisms of Venetoclax Resistance:
-
Upregulation of MCL-1: Increased expression of MCL-1 is a common mechanism of both primary and acquired resistance to venetoclax.[4]
-
Overexpression of BCL-XL: Elevated levels of BCL-XL can also confer resistance by sequestering pro-apoptotic proteins.[5]
-
Metabolic Reprogramming: Cancer cells can adapt their metabolic pathways to survive the apoptotic stress induced by venetoclax.
-
Genetic Mutations: Mutations in BCL2 or other genes in the apoptosis pathway can alter drug binding or downstream signaling.
Therapeutic Strategies to Overcome Venetoclax Resistance
The primary strategy to counteract venetoclax resistance involves combination therapies that target the key resistance mechanisms.
Dual Inhibition of BCL-2 and other Anti-Apoptotic Proteins
The most direct approach to overcoming resistance mediated by MCL-1 or BCL-XL is to co-administer inhibitors of these proteins alongside venetoclax.
Table 1: Preclinical Efficacy of Combination Therapies in Venetoclax-Resistant Models
| Combination Therapy | Cell Line/Model | Key Findings |
| Venetoclax + MCL-1 Inhibitor (e.g., S64315) | Venetoclax-resistant AML cell lines | Synergistic induction of apoptosis; overcomes resistance conferred by MCL-1 upregulation. |
| Venetoclax + BCL-XL Inhibitor | Venetoclax-resistant lymphoma cell lines | Resensitization of resistant cells to venetoclax-induced apoptosis. |
| Venetoclax + FLT3 Inhibitor | FLT3-mutated AML models | Synergistic activity by downregulating MCL-1 expression. |
| Venetoclax + IDH1/2 Inhibitor | IDH-mutated AML models | Enhanced sensitivity to venetoclax.[3] |
Note: Data is a synthesis of findings from multiple preclinical studies. Specific quantitative values may vary between studies.
Targeting Upstream Signaling Pathways
Inhibiting signaling pathways that promote the expression of anti-apoptotic proteins can also restore sensitivity to venetoclax. For instance, FLT3 inhibitors can downregulate MCL-1 expression in FLT3-mutated AML.
Experimental Protocols
Assessment of Cell Viability (MTT Assay)
-
Cell Seeding: Plate venetoclax-resistant and parental (sensitive) cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Drug Treatment: Treat cells with a serial dilution of this compound, venetoclax, or a combination of drugs for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the drug concentration.
Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the indicated drugs for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizing the Pathways
Venetoclax Mechanism of Action and Resistance
Caption: Mechanism of venetoclax and resistance pathways.
Experimental Workflow for Assessing Drug Efficacy
References
- 1. Venetoclax resistance: mechanistic insights and future strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting epigenetic mechanisms to overcome venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paper: Mechanisms of Acquired Resistance to Venetoclax in Preclinical AML Models [ash.confex.com]
- 5. cllsociety.org [cllsociety.org]
Validating Asaretoclax as a Selective BCL-2 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 2 (BCL-2) protein is a pivotal regulator of the intrinsic apoptotic pathway, and its overexpression is a hallmark of various cancers, contributing to tumor cell survival and therapeutic resistance. The development of selective BCL-2 inhibitors, known as BH3 mimetics, has revolutionized the treatment landscape for several hematologic malignancies. This guide provides an objective comparison of Asaretoclax (ZN-d5), a novel BCL-2 inhibitor, with the established drug Venetoclax, focusing on the experimental data that validates its selectivity.
Executive Summary
This compound (ZN-d5) is a potent and selective inhibitor of the anti-apoptotic protein BCL-2. Preclinical data indicates that this compound exhibits improved selectivity for BCL-2 over other BCL-2 family members, such as BCL-xL, compared to the first-generation inhibitor Venetoclax. This enhanced selectivity profile suggests a potential for a better therapeutic window, particularly concerning toxicities associated with BCL-xL inhibition, such as thrombocytopenia. This guide will delve into the comparative binding affinities, the experimental methodologies used for their determination, and the underlying signaling pathways.
Comparative Analysis of Binding Affinity
The selectivity of a BCL-2 inhibitor is paramount to its clinical success. The following table summarizes the binding affinities (Kd) of this compound and Venetoclax for BCL-2 and other key BCL-2 family proteins, as determined by biochemical assays. A lower Kd value indicates a higher binding affinity.
| Compound | BCL-2 (WT) Kd (nM) | BCL-xL Kd (nM) | MCL-1 Kd (nM) | BCL-2 vs BCL-xL Selectivity Ratio |
| This compound (ZN-d5) | 0.29 | 190 | >30000 | ~655-fold |
| Venetoclax | 0.41 | 28 | >30000 | ~68-fold |
Data sourced from a preclinical poster by Zentalis Pharmaceuticals[1].
As the data indicates, this compound demonstrates a nearly 10-fold greater selectivity for BCL-2 over BCL-xL when compared to Venetoclax. Both inhibitors show negligible binding to MCL-1.
Furthermore, resistance to Venetoclax can emerge through mutations in the BCL-2 protein. The following table compares the binding affinities of this compound and Venetoclax to wild-type and mutant BCL-2.
| BCL-2 Variant | This compound (ZN-d5) IC50 (nM) | Venetoclax IC50 (nM) |
| Wild Type (WT) | 1.4 | 1.3 |
| G101V | 3.7 | 7.3 |
| F104L | 1.4 | 8.4 |
| D103Y | 5.0 | 18.3 |
Data sourced from a preclinical poster by Zentalis Pharmaceuticals[1]. The binding to BCL-2 mutants was measured using a homogeneous time-resolved fluorescence (HTRF) assay.
These findings suggest that this compound retains higher potency against common Venetoclax-resistant BCL-2 mutants.
Experimental Protocols
The validation of BCL-2 inhibitor selectivity relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
BCL-2 Family Binding Affinity Assays
1. BCL2scan™ Ligand Binding Assay (for broad selectivity profiling)
-
Principle: This is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled tracer from the BH3-binding groove of a BCL-2 family protein.
-
Methodology:
-
Recombinant BCL-2 family proteins (BCL-2, BCL-xL, MCL-1, etc.) are immobilized on a solid support (e.g., a microplate).
-
A fluorescently labeled probe with known affinity for the BCL-2 family protein is added.
-
The test compound (this compound or Venetoclax) is added at various concentrations.
-
After an incubation period to reach equilibrium, the amount of bound fluorescent probe is measured.
-
The displacement of the probe by the test compound results in a decrease in the fluorescent signal, which is used to calculate the IC50 and subsequently the dissociation constant (Kd).
-
2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay (for mutant BCL-2 binding)
-
Principle: HTRF is a proximity-based assay that measures the interaction between two molecules. In this context, it is used to assess the displacement of a pro-apoptotic protein (like BAK) from BCL-2 by an inhibitor.
-
Methodology:
-
Recombinant BCL-2 protein (wild-type or mutant) is labeled with a donor fluorophore (e.g., Europium cryptate).
-
A pro-apoptotic BH3 domain peptide (e.g., from BAK) is labeled with an acceptor fluorophore (e.g., d2).
-
When the BCL-2 and BAK peptide interact, the donor and acceptor fluorophores are in close proximity, allowing for Förster Resonance Energy Transfer (FRET).
-
Excitation of the donor fluorophore results in a specific emission from the acceptor fluorophore.
-
The addition of an inhibitor (this compound or Venetoclax) disrupts the BCL-2/BAK interaction, leading to a decrease in the HTRF signal.
-
The concentration-dependent decrease in the signal is used to determine the IC50 of the inhibitor.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BCL-2 signaling pathway and a typical experimental workflow for validating a selective BCL-2 inhibitor.
Caption: BCL-2 family protein interactions and the mechanism of this compound.
Caption: Workflow for validating a selective BCL-2 inhibitor.
Conclusion
The preclinical data presented provides a strong rationale for this compound as a highly selective BCL-2 inhibitor with a potential advantage over Venetoclax, particularly in its improved selectivity against BCL-xL and its retained activity against Venetoclax-resistant BCL-2 mutants. The detailed experimental protocols outlined in this guide serve as a foundation for researchers to independently validate and compare the performance of various BCL-2 inhibitors. While Zentalis Pharmaceuticals has discontinued (B1498344) the development of this compound (ZN-d5) in combination with azenosertib, the data generated from its preclinical evaluation remains valuable for the broader field of BCL-2 targeted therapy and future drug development efforts.
References
Asaretoclax Combination Therapy vs. Monotherapy: A Comparative Efficacy Guide
A NOTE ON THE DATA: Asaretoclax (ZN-d5) is a next-generation B-cell lymphoma 2 (BCL-2) inhibitor currently in early-stage clinical development. As such, mature clinical data directly comparing the efficacy of this compound combination therapy versus its monotherapy is not yet publicly available. However, the well-established efficacy of the first-in-class BCL-2 inhibitor, venetoclax (B612062), in combination regimens provides a strong surrogate for understanding the potential benefits of this therapeutic strategy. This guide leverages the robust clinical data for venetoclax to illustrate the comparative efficacy of BCL-2 inhibitor combination therapy against monotherapy, supported by the preclinical rationale for this compound combinations.
Executive Summary
The advent of BCL-2 inhibitors has revolutionized the treatment landscape for various hematologic malignancies. While monotherapy with these agents has shown activity, the strategic combination with other anti-cancer drugs has demonstrated markedly superior efficacy. This guide provides a comprehensive comparison of combination therapy versus monotherapy, using the extensive clinical data for venetoclax as a proxy for the emerging BCL-2 inhibitor, this compound. The evidence strongly suggests that combination regimens lead to higher response rates, deeper remissions, and improved overall survival. Preclinical data for this compound supports this combination approach, indicating synergistic anti-leukemic activity when paired with other targeted agents.
The Rationale for Combination Therapy
The primary mechanism of action for BCL-2 inhibitors like this compound and venetoclax is the restoration of the intrinsic apoptotic pathway in cancer cells. However, resistance to monotherapy can arise through the upregulation of other anti-apoptotic proteins, such as MCL-1 and BCL-XL.[1] Combination therapy aims to overcome these resistance mechanisms and enhance efficacy through synergistic or additive effects. Preclinical studies have shown that combining this compound with a WEE1 inhibitor, azenosertib, results in highly synergistic anti-leukemia activity. This provides a strong rationale for the ongoing clinical trials of this compound in combination regimens.[2]
This compound: Preclinical Evidence for Combination Therapy
While clinical data is still emerging, Zentalis Pharmaceuticals has reported strong preclinical data demonstrating synergistic anti-leukemic activity when this compound (ZN-d5) is combined with their WEE1 inhibitor, azenosertib. The synergy between BCL-2 and WEE1 inhibition has been further detailed in presentations at scientific conferences, highlighting a novel biological mechanism termed CAspase Mediated PROteolysis (CAMPRO) that supports this combination approach. These preclinical findings are the foundation for the ongoing Phase 1/2 clinical trial evaluating this combination in patients with relapsed or refractory Acute Myeloid Leukemia (AML).
Efficacy Data: Venetoclax as a Surrogate
The most definitive evidence for the superiority of BCL-2 inhibitor combination therapy comes from the Phase 3 VIALE-A clinical trial, which evaluated venetoclax in combination with azacitidine versus azacitidine monotherapy in treatment-naïve AML patients ineligible for intensive chemotherapy.
Table 1: Efficacy of Venetoclax + Azacitidine vs. Azacitidine Monotherapy in AML (VIALE-A Trial)
| Efficacy Endpoint | Venetoclax + Azacitidine (n=286) | Azacitidine + Placebo (n=145) | Hazard Ratio (95% CI) / p-value |
| Median Overall Survival (OS) | 14.7 months | 9.6 months | 0.66 (0.52 - 0.85); p < 0.001 |
| Complete Remission (CR) Rate | 36.7% | 17.9% | p < 0.001 |
| Composite CR Rate (CR + CRi) | 66.4% | 28.3% | p < 0.001 |
| Median Duration of CR + CRi | 17.5 months | 13.4 months | - |
CRi: Complete Remission with incomplete hematologic recovery. Data from the VIALE-A study.
In contrast, a Phase 2 study of venetoclax monotherapy in patients with relapsed/refractory AML or those unfit for intensive chemotherapy showed more modest efficacy.
Table 2: Efficacy of Venetoclax Monotherapy in AML
| Efficacy Endpoint | Venetoclax Monotherapy (n=32) |
| Overall Response Rate (ORR) | 19% |
| Median Overall Survival (OS) | 4.7 months |
| Median Leukemia-Free Survival | 2.3 months |
Data from a Phase 2, single-arm study of venetoclax monotherapy.[2]
Experimental Protocols
VIALE-A (NCT02993523) Trial Protocol
The VIALE-A study was a randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.
-
Patient Population: Treatment-naïve patients with confirmed AML who were ineligible for standard induction therapy due to coexisting conditions or age (≥75 years).
-
Randomization: Patients were randomized in a 2:1 ratio to receive either venetoclax in combination with azacitidine or placebo with azacitidine.
-
Treatment Regimen:
-
Combination Arm: Venetoclax administered orally once daily, with a dose ramp-up to 400 mg, in combination with azacitidine (75 mg/m² subcutaneously or intravenously for 7 days of each 28-day cycle).
-
Control Arm: Placebo administered orally once daily in combination with azacitidine at the same dose and schedule.
-
-
Primary Endpoint: Overall Survival (OS).
-
Key Secondary Endpoints: Composite complete remission rate (CR + CRi), complete remission (CR) rate, and transfusion independence.
Visualizing the Mechanism and Experimental Design
BCL-2 Signaling Pathway and this compound Mechanism of Action
Caption: this compound inhibits BCL-2, leading to apoptosis.
VIALE-A Clinical Trial Workflow
Caption: VIALE-A trial design for combination vs. monotherapy.
Conclusion
The comprehensive clinical data for venetoclax strongly supports the superiority of a combination therapy approach over monotherapy for BCL-2 inhibitors in hematologic malignancies. The significant improvements in overall survival and complete remission rates observed in the VIALE-A trial provide a compelling case for the use of venetoclax in combination with azacitidine. While direct comparative clinical data for this compound is not yet available, the shared mechanism of action with venetoclax and the promising preclinical data for this compound combination regimens suggest that a similar benefit is likely to be observed. As clinical trials for this compound progress, the data generated will be crucial in confirming these expectations and further defining its role in the treatment of cancer.
References
Navigating Resistance: A Comparative Analysis of Asaretoclax and Next-Generation BCL-2 Inhibitors in Mutant Cancer Models
For researchers, scientists, and drug development professionals, the evolution of BCL-2 inhibitors presents a compelling narrative of targeted therapy and the inevitable challenge of acquired resistance. This guide provides a comparative analysis of asaretoclax, a recently discontinued (B1498344) BCL-2 inhibitor, and its alternatives, with a special focus on overcoming resistance mediated by BCL-2 mutations.
The B-cell lymphoma 2 (BCL-2) protein family is a critical regulator of apoptosis, or programmed cell death.[1] In many cancers, the overexpression of anti-apoptotic BCL-2 proteins allows malignant cells to evade this natural cell death process, contributing to tumor growth and resistance to conventional therapies.[1] The development of small molecules that inhibit BCL-2, known as BH3 mimetics, has revolutionized the treatment of certain hematological malignancies.[1][2]
Venetoclax (B612062), the first FDA-approved selective BCL-2 inhibitor, has demonstrated significant efficacy in diseases like chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[2][3] However, the emergence of acquired resistance, frequently driven by specific mutations in the BCL-2 gene, has necessitated the development of next-generation inhibitors.[4][5]
One such investigational agent was this compound (ZN-d5). However, Zentalis Pharmaceuticals has discontinued its development.[6] This guide will, therefore, focus on a comparison between the first-in-class inhibitor, venetoclax, and a promising next-generation inhibitor, sonrotoclax (B12400364), which is specifically designed to address venetoclax resistance.
Comparative Analysis of BCL-2 Inhibitors
The table below summarizes the key characteristics of venetoclax and sonrotoclax, highlighting their activity against wild-type and mutant forms of BCL-2.
| Feature | Venetoclax (ABT-199) | Sonrotoclax | This compound (ZN-d5) |
| Target(s) | Highly selective for BCL-2[2] | Highly selective for BCL-2[4] | BCL-2 inhibitor[6] |
| Binding Affinity | High affinity for wild-type BCL-2; significantly reduced affinity for G101V mutant BCL-2[4] | High affinity for both wild-type and G101V mutant BCL-2[4][7] | Data not publicly available |
| Efficacy in BCL-2 Wild-Type Models | Potent induction of apoptosis in sensitive models[2][8] | Demonstrates stronger cytotoxic activity and tumor growth inhibition than venetoclax in some models[4] | Underwent Phase 1/2 clinical trials[6] |
| Efficacy in BCL-2 Mutant (G101V) Models | Reduced sensitivity and clinical resistance observed[4][9] | Effectively inhibits venetoclax-resistant BCL-2 variants, including G101V and D103Y[4] | Development discontinued, data on mutant models is limited[6] |
| Development Status | FDA-approved for various hematological malignancies[3][10] | Currently under investigation in multiple clinical trials[7] | Development discontinued[6] |
Overcoming Resistance: The Sonrotoclax Advantage
Acquired resistance to venetoclax is a significant clinical challenge. The most frequently observed mechanism of resistance is the acquisition of mutations in the BCL-2 gene, with the G101V mutation being a common culprit.[4][7] This mutation reduces the binding affinity of venetoclax to BCL-2, thereby diminishing its pro-apoptotic effect.[4]
Sonrotoclax has emerged as a potential solution to this problem. Preclinical studies have demonstrated that sonrotoclax exhibits potent cytotoxic activity against cancer cells harboring venetoclax-resistant BCL-2 mutations.[4]
Key Experimental Findings:
-
In Vitro Cytotoxicity: Sonrotoclax demonstrated stronger cytotoxic activity in various hematologic cancer cell lines compared to venetoclax.[4] Notably, it maintained its potency against cell lines engineered to express the BCL-2 G101V mutation, which conferred resistance to venetoclax.[4]
-
In Vivo Efficacy: In xenograft models of hematologic malignancies, sonrotoclax showed more profound tumor growth inhibition than venetoclax.[4] Furthermore, in models expressing the BCL-2 G101V or D103Y mutations, sonrotoclax was effective where venetoclax was not.[4]
-
Structural Basis of Activity: X-ray crystallography studies revealed that sonrotoclax binds to the P2 pocket of BCL-2 in a novel manner.[4][7] This alternative binding mode allows it to maintain high-affinity binding to the G101V mutant, explaining its ability to overcome venetoclax resistance.[4][7]
Experimental Protocols
The following are generalized methodologies typical for the preclinical evaluation of BCL-2 inhibitors like sonrotoclax and venetoclax.
Cell Viability Assays (IC50 Determination)
-
Cell Culture: Cancer cell lines (both wild-type and those with engineered BCL-2 mutations) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the BCL-2 inhibitors (e.g., venetoclax, sonrotoclax) for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Xenograft Animal Models
-
Cell Implantation: Human cancer cell lines (wild-type or mutant) are subcutaneously or intravenously injected into immunocompromised mice.
-
Tumor Growth and Treatment: Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, venetoclax, sonrotoclax). The drugs are administered orally at specified doses and schedules.
-
Efficacy Evaluation: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed.
-
Pharmacodynamic and Biomarker Analysis: Tumor and blood samples can be collected to assess target engagement and downstream effects on apoptotic markers.
Visualizing the Mechanism and Evaluation Process
To better understand the underlying biology and the process of drug evaluation, the following diagrams illustrate the BCL-2 signaling pathway and a typical experimental workflow.
Caption: The BCL-2 signaling pathway and the mechanism of BCL-2 inhibitors.
Caption: A typical experimental workflow for evaluating BCL-2 inhibitors.
Conclusion
The development of BCL-2 inhibitors represents a significant advancement in targeted cancer therapy. While venetoclax has transformed the treatment landscape for several hematological malignancies, the emergence of resistance through BCL-2 mutations underscores the need for continued innovation. The discontinuation of this compound highlights the challenges in drug development. In contrast, sonrotoclax exemplifies a rational approach to overcoming known resistance mechanisms. Its ability to potently inhibit both wild-type and venetoclax-resistant mutant forms of BCL-2 in preclinical models suggests it may offer a valuable therapeutic option for patients who have relapsed on first-generation BCL-2 inhibitors.[4][7] The ongoing clinical evaluation of sonrotoclax will be crucial in determining its ultimate role in the ever-evolving field of cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers | MDPI [mdpi.com]
- 3. Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy [biomolther.org]
- 4. Sonrotoclax overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathways and mechanisms of venetoclax resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Sonrotoclax overcomes BCL2 G101V mutation-induced venetoclax resistance in preclinical models of hematologic malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel mutations contribute to progression of venetoclax-treated CLL | MDedge [mdedge.com]
- 10. Targeting BCL-2 in Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Asaretoclax and ABT-737: A Guide for Researchers
In the landscape of cancer therapeutics, the B-cell lymphoma 2 (Bcl-2) family of proteins has emerged as a critical target for inducing apoptosis in malignant cells. This guide provides a detailed comparative analysis of two notable Bcl-2 family inhibitors: Asaretoclax (also known as ZN-d5) and ABT-737. Developed to overcome resistance to traditional chemotherapy, these molecules act as BH3 mimetics, targeting the anti-apoptotic machinery of cancer cells. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanism of action, binding profiles, cellular activity, and the experimental protocols used for their evaluation.
Introduction to this compound and ABT-737
This compound (ZN-d5) is a potent, orally bioavailable, and selective Bcl-2 inhibitor that has been evaluated in Phase 1/2 clinical trials for hematologic malignancies.[1][2] Its development was aimed at improving selectivity for Bcl-2 over other anti-apoptotic family members like Bcl-xL, a characteristic that could translate to a more favorable safety profile, particularly concerning thrombocytopenia.[3] However, recent disclosures have indicated the discontinuation of its development.[1]
ABT-737 is a pioneering BH3 mimetic small molecule that inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[3][4] While a potent inducer of apoptosis in various cancer models, ABT-737's utility is limited by its lack of oral bioavailability, which led to the development of its orally active derivative, navitoclax (B1683852) (ABT-263).[3] ABT-737 remains a crucial tool for preclinical research in apoptosis.
Mechanism of Action: Targeting the Intrinsic Apoptotic Pathway
Both this compound and ABT-737 function by mimicking the action of pro-apoptotic BH3-only proteins. They bind to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins, thereby displacing pro-apoptotic proteins like BIM, BAK, and BAX.[4][5] This disruption liberates the pro-apoptotic effectors, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[6]
The key difference in their mechanism lies in their selectivity. This compound was designed for high selectivity towards Bcl-2, whereas ABT-737 exhibits potent inhibition of Bcl-2, Bcl-xL, and Bcl-w.[3][4][7]
Figure 1: Simplified signaling pathway of Bcl-2 family protein inhibition by this compound and ABT-737.
Quantitative Performance Data
The following tables summarize the available quantitative data on the binding affinities and cellular potencies of this compound and ABT-737. It is important to note that the data are compiled from different sources and assays, which should be considered when making direct comparisons.
Table 1: Binding Affinity of this compound and ABT-737 to Bcl-2 Family Proteins
| Compound | Target | Affinity (Kd, nM) | Affinity (EC50, nM) | Affinity (Ki) |
| This compound (ZN-d5) | Bcl-2 | 0.29 | - | - |
| Bcl-xL | 190 | - | - | |
| Mcl-1 | >30000 | - | - | |
| ABT-737 | Bcl-2 | - | 30.3 | <1 nM |
| Bcl-xL | - | 78.7 | <1 nM | |
| Bcl-w | - | 197.8 | <1 nM | |
| Mcl-1 | - | No inhibition | >460 nM | |
| Bcl-B | - | 1820 | - | |
| Bfl-1 | - | No inhibition | >460 nM | |
| Data for this compound from Zentalis Pharmaceuticals presentation.[3] Data for ABT-737 from various sources.[4][5][7][8] |
Table 2: In Vitro Cellular Potency (IC50, nM) of this compound and ABT-737 in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (ZN-d5) IC50 (nM) | ABT-737 IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 5.1 | - |
| Granata-519 | Mantle Cell Lymphoma (MCL) | 89 | - |
| DOHH-2 | Diffuse Large B-cell Lymphoma (DLBCL) | 50 | - |
| Toledo | Diffuse Large B-cell Lymphoma (DLBCL) | 92 | - |
| HL-60 | Acute Myeloid Leukemia (AML) | 21 | 50 |
| Molm-13 | Acute Myeloid Leukemia (AML) | 39 | - |
| MV4-11 | Acute Myeloid Leukemia (AML) | 5.1 | - |
| KG1 | Acute Myeloid Leukemia (AML) | - | 80 |
| NB4 | Acute Myeloid Leukemia (AML) | - | 80 |
| Data for this compound from Zentalis Pharmaceuticals presentation.[3] Data for ABT-737 from Selleck Chemicals.[7] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of this compound and ABT-737.
Binding Affinity Assays
Objective: To determine the binding affinity of the inhibitors to individual Bcl-2 family proteins.
Method 1: BCL2scan™ Ligand Binding Assay (for this compound) This is a proprietary, competitive binding assay. Briefly, a test compound (this compound) is incubated with a specific Bcl-2 family protein (e.g., Bcl-2, Bcl-xL) and a known, labeled ligand that binds to the same site. The ability of the test compound to displace the labeled ligand is measured, and from this, the dissociation constant (Kd) is calculated.
Method 2: Fluorescence Polarization Assay (for ABT-737)
-
Reagents: Recombinant GST-tagged Bcl-2 family proteins, FITC-conjugated BH3 domain peptide of BIM, test compound (ABT-737), and assay buffer (e.g., PBS).
-
Procedure:
-
Incubate a constant concentration of the GST-Bcl-2 family protein (e.g., 100 nM) with serial dilutions of the test compound for a short period (e.g., 2 minutes) in an appropriate microplate.
-
Add a constant concentration of the FITC-BIM BH3 peptide (e.g., 20 nM) to the mixture.
-
Incubate to allow binding to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader. The displacement of the fluorescent peptide by the inhibitor results in a decrease in polarization.
-
-
Data Analysis: The EC50 value, the concentration of the inhibitor that displaces 50% of the bound fluorescent peptide, is determined by fitting the data to a sigmoidal dose-response curve.[7]
Cell Viability and Apoptosis Assays
Objective: To measure the cytotoxic and pro-apoptotic effects of the inhibitors on cancer cell lines.
Method 1: CellTiter-Glo® Luminescent Cell Viability Assay (for this compound)
-
Principle: This assay quantifies ATP, an indicator of metabolically active cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound (this compound) for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence using a luminometer.
-
-
Data Analysis: The IC50 value, the concentration of the compound that reduces cell viability by 50% compared to untreated controls, is calculated from the dose-response curve.[3]
Method 2: MTT or WST-8 Assay (for ABT-737)
-
Principle: These colorimetric assays measure the metabolic activity of cells by quantifying the reduction of a tetrazolium salt (MTT or WST-8) to a colored formazan (B1609692) product by mitochondrial dehydrogenases.
-
Procedure:
-
Follow a similar cell seeding and treatment protocol as described for the CellTiter-Glo® assay.
-
After the treatment period, add the MTT or WST-8 reagent to each well and incubate for a few hours.
-
If using MTT, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the IC50 value as described above.
Figure 2: General experimental workflow for determining the IC50 of a Bcl-2 inhibitor.
Comparative Summary and Conclusion
This compound and ABT-737 are both potent inhibitors of the Bcl-2 family, designed to induce apoptosis in cancer cells. The primary distinction between them lies in their selectivity profile and pharmacokinetic properties.
-
Selectivity: this compound exhibits high selectivity for Bcl-2 over Bcl-xL, a feature intended to mitigate the on-target toxicity of thrombocytopenia associated with Bcl-xL inhibition.[3] In contrast, ABT-737 is a pan-inhibitor of Bcl-2, Bcl-xL, and Bcl-w, making it a broader-spectrum agent in preclinical studies but with a different potential toxicity profile.[4][7]
-
Oral Bioavailability: this compound was developed as an orally bioavailable drug for clinical use.[2] ABT-737 is not orally bioavailable and is therefore restricted to preclinical, non-oral administration studies.[3]
-
Potency: Both molecules demonstrate high potency in the nanomolar range. This compound shows a very strong binding affinity for Bcl-2 (Kd = 0.29 nM).[3] ABT-737 also binds with high affinity (Ki < 1 nM) to its targets.[5] In cellular assays, both compounds effectively kill sensitive cancer cell lines at low nanomolar concentrations.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Zentalis Pharmaceuticals Announces First Patient Dosed in the Potentially Registrational Phase 1/2 Study of BCL-2 inhibitor ZN-d5 in Patients with Relapsed or Refractory Light Chain (AL) Amyloidosis | Zentalis Pharmaceuticals [ir.zentalis.com]
- 3. assets-global.website-files.com [assets-global.website-files.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. content.sph.harvard.edu [content.sph.harvard.edu]
- 7. selleckchem.com [selleckchem.com]
- 8. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Asaretoclax: A Procedural Guide
Core Principles of Hazardous Drug Disposal
The disposal of any potent pharmaceutical agent like Asaretoclax is governed by regulations from bodies such as the Environmental Protection Agency (EPA) and is subject to federal, state, and local laws.[1][2] A key principle is the proper segregation and containment of hazardous waste to prevent exposure and environmental contamination.[1] It is crucial to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with specific protocols.[1][3]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
| PPE Component | Specification | Rationale |
| Gloves | Double chemotherapy gloves | Provides maximum protection against chemical permeation.[1] |
| Gown | Disposable, lint-free, solid front with back closure | Prevents contamination of personal clothing. |
| Eye Protection | Safety goggles or face shield | Protects against splashes and aerosols.[4] |
| Respiratory Protection | NIOSH-certified respirator | Necessary when handling powders or in case of spills to prevent inhalation.[5] |
Step-by-Step Disposal Procedures
The following protocols outline the disposal process for different forms of this compound waste.
1. Unused or Partially Used Vials and Syringes:
-
Segregation: Do not mix this compound waste with other laboratory wastes.[1]
-
Bulk Waste: Syringes containing even a residual amount of the drug (e.g., 0.1 ml) must be disposed of as hazardous chemical waste.[1]
-
Containerization: Place these items in a designated black "Bulk" hazardous waste container, often referred to as a RCRA (Resource Conservation and Recovery Act) container.[1] Do not dispose of them in a sharps container.[1]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name (this compound).
-
Pickup: Arrange for a hazardous waste pickup through your institution's EHS department.[1]
2. Contaminated Labware and PPE:
-
Trace Waste: Items such as gloves, absorbent pads, and empty vials that are contaminated with trace amounts of this compound should be disposed of in a yellow "Trace" waste container.[1]
-
Needles and Syringes (Empty): Needles and completely empty syringes should be placed directly into a red sharps container without recapping.[1][6]
3. Spill Management:
In the event of a spill, immediate and appropriate action is critical to contain the contamination and mitigate exposure.
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Utilize Spill Kit: Use a hazardous drug spill kit, which should be readily available in all areas where these drugs are handled.[5]
-
PPE: Don the full PPE as specified in the table above, including a respirator.[5]
-
Containment: Use absorbent pads from the spill kit to gently cover and absorb the spill.
-
Cleaning: Clean the area with an appropriate deactivating agent, followed by a thorough cleaning with detergent and water.
-
Disposal: All materials used for spill cleanup, including contaminated PPE, must be disposed of as hazardous waste in the designated black RCRA container.[1]
-
Reporting: Report the spill to your institution's EHS department.
Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: this compound Waste Disposal Decision Flowchart.
This guide is intended to provide a framework for the safe handling and disposal of this compound. Always prioritize your institution's specific safety protocols and consult with your EHS department for any questions or concerns.
References
Navigating the Safe Handling of Asaretoclax: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Asaretoclax is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a BCL-2 inhibitor with potential antineoplastic properties necessitates treating it as a hazardous and potentially cytotoxic agent. This guide provides essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans, based on established guidelines for handling such compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications & Best Practices |
| Hand Protection | Disposable Nitrile Gloves | - Double gloving is recommended. - Check for visible tears or punctures before use. - Change gloves immediately if contaminated or after a maximum of two hours of continuous use. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | - Must be worn at all times in the laboratory. - Goggles provide a higher level of protection against splashes. |
| Body Protection | Disposable Gown | - Solid front with long sleeves and tight-fitting cuffs. - Should be changed immediately if contaminated. |
| Respiratory Protection | N95 or Higher Respirator | - Recommended when handling the powder form to avoid inhalation of aerosols. - A fit test is required to ensure a proper seal. |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe handling of this compound. This operational plan outlines the key steps to be followed.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the compound name and appropriate hazard warnings.
-
Storage: Store in a designated, well-ventilated, and restricted-access area, away from incompatible materials.
Preparation and Handling
-
Designated Area: All handling of this compound, especially in its powdered form, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Weighing: When weighing the powder, use a containment balance enclosure if available.
-
Solution Preparation: Prepare solutions in a fume hood. Avoid generating aerosols.
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
| Spill Scenario | Action |
| Small Spill (Powder) | 1. Gently cover the spill with absorbent paper towels to avoid raising dust. 2. Dampen the towels with a suitable solvent (e.g., ethanol) to wet the powder. 3. Carefully wipe the area from the outside in. 4. Place all contaminated materials in a sealed bag for hazardous waste disposal. |
| Small Spill (Liquid) | 1. Cover the spill with absorbent material. 2. Decontaminate the area with an appropriate cleaning agent. 3. Place all contaminated materials in a sealed bag for hazardous waste disposal. |
| Large Spill | 1. Evacuate the area and restrict access. 2. Alert the appropriate safety personnel. 3. Follow established institutional emergency procedures. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Segregation: Keep this compound waste separate from other laboratory waste.
-
Containers: Use clearly labeled, leak-proof containers for solid and liquid waste.
-
Disposal: Dispose of all contaminated materials (gloves, gowns, labware, etc.) in accordance with institutional and local regulations for hazardous chemical waste.
Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for the safe handling of this compound in a research environment.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and controlled laboratory environment. It is imperative to always consult your institution's specific safety protocols and to seek guidance from your environmental health and safety department for any questions or concerns.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
